3-Mercapto-1,2,4-triazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062894 | |
| Record name | 1,2,4-Triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-31-5 | |
| Record name | 3-Mercapto-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Triazole-3-thiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Mercapto-1,2,4-triazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 3-Mercapto-1,2,4-triazole (3-MT). This heterocyclic compound serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz illustrate its structure, synthesis, and its interaction with key biological pathways.
Chemical Structure and Tautomerism
This compound, also known as 1H-1,2,4-triazole-3-thiol, is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃S.[1][2] Its structure is characterized by a triazole ring substituted with a mercapto (-SH) group. A key feature of this molecule is its existence in two tautomeric forms: the thione form and the thiol form. The thione form is generally considered to be the predominant tautomer.[3] This tautomerism is crucial as it influences the molecule's chemical reactivity and its interactions with biological targets.[3]
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are summarized in the tables below. These properties are essential for its characterization, handling, and application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃N₃S | [1][2] |
| Molecular Weight | 101.13 g/mol | [2][4] |
| Appearance | White to slightly yellow crystalline powder | [5][6] |
| Melting Point | 221-224 °C | [1][2][5] |
| Boiling Point (Predicted) | 132.6 ± 23.0 °C | [1][5] |
| Solubility | Soluble in hot water (50 g/L in H₂O) | [1][2][5] |
| pKa (Predicted) | 9.24 ± 0.20 | [5] |
| LogP | -0.398 (at 21°C and pH 5) | [5] |
| CAS Number | 3179-31-5 | [1][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features | Reference(s) |
| Infrared (IR) | Absorption bands for N=N (1570-1550 cm⁻¹), C=N (1600-1411 cm⁻¹), C=S (thione form, 1258-1166 cm⁻¹), and S-H (thiol form, 2700-2550 cm⁻¹) | [3] |
| Ultraviolet (UV) | In ethanolic solution, typically shows two maximum absorption bands at 252-256 nm and 288-298 nm, indicative of the thione-thiol tautomerism. | [3] |
| Nuclear Magnetic Resonance (¹H NMR) | Spectra available in public databases. | [4] |
| Nuclear Magnetic Resonance (¹³C NMR) | Spectra available in public databases. | [4][7] |
| Mass Spectrometry (MS) | Mass spectra available in public databases. | [4] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. A common and reliable method involves the cyclization of a thiosemicarbazide (B42300) derivative. Below is a detailed experimental protocol for a two-step synthesis from thiosemicarbazide and formic acid.
Experimental Protocol: Synthesis from Thiosemicarbazide
This protocol is adapted from a procedure published in Organic Syntheses.
Step A: 1-Formyl-3-thiosemicarbazide (B1305609) [8]
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid.
-
Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Continue heating on the steam bath for an additional 30 minutes, during which time crystalline 1-formyl-3-thiosemicarbazide will typically separate.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the precipitated product by filtration and wash it with 200 mL of cold water, followed by 200 mL of ethanol.
-
Dry the product in a vacuum desiccator over calcium chloride. The yield is typically 170-180 g (71-76%).
Step B: 1,2,4-Triazole-3(5)-thiol (this compound) [8]
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2-L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution for 30 minutes in an ice bath.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.
-
Collect the resulting precipitate by filtration and wash it with 200 mL of cold water.
-
Dry the product at 110°C. The yield is typically 136-140 g (89-92%) with a melting point of 219-221°C.
Biological Activity and Role in Drug Development
The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in a variety of clinically used drugs.[9] this compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:
-
Antimicrobial and Antifungal: Derivatives have shown potent activity against various bacterial and fungal strains.[9][10]
-
Anticancer: Many derivatives exhibit significant antiproliferative activity against various cancer cell lines.[11]
-
Anti-inflammatory: Some compounds have shown promising anti-inflammatory properties.[9][10]
-
Enzyme Inhibition: this compound derivatives have been identified as inhibitors of several enzymes, including acetylcholinesterase, α-glucosidase, and phosphoinositide 3-kinases (PI3Ks).[5]
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for anticancer drug development.[5] Derivatives of 5-mercapto-1,2,4-triazole have been designed and shown to act as inhibitors of PI3K, thereby interfering with the PI3K/AKT signaling cascade.[9]
The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound derivatives.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its rich chemistry, characterized by tautomerism and a broad range of biological activities, makes it a valuable scaffold for the design of novel therapeutic agents. The detailed information on its chemical properties, synthesis, and mechanism of action provided in this guide serves as a valuable resource for researchers and scientists working in this field. Further exploration of its derivatives and their interactions with biological targets will undoubtedly lead to the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-mercapto-1,2,4-triazole from thiosemicarbazide (B42300), a critical building block in the development of various pharmaceutical compounds. The document details the prevalent synthetic methodologies, experimental protocols, and quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The 1,2,4-triazole (B32235) nucleus and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Introduction
The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically approved drugs. The incorporation of a mercapto group at the 3-position of the triazole ring often enhances the biological activity of the resulting compounds. The synthesis of this compound from the readily available starting material, thiosemicarbazide, is a fundamental and widely employed transformation in heterocyclic chemistry. This guide will focus on the most common and effective synthetic routes.
Synthetic Methodologies
The primary and most widely adopted method for the synthesis of this compound from thiosemicarbazide involves a two-step process:
-
Acylation or Formylation of Thiosemicarbazide: Thiosemicarbazide is first reacted with a carboxylic acid or a formic acid derivative to form an acylthiosemicarbazide or formylthiosemicarbazide intermediate.
-
Cyclization: The intermediate is then subjected to cyclization, typically in the presence of a base, to yield the this compound ring. Acidification of the reaction mixture then precipitates the final product.
An alternative one-pot approach involves the direct reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphate ester (PPE), followed by an alkaline workup to induce cyclization.
Reaction Pathway
The general reaction scheme for the synthesis of this compound from thiosemicarbazide is depicted below.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of this compound via Formyl Intermediate
This protocol is adapted from a common laboratory procedure for the synthesis of the parent this compound.
Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide
-
In a round-bottomed flask, heat 400 mL of 90% formic acid.
-
Add 91 g (1.0 mole) of thiosemicarbazide in portions to the hot formic acid.
-
Heat the mixture under reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration.
-
Wash the product with cold water and air dry.
Step 2: Synthesis of this compound
-
Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2-L round-bottomed flask.[1]
-
Heat the solution on a steam bath for 1 hour.[1]
-
Cool the solution in an ice bath for 30 minutes.[1]
-
Acidify the cooled solution with 150 mL of concentrated hydrochloric acid.[1]
-
Collect the precipitated this compound by suction filtration.[1]
-
Recrystallize the product from boiling water to obtain pure crystals.[1]
Protocol 2: One-Pot Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles
This protocol describes a general method for the synthesis of 5-substituted 3-mercapto-1,2,4-triazoles.
-
Reflux a mixture of the appropriate 4-acylthiosemicarbazide with 10% potassium hydroxide (KOH) solution.[2]
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.[2]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as methanol.[2]
Protocol 3: Synthesis of 4-Amino-5-substituted-3-mercapto-1,2,4-triazoles
This method is suitable for the synthesis of 4-amino substituted triazoles.
-
Heat an equimolar mixture of thiocarbohydrazide (B147625) and the desired carboxylic acid in an oil bath at 160-170°C for 2 hours.[2]
-
Disperse the fused mass in hot water to obtain the crude triazole.[2]
-
Recrystallize the product from methanol.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound and some of its derivatives.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | 1-Formyl-3-thiosemicarbazide, NaOH | Aqueous, Heat | - | 224-225 | [1] |
| 5-Aryl-3-mercapto-1,2,4-triazoles | 4-Acylthiosemicarbazide, 10% KOH | Reflux | - | - | [2] |
| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Corresponding thiosemicarbazide, 2N NaOH | Reflux, then acidification with HCl | 89 | 304–305 | [3] |
| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Corresponding thiosemicarbazide, 2N NaOH | Reflux, then acidification with HCl | 91 | 296–297 | [3] |
Conclusion
The synthesis of this compound from thiosemicarbazide is a robust and versatile process, crucial for the generation of a diverse range of biologically active molecules. The methodologies outlined in this guide, from the classical approach involving a formyl intermediate to more direct one-pot syntheses, provide a solid foundation for researchers in the field. The provided experimental protocols and quantitative data serve as a practical resource for the efficient and successful synthesis of these valuable heterocyclic compounds. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the final products.
References
An In-depth Technical Guide to the Tautomeric Forms of 3-Mercapto-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. A critical aspect of its chemical behavior is the existence of thione-thiol tautomerism, which can profoundly influence its physicochemical properties, reactivity, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the equilibrium between the thione and thiol forms. It includes a compilation of quantitative data from spectroscopic and computational studies, detailed experimental protocols for tautomer characterization, and visualizations of the tautomeric relationship and analytical workflows.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the principal tautomeric equilibrium is between the thione form (1,2-dihydro-1,2,4-triazole-3-thione) and the thiol form (1H-1,2,4-triazole-3-thiol). The thione form possesses a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, while the thiol form contains a sulfur-hydrogen single bond (S-H).
Computational and experimental studies have consistently shown that the thione tautomer is the more stable and predominant form in both the gas phase and in various solvents.[1][2] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond adjacent to the thiol group in this heterocyclic system.
Quantitative Data on Tautomeric Forms
The characterization and quantification of the tautomeric forms of this compound rely on a combination of spectroscopic and computational methods. The following tables summarize key quantitative data gathered from the literature.
Table 1: Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | Tautomer | Characteristic Signal/Peak | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) | Reference(s) |
| Infrared (IR) Spectroscopy | Thione | C=S stretch | 1166 - 1258 | [1] |
| Thiol | S-H stretch | 2550 - 2700 | [1] | |
| Thione | N-H stretch | ~3204 | ||
| ¹H NMR Spectroscopy | Thione | N-H proton | 13.0 - 14.0 | [3] |
| Thiol | S-H proton | 1.1 - 1.4 | [4] | |
| ¹³C NMR Spectroscopy | Thione | C=S carbon | ~169 | [4] |
| UV-Vis Spectroscopy | Thione | π → π* (C=S chromophore) | 252 - 256 and 288 - 298 | [1] |
Table 2: Computational Data on Tautomer Stability
| Computational Method | Basis Set | Property | Thione Form | Thiol Form | Most Stable Form | Reference(s) |
| DFT (B3LYP) | 6-311+G | Relative Energy (kcal/mol) | 0.00 | 4.90 | Thione | [5] |
| M06 | 6-311+G | Relative Energy (kcal/mol) | 0.00 | 5.20 | Thione | [5] |
| HF, B3LYP, MP2 | Various | Relative Stability | More Stable | Less Stable | Thione | [2] |
Table 3: Physicochemical Properties
| Property | Value | Notes | Reference(s) |
| pKa | 4.0 - 6.2 (Thiol form) | Theoretical calculation for substituted 5-amino-3-mercapto-1,2,4-triazoles. The thiol form is considered a medium-strength organic base. | [6][7] |
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining various analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.
-
Ensure the total volume is around 0.6-0.7 mL.
-
Allow the solution to equilibrate for a sufficient period before analysis.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Optimize the spectral width to include all expected proton signals (typically 0-15 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the thione (N-H proton at ~13-14 ppm) and thiol (S-H proton at ~1.1-1.4 ppm) tautomers.[3][4]
-
Carefully integrate the area under each characteristic peak.
-
Calculate the mole fraction and the equilibrium constant (Keq) for the tautomeric equilibrium. Remember to account for the number of protons giving rise to each signal (e.g., one N-H vs. one S-H).[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and can be used to study tautomerism in the solid state.
Protocol for Solid-State IR Analysis (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=S stretch of the thione form (1166-1258 cm⁻¹) and the S-H stretch of the thiol form (2550-2700 cm⁻¹).[1] The presence and relative intensity of these bands provide evidence for the predominant tautomer in the solid state.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.
Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by other crystallization techniques.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to determine the atomic coordinates, including the position of the mobile proton, which will confirm the tautomeric form.
-
Visualizations
Diagram 1: Thione-Thiol Tautomeric Equilibrium
Caption: Thione-thiol tautomeric equilibrium of this compound.
Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.
Diagram 2: Integrated Workflow for Tautomer Analysis
Caption: Integrated workflow for the comprehensive analysis of tautomerism.
Conclusion
The tautomerism of this compound is a fundamental characteristic that dictates its chemical and biological properties. The thione form is thermodynamically more stable and is the predominant tautomer under most conditions. A combination of advanced spectroscopic techniques, particularly NMR for solution-state analysis and IR for solid-state characterization, along with quantum chemical calculations, provides a robust framework for studying this tautomeric equilibrium. For drug development professionals, a thorough understanding of the tautomeric landscape of this compound and its derivatives is crucial for rational drug design, as the specific tautomer present can significantly impact receptor binding and pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols to effectively investigate and understand the tautomeric forms of this important heterocyclic scaffold.
References
3-Mercapto-1,2,4-triazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Mercapto-1,2,4-triazole, a versatile heterocyclic compound with significant applications in pharmaceuticals and materials science. This document details its fundamental properties, synthesis, analytical methods, and diverse biological activities, offering valuable insights for researchers and professionals in drug discovery and development.
Core Physicochemical Properties
This compound, also known as 1,2,4-triazole-3-thiol, is a foundational structure for the synthesis of a wide array of biologically active molecules.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3179-31-5 | [2][3][4][5] |
| Molecular Formula | C₂H₃N₃S | [2][3][5] |
| Molecular Weight | 101.13 g/mol | [2][3][6][7] |
| IUPAC Name | 1,2,4-Triazole-3-thiol | [1][4] |
| Synonyms | This compound, 3H-1,2,4-Triazole-3-thione | [1][3] |
| Appearance | White to light yellow crystalline powder | [2][4][6] |
| Melting Point | 218 - 223 °C | [2][4] |
| Purity | ≥ 98% | [2][4] |
Synthesis and Characterization
The synthesis of this compound is well-established, with common methods involving the cyclization of thiosemicarbazide (B42300) derivatives. A prevalent and efficient laboratory-scale synthesis involves the reaction of thiosemicarbazide with formic acid, followed by cyclization.
Experimental Protocol: Synthesis from Thiosemicarbazide and Formic Acid
This two-step protocol outlines the synthesis of 1,2,4-triazole-3(5)-thiol, a tautomeric form of this compound.[8]
Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide (B1305609) [8]
-
Heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid and swirl until dissolved.
-
Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.
-
Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.
Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol [8]
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide (B78521) in 300 mL of water in a 2 L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Add 150 mL of concentrated hydrochloric acid to the cooled solution.
-
Cool the reaction mixture in an ice bath for 2 hours to facilitate precipitation.
-
Collect the precipitated product by suction filtration.
-
Recrystallize the product by dissolving it in 300 mL of boiling water, filtering the hot solution, and then cooling the filtrate in an ice bath for 1 hour.
-
Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
FT-IR Spectroscopy : The FT-IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations are observed as two weak bands around 3350 cm⁻¹ and 3250 cm⁻¹.[9] The presence of a C=S absorption band between 1166-1258 cm⁻¹ and an S-H absorption band around 2550-2700 cm⁻¹ confirms the thione-thiol tautomerism.[9] The stretching vibrations of the N=N double bond in the triazole ring are recorded at approximately 1260 cm⁻¹.[10]
-
NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure. In ¹³C NMR, the carbons of the triazole ring typically appear in the range of 152-166 ppm.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound and its derivatives in various matrices.[11]
Experimental Protocol: Reverse-Phase HPLC Analysis
The following protocol provides a general method for the analysis of this compound.[2]
| Parameter | Specification |
| Column | Newcrom R1 or equivalent C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid. |
| Detection | UV at the wavelength of maximum absorbance (e.g., ~260 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 µL |
Sample Preparation (for serum analysis of a related compound, 3-amino-5-mercapto-1,2,4-triazole): [4][5]
-
Treat the serum sample with tributylphosphine (B147548) (TBP) to reduce any disulfide bonds.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample to separate the precipitated proteins.
-
Derivatize the supernatant with a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (MBB), for enhanced detection.
-
Inject the derivatized sample into the HPLC system.
Biological Activities and Therapeutic Potential
Derivatives of this compound exhibit a broad spectrum of pharmacological activities, making this scaffold highly attractive for drug discovery.[1][12][13]
Antibacterial and Antifungal Activity
Numerous studies have reported the potent antibacterial and antifungal properties of mercapto-triazole derivatives.[12][14] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[14]
Anticancer Activity
The 1,2,4-triazole (B32235) moiety is a key component of several anticancer agents.[15] Recent research has focused on designing 5-mercapto-1,2,4-triazole derivatives that target specific signaling pathways implicated in cancer progression. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation and is often dysregulated in various cancers.[15] Molecular docking studies have shown that certain derivatives can fit favorably into the active site of the PI3K protein, suggesting their potential as PI3K inhibitors.[15]
Other Biological Activities
In addition to the activities mentioned above, derivatives of this compound have been reported to possess anti-inflammatory, antitubercular, antiviral, and anticonvulsant properties.[1] One related compound, 3-amino-5-mercapto-1,2,4-triazole (B94436), has been identified as a goitrogen due to its inhibitory effect on thyroid peroxidase.[5]
Industrial and Research Applications
Beyond its therapeutic potential, this compound serves as a vital intermediate in various industries.
-
Pharmaceutical and Agrochemical Synthesis : It is a key building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs) and pesticides.[3][16]
-
Corrosion Inhibition : This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including aluminum and copper, in different corrosive environments.[17][18][19] The inhibition mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective film.
Conclusion
This compound is a compound of considerable scientific and industrial importance. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with a wide array of biological activities, making it a privileged scaffold in medicinal chemistry. Furthermore, its utility as a synthetic intermediate and a corrosion inhibitor underscores its broad applicability. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, intended to support and inspire further research and development in this promising area.
References
- 1. jocpr.com [jocpr.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. nbinno.com [nbinno.com]
- 4. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Alzchem Group [alzchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of Mercapto-Substituted 1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole (B32235) nucleus, particularly when substituted with a mercapto group, represents a cornerstone in heterocyclic chemistry with profound implications for medicinal chemistry. These derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological importance, and mechanisms of action of mercapto-substituted 1,2,4-triazole derivatives. It aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through meticulously crafted diagrams to facilitate a deeper understanding and inspire further research in this dynamic field.
Introduction
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing systems being of particular interest due to their diverse pharmacological profiles.[1] Among these, the 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention.[2][3] The incorporation of a mercapto (-SH) or thione (=S) group into the 1,2,4-triazole scaffold gives rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] This versatility stems from the unique structural and electronic features of the mercapto-triazole core, which allows for diverse chemical modifications and interactions with various biological targets. This guide will delve into the multifaceted biological significance of these compounds, supported by experimental data and methodologies.
Synthesis of Mercapto-Substituted 1,2,4-Triazole Derivatives
The synthesis of 3-mercapto-1,2,4-triazoles and their derivatives is well-established, often involving the cyclization of thiosemicarbazide (B42300) precursors. A general synthetic pathway involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under alkaline conditions to yield the desired 4-substituted-3-mercapto-1,2,4-triazole.[3] Further modifications can be readily achieved at the mercapto group, the N4-position, and the C5-position, allowing for the generation of large and diverse chemical libraries for biological screening.
A common synthetic route is the reaction of 4-acylthiosemicarbazide with potassium hydroxide (B78521) under reflux, followed by acidification.[2] Another approach involves refluxing a solution of 1-(substituted-benzoyl) thiosemicarbazide in sodium hydroxide, followed by cooling and acidification to precipitate the product.[2]
Biological Activities and Therapeutic Potential
Mercapto-substituted 1,2,4-triazole derivatives have been extensively investigated for a wide array of pharmacological activities. Their ability to interact with various enzymes and cellular pathways makes them promising candidates for drug development.
Antifungal Activity
The antifungal properties of triazole derivatives are perhaps their most well-known application, with several triazole-based drugs, such as fluconazole (B54011) and itraconazole, being clinically important.[7][8] Mercapto-substituted triazoles also exhibit potent antifungal activity.[9]
Mechanism of Action: The primary mechanism of antifungal action for triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[7][10] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[8][11] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[12] The nitrogen atoms in the triazole ring are thought to bind to the heme iron atom in the active site of CYP51.[13]
Quantitative Data:
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Novel Triazole Analogues | Cryptococcus species | 0.0156–0.5 | [10] |
| 1,2,4-triazolylthioethers | Candida krusei ATCC 6258 | Varies | [14] |
| Various Synthesized Derivatives | Microsporum gypseum | Strong activity | [9] |
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Mercapto-1,2,4-triazole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15][16] Hybrid molecules, where the triazole scaffold is combined with other antibacterial pharmacophores like (fluoro)quinolones, have shown particularly promising results, even against resistant strains.[15]
Quantitative Data:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-methylpiperazine compound 12h | MDR E. coli | 0.25 | [15] |
| Ofloxacin analogues 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [15] |
| Azomethine derivatives 1a–g | P. aeruginosa | 16 | [15] |
| Various Synthesized Derivatives | Staphylococcus aureus | Strong activity | [9] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the search for novel, more effective anticancer drugs is a continuous effort. Mercapto-substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, with demonstrated cytotoxicity against a variety of cancer cell lines.[1][17]
Mechanism of Action: The anticancer mechanisms of these derivatives are diverse. Some compounds have been shown to target specific signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[18] Molecular docking studies have indicated that these molecules can fit into the active binding site of the PI3K protein, acting as potential inhibitors.[18] Other proposed mechanisms include the inhibition of enzymes like methionine aminopeptidase (B13392206) type II (MetAp2), topoisomerase II, and cyclooxygenase-2 (COX-2), as well as the induction of apoptosis.[19] It has also been suggested that the 4-amino-1,2,4-triazole (B31798) nucleus can coordinate with the heme present at a receptor site, contributing to its anticancer effect.[1]
Quantitative Data:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HCT116, HeLa, PC-3 | 0.37, 2.94, 31.31 | [1] |
| 1,2,4-Triazole-pyridine hybrids (TP1-TP7) | Murine melanoma (B16F10) | 41.12 - 61.11 | [20] |
| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivatives (9a-j) | PC3, DU-145, A549, MCF-7 | 0.16 - 11.8 | [21] |
| Arylidene derivatives 81b-c | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 - 12.07 | [19] |
Enzyme Inhibition
The structural features of mercapto-1,2,4-triazoles make them effective inhibitors of various enzymes implicated in different diseases.[22] This includes enzymes relevant to neurodegenerative diseases, inflammation, and metabolic disorders.
Target Enzymes and Therapeutic Implications:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several novel 1,2,4-triazole derivatives have shown potent inhibitory activity against these enzymes.[23][24]
-
α-Glucosidase: As inhibitors of α-glucosidase, these compounds have potential as antidiabetic agents.[23]
-
Lipoxygenase (LOX) and Cyclooxygenase (COX): By inhibiting LOX and COX enzymes, these derivatives can exert anti-inflammatory effects.[23][25]
-
Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria and for other medical conditions.[23]
-
Thymidine Phosphorylase (TP): Inhibition of TP is a target for cancer therapy.[19]
Quantitative Data:
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Azinane-triazole derivatives (12a–o) | α-glucosidase | More active than acarbose (B1664774) (375.82) | [23] |
| Phenylcarbamoylpiperidine-1,2,4-triazole hybrids | 15-Lipoxygenase | - | [25] |
| Diaryl-1,2,4-triazole derivatives (21a, 21b) | COX-2 | 1.98–2.13 | [25] |
| 1,2,4-Triazolo[1,5-a][1][4][7]triazine derivative (72) | Thymidine Phosphorylase | 2.95 | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.
Synthesis of 4-(Arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles
This protocol describes a general method for the synthesis of Schiff's bases from a 3-substituted-4-amino-5-mercapto-1,2,4-triazole intermediate.[26]
-
Dissolution: Dissolve 1 mmol of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole in 20 mL of 75% ethanol (B145695).
-
Addition of Aldehyde: To this solution, add 1 mmol of the appropriate aromatic aldehyde.
-
Reflux: Stir and reflux the mixture for 4 hours.
-
Isolation and Purification: Concentrate the solution. The resulting solid is filtered, dried, and recrystallized from 75% ethanol to yield the final product.[26]
Antimicrobial Susceptibility Testing
The following protocols are standard methods for assessing the antimicrobial efficacy of novel compounds.[27]
This method provides a preliminary screening of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 10⁸ CFU/mL).[28]
-
Plate Inoculation: Spread 0.1 mL of the bacterial suspension evenly over the surface of a Mueller-Hinton agar (B569324) plate using a sterile swab.
-
Disk Application: Place sterile filter paper discs (5 mm diameter) on the agar surface.
-
Compound Application: Impregnate each disc with a specific volume (e.g., 30 µL) of the test compound solution at various concentrations (e.g., 1.5, 3, and 6 mg/mL in DMSO).[28]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each disc.
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[27]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[27]
-
Controls: Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[20]
-
Cell Seeding: Seed cancer cells (e.g., murine melanoma B16F10) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[20][29]
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for illustrating complex biological processes and experimental procedures.
Caption: Antifungal mechanism of mercapto-1,2,4-triazole derivatives.
Caption: Anticancer activity via inhibition of the PI3K/AKT signaling pathway.
Caption: Workflow for determining anticancer activity using the MTT assay.
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of 1,2,4-triazole derivatives. These studies correlate the physicochemical properties of the compounds with their biological activities. For instance, QSAR analyses have suggested that electronic and steric parameters play a significant role in the antimicrobial activity of these compounds.[30] An increase in the bulkiness on certain coordinates of the molecule and a higher dipole moment have been positively correlated with inhibitory activity.[30] For antifungal activity, the introduction of electron-withdrawing groups can be favorable.[31] Such insights are invaluable for the rational design of more potent and selective drug candidates.
Conclusion and Future Perspectives
Mercapto-substituted 1,2,4-triazole derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a continuing focus of drug discovery efforts. The information compiled in this guide underscores their potential as antifungal, antibacterial, anticancer, and enzyme-inhibiting agents. Future research should continue to explore the vast chemical space around this core, employing rational design strategies informed by SAR and molecular modeling to develop next-generation therapeutics with improved efficacy, selectivity, and reduced toxicity. The hybridization of the mercapto-triazole moiety with other pharmacophores is a particularly promising avenue for overcoming drug resistance and achieving synergistic therapeutic effects.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. isres.org [isres.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 21. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. microbiologyjournal.org [microbiologyjournal.org]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. asianpubs.org [asianpubs.org]
Spectroscopic Characterization of 3-Mercapto-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications as a building block in organic synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques. Detailed experimental protocols, tabulated spectral data, and visualized workflows are presented to facilitate its analysis and application in research and development. The molecule's existence in thione-thiol tautomeric forms is a key consideration in the interpretation of its spectral data.
Introduction
This compound, also known as 1,2-dihydro-3H-1,2,4-triazole-3-thione, is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. Its structural framework allows for diverse chemical modifications, leading to a wide range of derivatives with applications in various fields, including pharmaceuticals and agriculture. The spectroscopic analysis of this core structure is fundamental for quality control, structural elucidation of its derivatives, and understanding its interactions in biological systems. This guide will detail the key spectroscopic methods used to characterize this important molecule.
Spectroscopic Data
The spectroscopic signature of this compound is defined by contributions from its triazole ring and the mercapto/thione group. The data presented below is a compilation from various spectroscopic studies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of bands for both N-H and S-H stretching is indicative of the thione-thiol tautomerism this molecule exhibits.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3126 | N-H stretching | Strong |
| ~3097, ~3032 | C-H aromatic stretching | Medium |
| ~2790 | S-H stretching (thiol form) | Weak |
| ~1648-1584 | C=N stretching | Strong |
| ~1543 | N=N stretching | Medium |
| ~1529, ~1483 | C=C aromatic stretching | Medium |
| ~1260 | N=N stretching of the triazole ring | Strong |
| ~1258-1166 | C=S stretching (thione form) | Strong |
| ~1065 | In-plane bending of N-H and C-H | Medium |
Table 1: Key FT-IR absorption bands for this compound.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,2,4-triazole (B32235) derivatives typically shows signals for protons on the triazole ring in the downfield region (δ 7.5-9.5 ppm). The N-H proton signal can be broad and its chemical shift is dependent on solvent, concentration, and temperature.[5]
¹³C NMR Spectroscopy: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) generally resonate in the range of δ 140-170 ppm.[5] The C=S carbon in the thione tautomer is expected to have a chemical shift around 180 ppm.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 9.0 | Singlet | C5-H |
| ¹H | Variable (broad) | Singlet | N-H |
| ¹³C | ~160 - 170 | - | C3 (C=S) |
| ¹³C | ~140 - 150 | - | C5 |
Table 2: Representative ¹H and ¹³C NMR chemical shifts for the this compound core structure. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₂H₃N₃S), the expected molecular weight is approximately 101.13 g/mol .
Under electron ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage. A characteristic fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42. For substituted triazoles, fragmentation can be more complex and may involve the loss of a nitrogen molecule (N₂).[6][7]
| m/z Ratio | Proposed Fragment |
| 101 | [M]⁺ (Molecular ion) |
| 74 | [M - HCN]⁺ |
| 60 | [M - CHNS]⁺ |
| 43 | [C₂H₃N]⁺ |
Table 3: Plausible mass spectrometry fragmentation pattern for this compound.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
FT-IR Spectroscopy (Solid State)
This protocol describes the thin solid film method for analyzing solid samples.
-
Sample Preparation:
-
Dissolve approximately 50 mg of this compound in a minimal amount of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[8]
-
Obtain a clean, dry salt plate (e.g., KBr or NaCl).
-
Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
If the signal intensity is too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum. If the peaks are too intense, clean the plate and prepare a more dilute solution.[8]
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
-
NMR Spectroscopy
This protocol outlines the general procedure for preparing a sample for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR into a clean, dry vial.[5]
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5]
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[5]
-
For ¹H NMR, acquire the free induction decay (FID) using an appropriate number of scans (typically 8-64).[5]
-
For ¹³C NMR, acquire the FID using a larger number of scans (hundreds to thousands) due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry
This protocol provides a general framework for the analysis of small heterocyclic compounds by mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrumentation and Data Acquisition:
-
The choice of ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the resulting mass spectrum. ESI is a softer ionization technique often used for less volatile or thermally labile compounds.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography system.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
For ESI, typical parameters include a capillary voltage of around 4000 V and a nitrogen drying gas flow of approximately 10 L/min.[7]
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.
Conclusion
The spectroscopic characterization of this compound through FT-IR, NMR, and mass spectrometry provides a comprehensive understanding of its chemical structure. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. Accurate interpretation of the spectral data, particularly in the context of its tautomeric nature, is essential for the successful application of this versatile heterocyclic compound. The visualized workflows provide a clear and logical guide for the analytical process, from sample preparation to final structural elucidation.
References
- 1. FT Raman and FT-IR spectral studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties. Among the classical methods for the synthesis of this important scaffold, the Einhorn-Brunner reaction stands out as a significant transformation. First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.[1][2] This in-depth technical guide provides a comprehensive overview of the Einhorn-Brunner reaction, including its mechanism, substrate scope, detailed experimental protocols, and its application in the development of key therapeutic agents.
Reaction Mechanism and Regioselectivity
The Einhorn-Brunner reaction is an acid-catalyzed condensation that proceeds through a series of well-defined steps to form the 1,2,4-triazole ring. The generally accepted mechanism involves the initial protonation of the hydrazine (B178648), followed by nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring. A final dehydration step furnishes the aromatic 1,2,4-triazole.
A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The outcome of the reaction is dictated by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1] This predictability is a valuable aspect of the reaction for the targeted synthesis of specific isomers.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Quantitative Data: Substrate Scope and Yields
The Einhorn-Brunner reaction is a versatile method applicable to a range of diacylamines and hydrazines. The following table summarizes the yields of various 1,2,4-triazoles synthesized via this reaction, as reported in the literature.
| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Yield (%) | Reference |
| Diacetamide | Phenylhydrazine (B124118) | 1-Phenyl-3,5-dimethyl-1,2,4-triazole | 70 | [3] |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 85 | [3] |
| N-Acetylbenzamide | Phenylhydrazine | 1,3-Diphenyl-5-methyl-1,2,4-triazole & 1,5-Diphenyl-3-methyl-1,2,4-triazole | 60 (total) | [3] |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - | [2] |
| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 | [3] |
| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 | [3] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1,2,4-triazoles using the Einhorn-Brunner reaction, adapted from the work of Atkinson and Polya (1952).[3]
General Procedure for the Einhorn-Brunner Reaction
A mixture of the diacylamine (1 equivalent) and the hydrazine (1-1.2 equivalents) is heated in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. In many cases, the reaction proceeds without the need for an additional acid catalyst when acetic acid is used as the solvent. The reaction mixture is typically heated at reflux for several hours. Upon cooling, the product often crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of 1,3,5-Triphenyl-1,2,4-triazole from Dibenzamide and Phenylhydrazine
Reactants:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (solvent)
Protocol:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.
Caption: General experimental workflow for the Einhorn-Brunner reaction.
Applications in Drug Development
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and while modern synthetic methods are often employed, the fundamental transformations like the Einhorn-Brunner reaction have paved the way for the development of potent therapeutics. Two prominent classes of drugs that feature the 1,2,4-triazole ring are antifungal agents and aromatase inhibitors.
Antifungal Agents
Triazole-based antifungal drugs, such as fluconazole (B54011) and voriconazole, are critical in the treatment of systemic fungal infections. Their mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol (B1674476) 14α-demethylase. This enzyme is a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell death.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Aromatase Inhibitors
In the field of oncology, 1,2,4-triazole-containing drugs like anastrozole (B1683761) and letrozole (B1683767) are used as aromatase inhibitors for the treatment of hormone-dependent breast cancer in postmenopausal women. Aromatase is the enzyme responsible for the final step in the biosynthesis of estrogens, converting androgens (such as testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). By blocking aromatase, these drugs reduce the levels of circulating estrogens, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation they need to grow.
Caption: Mechanism of action of 1,2,4-triazole aromatase inhibitors.
Conclusion
The Einhorn-Brunner reaction, despite being over a century old, remains a relevant and valuable tool in the synthesis of 1,2,4-triazoles. Its straightforward procedure and predictable regioselectivity make it an attractive method for accessing this important heterocyclic core. The continued importance of 1,2,4-triazoles in drug development, as exemplified by their use as antifungal agents and aromatase inhibitors, underscores the enduring legacy of this classic named reaction. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the Einhorn-Brunner reaction provides a strong foundation for the design and synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to 3-Mercapto-1,2,4-triazole: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and relevant signaling pathways. The information is presented to support research and development efforts, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
This compound, also known as 1,2,4-triazole-3-thiol, is a white to light yellow crystalline powder. It exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. This tautomerism plays a crucial role in its chemical reactivity and biological activity.
Quantitative Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃S | [1][2] |
| Molecular Weight | 101.13 g/mol | [1][2] |
| Melting Point | 218 - 224 °C | [1] |
| Boiling Point | 275.8 ± 23.0 °C (Predicted) | |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Soluble in hot water, DMSO (50 mg/mL) | [3][4] |
| pKa (of 1,2,4-triazole) | 2.45 (for the conjugate acid), 10.26 (for the neutral molecule) | [5] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features and Wavelengths/Frequencies |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=S, and C-N stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are used to confirm the chemical structure. |
| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Shows absorption maxima characteristic of the triazole ring and thione group. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with formic acid.
Materials:
-
Thiosemicarbazide
-
Formic acid
-
Sodium hydroxide (B78521) (for purification)
-
Hydrochloric acid (for purification)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of thiosemicarbazide and an excess of formic acid is refluxed for several hours.
-
The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is dissolved in an aqueous solution of sodium hydroxide and heated.
-
The solution is filtered and then acidified with hydrochloric acid to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water.[1][6]
Synthesis workflow for this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.[7]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be used for the quantitative analysis of this compound.
Column: C18 reverse-phase column Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8] Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.[9]
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for many triazole-based drugs is the inhibition of the cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
Antifungal mechanism of action of triazoles.
Anti-inflammatory Activity: COX-2 Inhibition
Certain derivatives of this compound have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.[12]
Anticancer Potential: Targeting the PI3K/AKT Pathway
Recent research has explored the potential of 5-mercapto-1,2,4-triazole derivatives as anticancer agents that target the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[13] This pathway is often dysregulated in cancer and plays a critical role in cell proliferation, survival, and growth. Inhibition of this pathway can induce apoptosis in cancer cells.
Inhibition of the PI3K/AKT signaling pathway.
Conclusion
This compound is a molecule with a rich chemical profile and significant therapeutic potential. Its established antifungal activity, coupled with emerging evidence of its anti-inflammatory and anticancer properties, makes it a valuable lead compound in drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Thiol-Thione Tautomerism in 3-Mercapto-1,2,4-triazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the thiol-thione tautomerism exhibited by 3-Mercapto-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the structural and spectroscopic characteristics of the two tautomeric forms, with a focus on the predominance of the thione tautomer. It presents a compilation of quantitative data from spectroscopic and computational analyses, detailed experimental protocols for tautomer characterization, and logical diagrams to illustrate the key concepts and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of 1,2,4-triazole (B32235) derivatives.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. When substituted with a mercapto group at the 3-position, these compounds exhibit a fascinating chemical property known as thiol-thione tautomerism. This phenomenon involves the migration of a proton between a sulfur atom (thiol form) and a nitrogen atom (thione form) of the triazole ring.
The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its lipophilicity, acidity, and capacity for hydrogen bonding. Consequently, the tautomeric state significantly influences the molecule's biological activity and its interactions with physiological targets. A thorough understanding of this tautomerism is therefore essential for the rational design and development of novel 1,2,4-triazole-based drugs.
This guide will delve into the fundamental aspects of thiol-thione tautomerism in this compound, presenting spectroscopic data, experimental methodologies, and computational insights to provide a comprehensive overview of this important chemical equilibrium.
The Thiol-Thione Tautomeric Equilibrium
This compound can exist as two distinct tautomers: the thiol form (1H-1,2,4-triazole-3-thiol) and the thione form (1,2-dihydro-3H-1,2,4-triazole-3-thione). The equilibrium between these two forms is dynamic and influenced by factors such as the solvent, temperature, and the presence of other substituents on the triazole ring.
Caption: Thiol-Thione Tautomeric Equilibrium in this compound.
Spectroscopic Characterization of Tautomers
Spectroscopic techniques are indispensable for the identification and characterization of the thiol and thione tautomers. Each technique provides unique insights into the molecular structure and bonding, allowing for a comprehensive analysis of the tautomeric mixture.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The key distinguishing vibrations are those of the S-H and C=S bonds.
| Vibrational Mode | Thiol Form (cm⁻¹) | Thione Form (cm⁻¹) | Reference |
| S-H stretch | ~2550 - 2700 (weak) | Absent | |
| C=S stretch | Absent | ~1166 - 1292 | |
| N-H stretch | Absent (in 1H tautomer) | ~3200 - 3100 | [1] |
| C=N stretch | ~1600 - 1411 | ~1600 - 1411 | [1] |
| N=N stretch | ~1570 - 1550 | ~1570 - 1550 | [1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can differentiate between the tautomers based on their distinct electronic transitions. The thione form, containing the C=S chromophore, exhibits a characteristic absorption at a longer wavelength.
| Solvent | Thiol Form (λ_max, nm) | Thione Form (λ_max, nm) | Reference |
| Ethanol | ~252 - 256 | ~288 - 298 | [2] |
The absorption band at higher wavelength in the thione form is attributed to the n → π* transition of the C=S group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and is highly effective in distinguishing between the thiol and thione tautomers.
¹H NMR Chemical Shifts (ppm)
| Proton | Thiol Form (in DMSO-d₆) | Thione Form (in DMSO-d₆) | Reference |
| S-H | < 4.0 | Absent | |
| N-H | Absent (in 1H tautomer) | ~13.0 - 14.0 | |
| C-H | ~8.0 - 9.0 | ~8.0 - 9.0 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Thiol Form (in DMSO-d₆) | Thione Form (in DMSO-d₆) | Reference |
| C=S | Absent | ~165 - 169 | |
| C-S | Present | Absent | |
| C-N | ~140 - 150 | ~140 - 150 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the characterization of thiol-thione tautomerism in this compound.
References
Discovery and history of 1,2,4-triazole compounds
An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole (B32235) Compounds
Introduction
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] This technical guide provides an in-depth exploration of the foundational discoveries and seminal synthetic methodologies that established the field of 1,2,4-triazole chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and fundamental principles of this critical chemical class.
The Dawn of Triazole Chemistry
The journey into the chemistry of the carbon-nitrogen ring system known as "triazole" began in the late 19th century. The first recorded mention of the triazole name was by J.A. Bladin in 1885, marking the formal beginning of this distinct area of heterocyclic chemistry.[8][9] However, it was the development of robust synthetic routes in the early 20th century that unlocked the potential for creating a wide array of derivatives.
Foundational Synthetic Methodologies
Two classical named reactions, the Einhorn-Brunner reaction and the Pellizzari reaction, represent the earliest practical methods for constructing the 1,2,4-triazole ring. These methods, while often requiring harsh conditions, laid the groundwork for all subsequent synthetic innovations.
The Einhorn-Brunner Reaction (1905, 1914)
First described by the German chemist Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the condensation of imides (diacylamines) with hydrazines.[5][8][10][11] The reaction is typically catalyzed by a weak acid and forms an isomeric mixture of triazoles if the diacylamine is unsymmetrical.[5][10]
Reaction Mechanism: The mechanism commences with the protonation of the hydrazine, which then attacks a carbonyl group of the imide.[5][10] A subsequent series of steps involving the loss of water, a 1,5-proton shift, and an intramolecular cyclization leads to the formation of the five-membered ring.[5][10] A final dehydration step yields the aromatic 1,2,4-triazole product.[5][10]
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole This protocol is a representative example of the Einhorn-Brunner reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine N-formyl benzamide (B126) (1 equivalent) and phenylhydrazine (B124118) (1.1 equivalents).[12]
-
Solvent and Catalyst Addition: Add glacial acetic acid to serve as both the solvent and the weak acid catalyst.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC). Reaction times can range from several hours to overnight.[13]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the crude solid by filtration. Purify the 1,5-diphenyl-1,2,4-triazole by recrystallization from a suitable solvent, such as ethanol (B145695).[12]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this method involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[4] The reaction is a direct and fundamental approach to symmetrically and asymmetrically substituted 3,5-diaryl-1,2,4-triazoles.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide.[4] This is followed by an intramolecular cyclization and a cascade of dehydration steps, ultimately forming the stable aromatic 1,2,4-triazole ring.[4][14]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole This protocol provides a general method for synthesizing a classic 1,2,4-triazole via the Pellizzari reaction.[12]
-
Reactant Preparation: A mixture of benzamide (1 equivalent) and benzoyl hydrazide (1 equivalent) is combined in a reaction vessel suitable for high-temperature heating.[12]
-
Reaction: The mixture is heated, often neat (without solvent), at a high temperature (typically >140°C) for several hours. The removal of the water byproduct drives the reaction to completion.
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature, causing the crude product to solidify. The solid mass is then triturated with a solvent like ethanol to break it up and wash away impurities.[14]
-
Purification: The crude 3,5-diphenyl-1,2,4-triazole is collected and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[12][14]
-
Characterization: The identity and purity of the product are confirmed by analytical methods (NMR, IR, Mass Spectrometry, and melting point analysis).
Comparative Data on Foundational Methods
| Feature | Einhorn-Brunner Reaction (1905/1914) | Pellizzari Reaction (1911) |
| Reactants | Diacylamine (Imide) + Hydrazine | Amide + Acylhydrazide |
| Product Type | Substituted 1,2,4-triazoles | 3,5-Disubstituted 1,2,4-triazoles |
| Typical Conditions | Reflux in the presence of a weak acid (e.g., acetic acid) | High temperatures (140°C+), often performed neat[4][14] |
| Key Intermediate | N-acyl amidrazone analog | Acyl amidrazone |
| Reported Limitations | Can produce isomeric mixtures with unsymmetrical imides | Requires high temperatures and long reaction times, often resulting in low yields and side products[4][14] |
Early Biological Significance
The development of these synthetic routes was not merely an academic exercise. It was quickly recognized that the 1,2,4-triazole scaffold was a key structural motif in biologically active molecules. Early investigations revealed that derivatives possessed a wide range of properties, including antibacterial, antifungal, antidepressant, and hypoglycemic activities, paving the way for the extensive drug discovery efforts seen today.[4][5]
Conclusion
The discovery and early history of 1,2,4-triazole compounds were defined by the pioneering work of chemists like Einhorn, Brunner, and Pellizzari. Their development of the first reliable, albeit challenging, synthetic routes provided the chemical tools necessary to access this versatile heterocyclic system. These foundational methods, born from the classical era of organic chemistry, directly enabled the exploration of 1,2,4-triazoles and their derivatives, ultimately leading to their prominent status in modern therapeutic and industrial applications. Understanding this history provides critical context for today's researchers who continue to build upon this century-old legacy.
References
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 10. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Recognized as a "privileged structure," this scaffold demonstrates a remarkable ability to bind to a wide array of biological targets with high affinity, making it a focal point in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including its aromatic nature, dipole character, hydrogen-bonding capability, and metabolic stability, contribute to its versatility.[1] The 1,2,4-triazole nucleus is a key component in numerous clinically successful drugs, underscoring its significance in drug discovery.[2][3]
This technical guide provides a comprehensive overview of the pharmacological activities of 1,2,4-triazole derivatives, their mechanisms of action, and relevant experimental methodologies.
Diverse Pharmacological Activities
The 1,2,4-triazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[4] This is attributed to the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, which can enhance the pharmacokinetic profile of drug candidates.[1] Its polar nature often improves solubility, a critical factor in drug development.[5][6]
Anticancer Activity
A significant number of 1,2,4-triazole derivatives have demonstrated potent anticancer properties.[6][7] These compounds exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and enzymes like aromatase.[6][8] Several FDA-approved anticancer drugs, such as letrozole (B1683767) and anastrozole, incorporate the 1,2,4-triazole moiety.[5] The anticancer potential of these derivatives has been evaluated against a range of cancer cell lines, including breast, lung, colon, and melanoma.[7]
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl 1,2,4-triazole Vg | MCF-7 (Breast) | 0.891 | [9] |
| Indolyl 1,2,4-triazole Vf | MCF-7 (Breast) | 2.91 | [9] |
| Indolyl 1,2,4-triazole Vg | MDA-MB-231 (Breast) | 3.479 | [9] |
| Indolyl 1,2,4-triazole Vf | MDA-MB-231 (Breast) | 1.914 | [9] |
| Pyridine (B92270) derivative TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 (range for TP1-TP7) | [10] |
| Compound 8c | - | 3.6 (EGFR inhibition) | [8] |
Antifungal Activity
The 1,2,4-triazole scaffold is perhaps most renowned for its antifungal applications.[11] Marketed antifungal drugs like fluconazole, itraconazole, and voriconazole (B182144) are prime examples of the success of this scaffold.[2][5] The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[2][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[12]
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazolyl-triazole 4a | Candida albicans | 0.39 | [14] |
| Thiazolo[4,5-d]pyrimidine hybrids (2a, 2b, 2c, 3a, 3b) | Various fungi | 0.06 - 2 (classified as "excellent") | [11] |
| 1,2,4-Triazole-linked thiazolidin-4-one 12b | Candida albicans | 200 | [14] |
| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [11] |
| Amino acid-containing derivative 8k | Physalospora piricola | 10.126 (EC50) | [13] |
| Amino acid-containing derivative 8d | Physalospora piricola | 10.808 (EC50) | [13] |
Antimicrobial and Antibacterial Activity
Derivatives of 1,2,4-triazole have also shown significant promise as antibacterial agents, addressing the growing concern of antimicrobial resistance.[15][16] These compounds have been effective against both Gram-positive and Gram-negative bacteria.[17][18] The hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores is a strategy being explored to develop novel drugs with enhanced efficacy.[16]
Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-methylpiperazine compound 12h | MDR E. coli | 0.25 | [15] |
| Ofloxacin analogue 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [15] |
| Fused 1,2,4-triazolo[3,4-b][2][5][8]thiadiazine 39c | E. coli | 3.125 | [2] |
| Fused 1,2,4-triazolo[3,4-b][2][5][8]thiadiazine 39h | P. aeruginosa | 3.125 | [2] |
Antiviral Activity
The 1,2,4-triazole nucleus is present in antiviral drugs like Ribavirin, which is active against a number of DNA and RNA viruses.[3][19] Research has shown that various 1,2,4-triazole derivatives are effective against several viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[20][21][22]
Mechanisms of Action
The diverse biological activities of 1,2,4-triazole derivatives are a result of their ability to interact with a variety of biological targets.
Anticancer Mechanisms
Antifungal Mechanism: CYP51 Inhibition
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are outlines of key assays used to evaluate the pharmacological activities of 1,2,4-triazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.
General Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth (e.g., RPMI-1640).
-
Serial Dilution: The 1,2,4-triazole compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Antibacterial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
General Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the agar surface.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (where bacterial growth is absent) around each disk is measured. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[17]
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[1][2] Its proven success in antifungal and anticancer therapies, coupled with its emerging potential against a host of other diseases, ensures its continued relevance.[23] The versatility of its synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles to combat drug resistance and address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medicine.dp.ua [medicine.dp.ua]
- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 23. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
GHS Hazard Classification of 3-Mercapto-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3-Mercapto-1,2,4-triazole (CAS No. 3179-31-5). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this compound.
GHS Hazard Classification Summary
This compound is classified under several hazard categories according to the GHS. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[1] Some notifications to the ECHA C&L Inventory also indicate a potential for skin sensitization and hazards to the aquatic environment.[2]
The following table summarizes the GHS hazard classifications for this compound based on aggregated data from multiple sources.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
|
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
|
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |
|
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning |
|
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
|
Note: The percentages of notifications for each hazard statement vary across different data sources. The classifications presented here represent the most frequently reported hazards.
Toxicological Data
While specific quantitative toxicological data for this compound is not consistently available across public databases, the GHS classifications are based on the results of toxicological studies. The following sections describe the types of studies used to determine these classifications.
Acute Oral Toxicity
Skin Irritation
The "Skin Corrosion/Irritation, Category 2" classification signifies that the substance causes skin irritation. This is determined by a dermal irritation study, such as the one described in OECD Test Guideline 404. In these studies, the substance is applied to the skin of an animal, and the resulting irritation is scored.
Serious Eye Irritation
A classification of "Serious Eye Damage/Eye Irritation, Category 2" indicates that the substance causes serious eye irritation. The potential for eye irritation is assessed using methods like the Draize test, as outlined in OECD Test Guideline 405.[5] This test involves applying the substance to the eye of an animal and scoring the resulting damage to the cornea, iris, and conjunctiva.[6]
Skin Sensitization
The potential for skin sensitization ("Skin Sensitization, Category 1") is supported by evidence from a Local Lymph Node Assay (LLNA).[7] In one study, 3-Amino-5-mercapto-1,2,4-triazole, a closely related compound, tested positive in the LLNA, indicating its potential to cause an allergic skin reaction.[7] The LLNA is a validated alternative to traditional guinea pig tests for assessing the skin sensitization potential of a chemical.[8]
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments used to determine the GHS hazard classifications of this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose. The animals are observed for a specified period for signs of toxicity and mortality.
Methodology:
-
Test Animals: Typically, rats or mice are used.
-
Administration: The test substance is administered by gavage in a single dose.
-
Dose Levels: A starting dose is selected based on available information. Subsequent dose levels are adjusted up or down depending on the observed toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the determination of the GHS hazard category and an estimation of the LD50.
In Vivo Skin Irritation Test (Following OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.
Principle: The test substance is applied to a small area of the skin of an animal, and the degree of irritation is evaluated at specific intervals.
Methodology:
-
Test Animals: Albino rabbits are commonly used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The mean scores for erythema and edema are used to classify the substance's irritation potential.
In Vivo Eye Irritation Test (Following OECD Guideline 405)
This test evaluates the potential of a substance to cause serious eye damage or irritation.
Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
Methodology:
-
Test Animals: Albino rabbits are the standard species.
-
Application: A small amount of the substance is instilled into the conjunctival sac of one eye.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis) are scored.
-
Endpoint: The scores for each observation point are used to classify the substance's potential for eye irritation or serious eye damage.
Skin Sensitization: Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)
The LLNA is the preferred method for testing the skin sensitization potential of chemicals.
Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance. A substance that is a skin sensitizer (B1316253) will induce a significant increase in lymphocyte proliferation.
Methodology:
-
Test Animals: Mice are used.
-
Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Measurement of Proliferation: On day 6, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells. The draining auricular lymph nodes are then excised, and the amount of incorporated radioactivity is measured.
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[9]
Visualizations
GHS Hazard Identification Workflow
Caption: Workflow for GHS Hazard Identification of a Chemical Substance.
Experimental Workflow for In Vivo Skin Irritation Testing
Caption: Experimental Workflow for In Vivo Skin Irritation Testing (OECD 404).
Conclusion
This compound is a chemical that requires careful handling due to its GHS classification as harmful if swallowed, a skin irritant, and a serious eye irritant. There is also evidence to suggest it may be a skin sensitizer and harmful to aquatic life. Professionals working with this compound should adhere to all recommended safety precautions, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats. All work should be conducted in a well-ventilated area. Understanding the toxicological profile and the experimental basis for its hazard classification is crucial for risk assessment and the implementation of appropriate safety measures in a research and development setting.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C2H3N3S | CID 2723802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Mercapto-1,2,4-triazole as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper and its alloys are vital materials in numerous industrial applications due to their excellent electrical and thermal conductivity, malleability, and relatively noble nature.[1][2] However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides or acidic solutions.[3][4][5] This degradation can lead to equipment failure, reduced efficiency, and contamination. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, have proven to be effective corrosion inhibitors for copper.[3][6]
3-Mercapto-1,2,4-triazole (3-MT) and its derivatives are heterocyclic compounds that have demonstrated significant potential as corrosion inhibitors for copper.[1][6][7] The presence of multiple nitrogen atoms and a sulfur atom in the triazole ring allows for strong adsorption onto the copper surface, forming a protective barrier against corrosive agents.[6][8] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for copper.
Mechanism of Corrosion Inhibition
The corrosion inhibition of copper by this compound is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through:
-
Chemisorption: The sulfur and nitrogen atoms in the triazole ring can form coordinate bonds with copper atoms.
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecules.
The adsorbed 3-MT molecules form a protective film that acts as a barrier, isolating the copper surface from the corrosive environment. This film impedes both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1][7] Quantum chemical studies have further elucidated the relationship between the molecular structure of triazole derivatives and their inhibition efficiency, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies being key parameters.[9][10][11]
A proposed mechanism involves the deprotonated form of the triazole, which then coordinates with copper ions on the surface.[12] The resulting complex forms a stable, protective layer.
Caption: Mechanism of copper corrosion inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the inhibition efficiency of this compound and its amino derivative on copper in different corrosive media.
Table 1: Inhibition Efficiency of 3-Amino-5-mercapto-1,2,4-triazole (3-AMT) on Copper in Deionized Water [1][7]
| Inhibitor Concentration (M) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from EIS | Inhibition Efficiency (%) from Polarization |
| 1 x 10⁻⁵ | 65.4 | 68.2 | 66.7 |
| 2 x 10⁻⁵ | 75.8 | 78.1 | 77.3 |
| 4 x 10⁻⁵ | 86.6 | 88.5 | 87.9 |
| 6 x 10⁻⁵ | 93.5 | 94.2 | 93.8 |
Table 2: Corrosion Parameters for Copper in 3.5 wt.% NaCl with and without 3-Amino-5-mercapto-1,2,4-triazole (AMT) [6]
| Inhibitor Concentration (g/L) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -0.215 | 2.397 | - |
| 1.0 | -0.189 | 0.297 | 87.6 |
| 1.5 | -0.185 | 0.239 | 90.0 |
| 2.0 | -0.193 | 0.417 | 82.6 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Copper in 3.5 wt.% NaCl with 3-Amino-5-mercapto-1,2,4-triazole (AMT) [6]
| Inhibitor Concentration (g/L) | Film Resistance (Rf) (Ω·cm²) | Double Layer Capacitance (Qdl) (μF·cm⁻²) |
| 0 (Blank) | 358 | 28.5 |
| 1.0 | 2890 | 15.2 |
| 1.5 | 4560 | 11.8 |
| 2.0 | 2150 | 18.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Weight Loss Measurement Protocol
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
Materials and Equipment:
-
Copper coupons of known dimensions
-
Abrasive paper (e.g., 400, 600, 800 grit)
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
This compound
-
Beakers or corrosion cells
-
Thermostatic water bath
-
Desiccator
-
Ultrasonic cleaner
Procedure:
-
Mechanically polish the copper coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions in separate beakers. Ensure the coupons are fully submerged.
-
Maintain the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).[13]
-
After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water, and dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of copper in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization Protocol
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current.[14]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode, reference electrode, counter electrode)
-
Copper working electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Platinum or graphite (B72142) counter electrode
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the copper working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, rinse, and dry.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (with or without inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable open circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[5]
-
Plot the resulting current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[15][16]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell
-
Copper working electrode
-
Reference and counter electrodes
-
Corrosive medium with and without inhibitor
Procedure:
-
Set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
Immerse the working electrode in the test solution and allow it to reach a stable OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.[5][17]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC) to obtain parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for evaluating a corrosion inhibitor.
Caption: A typical experimental workflow for corrosion inhibitor evaluation.
Synthesis of this compound
For researchers interested in synthesizing this compound, a common method involves the reaction of thiosemicarbazide (B42300) with an appropriate reagent. One synthetic route involves heating thiosemicarbazide with s-triazine.[18] Another approach is the cyclization of acylthiosemicarbazides.[19]
A general synthesis is depicted below:
Caption: A simplified schematic for the synthesis of this compound.
Conclusion
This compound and its derivatives are highly effective mixed-type corrosion inhibitors for copper in various environments.[1][7] Their efficacy stems from the strong adsorption of the inhibitor molecules on the copper surface, forming a protective film that hinders both anodic and cathodic corrosion reactions. The experimental protocols provided herein offer a comprehensive framework for the systematic evaluation of these and other corrosion inhibitors. The quantitative data presented demonstrates the significant reduction in corrosion rate and high inhibition efficiencies achievable with these compounds. Further research, including surface analysis techniques such as SEM and XPS, can provide deeper insights into the morphology and composition of the protective film.
References
- 1. content.ampp.org [content.ampp.org]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chesci.com [chesci.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages [mdpi.com]
- 18. US2763661A - Process for preparation of 3-substituted-1,2,4-triazoles - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Mercapto-1,2,4-triazole for Mild Steel Corrosion Protection
Introduction
Corrosion of mild steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional efficacy. 3-Mercapto-1,2,4-triazole (MT) and its derivatives are a promising class of inhibitors due to their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The corrosion inhibition by this compound and its derivatives on mild steel surfaces is primarily attributed to their adsorption on the metal-solution interface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the heteroatoms (N, S) of the triazole ring and the vacant d-orbitals of iron atoms on the mild steel surface.[1]
The inhibitor molecules displace water molecules from the steel surface, forming a protective film that acts as a barrier to both anodic dissolution of iron and cathodic hydrogen evolution.[1][2] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface.[1][3][4]
Quantitative Data Summary
The following tables summarize the corrosion inhibition efficiency of various this compound derivatives under different experimental conditions.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | 1 M HCl | 0.5 mM | 303 | 97 | [3][4] |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | 1 M HCl | 0.5 mM | 303 | 97.1 | [5] |
| 4-salicylideneamino-3-phenyl-5-mercapto-1,2,4-triazole (SAPMT) | 1.0 M HCl | 0.5 g/L | 298 | >90 (inferred) | [2] |
| 3-hydroxyphenyl-4-phenyl-5-mercapto-1,2,4,triazole (HPMT) | 1 N HCl | 500 ppm | Ambient | >90 (inferred) | [6] |
| 3-aminophenyl-4-phenyl-5-mercapto-1,2,4,triazole (APMT) | 1 N HCl | 500 ppm | Ambient | >90 (inferred) | [6] |
| 3,4-diphenyl-5-mercapto-1,2,4,triazole (DPMT) | 1 N HCl | 500 ppm | Ambient | >90 (inferred) | [6] |
| 3-cinnamyl-4-phenyl-5-mercapto-1,2,4,triazole (CPMT) | 1 N HCl | 500 ppm | Ambient | >90 (inferred) | [6] |
| 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) | 1 N H₂SO₄ | Not Specified | Ambient | >90 (inferred) | [7] |
Table 2: Data from Potentiodynamic Polarization Studies
| Inhibitor | Corrosive Medium | Concentration | Corrosion Current Density (i_corr) without Inhibitor (µA/cm²) | Corrosion Current Density (i_corr) with Inhibitor (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 4-salicylideneamino-3-phenyl-5-mercapto-1,2,4-triazole (SAPMT) | 1.0 M HCl | 0.5 g/L | Not Specified | Not Specified | High (inferred) | [2] |
| 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole (EAMT) | 0.5 M H₂SO₄ | Not Specified | Not Specified | Not Specified | 85 | [8][9] |
| 5-amino-3-mercapto-1,2,4-triazole (5-AMT) | 0.1 M HCl | 10⁻³ M | Not Specified | Not Specified | 96 | [10] |
Experimental Protocols
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.[11]
1. Materials and Equipment:
-
Mild steel coupons of known dimensions and chemical composition.[1]
-
Synthesized this compound inhibitor at various concentrations.
-
Analytical balance (accuracy ±0.1 mg).
-
Emery papers of various grades (e.g., 400, 800, 1200).
-
Acetone and distilled water for cleaning.
-
Thermostatic water bath.
-
Desiccator.
2. Procedure:
-
Mechanically polish the mild steel coupons using emery papers of successively finer grades to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at various concentrations.
-
Maintain a constant temperature using a thermostatic water bath for a specified immersion period (e.g., 1 to 48 hours).[1]
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = (K × ΔW) / (A × T × D)
-
Where K is a constant (for mm/year, K = 8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
-
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique is used to determine the corrosion current density (i_corr) and understand the kinetic aspects of anodic and cathodic reactions.[12]
1. Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without inhibitor.
2. Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in Protocol 1.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log(i) vs. E).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where i_corr_blank is the corrosion current density without inhibitor and i_corr_inhibitor is the corrosion current density with inhibitor.
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.
1. Materials and Equipment:
-
Same as for Potentiodynamic Polarization (Protocol 2), with the addition of a frequency response analyzer.
2. Procedure:
-
Prepare the electrochemical cell and electrodes as described in Protocol 2.
-
Immerse the electrodes and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9]
-
Measure the impedance response of the system.
-
Present the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log|Z| and phase angle vs. log(frequency)).
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A larger R_ct value indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Where R_ct_inhibitor is the charge transfer resistance with inhibitor and R_ct_blank is the charge transfer resistance without inhibitor.
-
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Adsorption mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. content.ampp.org [content.ampp.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. Galala University Scholar [gu.edu.eg]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Synthesis of Novel Antifungal Agents from 3-Mercapto-1,2,4-triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antifungal agents derived from 3-mercapto-1,2,4-triazole. The methodologies outlined are based on established research demonstrating the potential of these heterocyclic compounds in developing new therapeutic agents to combat fungal infections. The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in many existing antifungal drugs, and its derivatives continue to be a major focus of research.
Introduction
Fungal infections represent a significant and growing threat to global health, exacerbated by the rise of immunocompromised patients and the emergence of drug-resistant fungal strains. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its role in inhibiting fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Derivatives of this compound have shown a broad spectrum of biological activities, including potent antifungal properties.[2][3][4] This document details the synthesis of Schiff bases and other derivatives from this compound and outlines the protocols for evaluating their antifungal efficacy.
General Synthetic Workflow
The synthesis of antifungal agents from this compound derivatives typically follows a multi-step process. The general workflow involves the initial synthesis of the core this compound ring, often from thiosemicarbazide, followed by derivatization, commonly through the formation of Schiff bases by reacting the amino group of the triazole with various substituted aldehydes.
Caption: General workflow for the synthesis and evaluation of antifungal this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-3-mercapto-1,2,4-triazole
This protocol describes the synthesis of a key intermediate, 4-amino-5-phenyl-3-mercapto-1,2,4-triazole, which can be further modified to create a variety of derivatives.[5]
Materials:
-
Benzoic acid
-
Thionyl chloride
-
Carbon disulfide
-
Potassium hydroxide
-
Absolute ethanol
Procedure:
-
Esterification: A mixture of benzoic acid and ethanol with a catalytic amount of concentrated sulfuric acid is refluxed. The excess ethanol is distilled off, and the resulting ester is purified.
-
Hydrazide Formation: The synthesized ester is refluxed with hydrazine hydrate in ethanol. The resulting hydrazide is filtered, dried, and recrystallized.
-
Dithiocarbazinate Salt Formation: The hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise with stirring, and the mixture is stirred for several hours. The precipitated potassium dithiocarbazinate salt is filtered and dried.
-
Cyclization: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate. The reaction mixture is then poured into cold water and acidified with a concentrated acid to precipitate the 4-amino-5-phenyl-3-mercapto-1,2,4-triazole.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis of Schiff Bases of 4-Amino-5-phenyl-3-mercapto-1,2,4-triazole
This protocol outlines the synthesis of Schiff bases from the previously prepared 4-amino-5-phenyl-3-mercapto-1,2,4-triazole.[5][6]
Materials:
-
4-Amino-5-phenyl-3-mercapto-1,2,4-triazole
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of 4-amino-5-phenyl-3-mercapto-1,2,4-triazole in absolute ethanol is prepared.
-
An equimolar amount of the substituted aromatic aldehyde is added to the solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent.
Protocol 3: In Vitro Antifungal Activity Assay (Broth Dilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains using the broth dilution method.[7]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)
-
Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antifungal drug (e.g., Fluconazole, Ketoconazole)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Stock Solutions: The synthesized compounds and the standard drug are dissolved in DMSO to prepare stock solutions of a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the fungal growth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Fungal cultures are grown, and a standardized inoculum is prepared to a specific concentration (e.g., 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Controls: Positive (medium with inoculum) and negative (medium only) controls are included. A solvent control (medium with DMSO and inoculum) is also prepared.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for many azole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, the triazole derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane, which inhibits fungal growth and replication.[1][8][9]
Caption: Inhibition of lanosterol 14α-demethylase by this compound derivatives disrupts ergosterol biosynthesis.
Data Presentation: Antifungal Activity
The antifungal activity of synthesized this compound derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM, or as the half-maximal effective concentration (ED50) in ppm.
Table 1: Antifungal Activity (MIC) of Synthesized 1,2,4-Triazole Derivatives
| Compound ID | Substituent on Schiff Base | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. M. gypseum | Reference |
| 5b | 4-Chloro | - | - | < 6.25 | [6] |
| 5c | 2,4-Dichloro | - | - | < 6.25 | [6] |
| 5d | 4-Fluoro | - | - | < 6.25 | [6] |
| 5e | 2-Chloro | - | - | < 6.25 | [6] |
| 5m | 3-Nitro | - | - | < 6.25 | [6] |
| 5n | 4-Nitro | - | - | < 6.25 | [6] |
| Ketoconazole | Standard Drug | - | - | 6.25 | [6] |
| Generic | Various | 3.12 - 25 | Not Reported | Not Reported | [7] |
Note: '-' indicates data not reported in the cited source.
Table 2: Fungitoxicity (ED50) of Schiff Bases of 4-Amino-3-mercapto-5-phenyl-1,2,4-triazole
| Compound ID | Substituent on Benzylidene Ring | ED50 (ppm) vs. R. solani | ED50 (ppm) vs. F. oxysporum | ED50 (ppm) vs. B. sorokiniana | Reference |
| SB3 | 3-Chloro | > 1000 | 205.6 | 181.3 | [5] |
| SB4 | 4-Chloro | 200.7 | 95.55 | 216.3 | [5] |
| SB9 | 3-Methyl | 17.34 | 210.5 | 200.4 | [5] |
| Parent Triazole | None (4-amino-5-phenyl-3-mercapto-1,2,4-triazole) | 76.0 | > 1000 | > 1000 | [5] |
Conclusion
The synthesis of novel derivatives from this compound, particularly through the formation of Schiff bases, represents a promising avenue for the discovery of new antifungal agents. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of these compounds. The presented data highlights that specific substitutions on the aromatic rings of these derivatives can lead to potent antifungal activity, sometimes exceeding that of standard drugs against certain fungal strains. Further research focusing on structure-activity relationships (SAR) will be crucial in optimizing the efficacy and safety profile of these promising antifungal candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Mercapto-1,2,4-triazole in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-mercapto-1,2,4-triazole as a scaffold in the synthesis of novel anticancer compounds. It includes detailed experimental protocols for synthesis and biological evaluation, a summary of quantitative data on the cytotoxic activity of various derivatives, and visualizations of the key signaling pathways involved in their mechanism of action.
Application Notes
The 1,2,4-triazole (B32235) ring is a "privileged" scaffold in medicinal chemistry, and its 3-mercapto derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. The presence of the mercapto group provides a reactive handle for the synthesis of a diverse library of S-substituted derivatives, allowing for the fine-tuning of their pharmacological properties. These compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.
The primary mechanisms of action for many this compound derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells. Key signaling pathways implicated in their anticancer activity include the PI3K/AKT and MEK/ERK pathways, which are often dysregulated in cancer. Specific derivatives have been shown to inhibit key kinases within these pathways, leading to the downstream suppression of cancer cell growth and survival signals.
Key Findings from Preclinical Studies:
-
Broad Spectrum Activity: Derivatives of this compound have shown efficacy against various cancer types, including leukemia, lung, breast, ovarian, and colon cancer.[1][2]
-
Induction of Apoptosis: A significant number of synthesized compounds trigger apoptosis in cancer cells, as confirmed by Annexin V-FITC/propidium iodide staining assays.[2]
-
Cell Cycle Arrest: These compounds can halt the cell cycle, most commonly at the G2/M phase, preventing cancer cells from dividing and proliferating.[2]
-
Targeting Key Signaling Pathways: The anticancer effects are often mediated through the inhibition of crucial signaling pathways such as PI3K/AKT and MEK/ERK.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | A549 (Lung) | 3.02 - 15.37 | [2] |
| MCF7 (Breast) | 3.02 - 15.37 | [2] | |
| SKOV3 (Ovarian) | 3.02 - 15.37 | [2] | |
| 8i | U937 (Leukemia) | Potent Activity | [1] |
| 8j | HL-60 (Leukemia) | Potent Activity | [1] |
| Compound 6h | A549 (Lung) | 3.854 | [5] |
| U87 (Glioblastoma) | 4.151 | [5] | |
| HL60 (Leukemia) | 17.522 | [5] |
Experimental Protocols
General Synthesis of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles[3]
This protocol describes a general method for the synthesis of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles, which can be adapted for various derivatives.
Materials:
-
1H-3-R-5-mercapto-1,2,4-triazole
-
Appropriate alkyl halide (e.g., ethyl chloroacetate, chloroacetamide)
-
Sodium ethoxide
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Acyl chlorides
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Synthesis of 1H-3-R-5-mercapto-1,2,4-triazoles:
-
Perform acylation of thiosemicarbazide with the corresponding acyl chloride in DMF in the presence of pyridine.
-
The resulting 1-acyl-thiosemicarbazide is then cyclized in ethanolic NaOH at reflux to yield the 1H-3-R-5-mercapto-1,2,4-triazole.
-
-
S-alkylation:
-
Dissolve the synthesized 1H-3-R-5-mercapto-1,2,4-triazole in ethanol.
-
Add a solution of sodium ethoxide in ethanol.
-
To this mixture, add the desired alkyl halide dropwise with stirring.
-
Reflux the reaction mixture for an appropriate time (monitored by TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
-
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, SKOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Annexin V-FITC/Propidium Iodide Apoptosis Assay[2]
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Data analysis allows for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Cell Cycle Analysis using Propidium Iodide[2]
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Cell Fixation:
-
Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound Derivatives.
Caption: MEK/ERK Signaling Pathway and Inhibition by this compound Derivatives.
Caption: Experimental Workflow for Synthesis and Anticancer Evaluation.
References
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the evaluation of triazole compounds as corrosion inhibitors. The protocols outlined are designed to ensure robust and reproducible data acquisition and analysis, critical for the development of new anti-corrosion agents.
Introduction to Triazoles as Corrosion Inhibitors
Triazole derivatives are a significant class of organic compounds extensively investigated for their corrosion inhibition properties on various metals and alloys in diverse corrosive environments.[1][2][3][4][5] Their efficacy is largely attributed to the presence of nitrogen heteroatoms and the aromatic ring structure, which facilitate strong adsorption onto the metal surface, thereby forming a protective barrier against corrosive species.[1][4][5] The inhibition mechanism is often a combination of physical and chemical adsorption, where the triazole molecules can block both anodic and cathodic reaction sites.[1][6][7][8]
Principles of Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to probe the electrochemical properties of a system.[9][10] It involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the resulting impedance.[9][11][12] The data obtained provides valuable information on the charge transfer resistance, double-layer capacitance, and the properties of the protective film formed by the inhibitor on the metal surface.[3][10]
Experimental Setup
A standard three-electrode electrochemical cell is typically employed for EIS measurements.[5][11][12]
-
Working Electrode (WE): The metal specimen under investigation (e.g., mild steel, copper, aluminum). It is usually embedded in an insulating resin to expose a well-defined surface area (e.g., 1 cm²).[5]
-
Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to measure the potential of the working electrode.[9][11]
-
Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum sheet or a graphite (B72142) rod, is used to complete the electrical circuit.[5][11]
A potentiostat/galvanostat with a frequency response analyzer (FRA) is essential for applying the AC signal and measuring the impedance.[12][13]
Experimental Workflow Diagram
Caption: Figure 1. A flowchart illustrating the key steps in an EIS experiment for evaluating corrosion inhibitors.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Working Electrode (e.g., mild steel coupons)
-
Corrosive Medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Triazole-based inhibitor
-
Distilled or deionized water
-
Acetone (B3395972) and ethanol (B145695) for cleaning
-
Silicon carbide (SiC) abrasive papers of various grades (e.g., 400 to 1800 grit)[14]
-
Polishing cloth and alumina (B75360) slurry (optional)
4.2. Electrode Preparation
-
Mechanically grind the working electrode surface with successively finer grades of SiC abrasive paper.
-
Rinse the electrode thoroughly with distilled water, followed by degreasing with acetone and ethanol.[5]
-
Dry the electrode in a stream of warm air.
-
Immediately immerse the prepared electrode into the test solution to prevent re-oxidation.
4.3. Solution Preparation
-
Prepare the desired corrosive medium by dissolving the appropriate amount of reagent (e.g., HCl, NaCl) in distilled water.[5]
-
Prepare a stock solution of the triazole inhibitor.
-
Prepare a series of test solutions by adding different concentrations of the triazole inhibitor to the corrosive medium.[5] A blank solution without the inhibitor must also be prepared for comparison.
4.4. EIS Measurement Procedure
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.[11]
-
Fill the cell with the test solution (either blank or with inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of 30-60 minutes, or until a steady state is achieved.[5]
-
Perform the EIS measurement at the stabilized OCP.[13]
-
Apply an AC voltage perturbation of small amplitude (typically 10 mV) over a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).[9][13][15]
-
Record the impedance data.
-
Repeat the measurement for each inhibitor concentration.
Data Presentation and Analysis
The impedance data is typically presented in two types of plots:
-
Nyquist Plot: A plot of the imaginary part of impedance (-Z") versus the real part of impedance (Z'). For a simple corrosion process, this plot often shows a single semicircle.[16][17][18][19]
-
Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency (log f), and the phase angle (θ) versus the logarithm of frequency (log f).[16][17][20]
5.1. Equivalent Electrical Circuit (EEC) Modeling
To extract quantitative data from the EIS plots, the electrochemical system is modeled using an Equivalent Electrical Circuit (EEC). The choice of the EEC depends on the complexity of the corrosion process. A simple Randles circuit is often used for systems exhibiting a single capacitive loop.[21][22][23][24]
Logical Relationship Diagram for EIS Data Analysis
Caption: Figure 2. A diagram showing the process of analyzing and interpreting EIS data.
5.2. Calculation of Inhibition Efficiency
The inhibition efficiency (%IE) is a key parameter that quantifies the effectiveness of the inhibitor. It can be calculated from the charge transfer resistance (Rct) values obtained from the EEC fitting:[25][26][27]
%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor (blank solution).
An increase in the Rct value and a decrease in the Cdl value with increasing inhibitor concentration generally indicate effective corrosion inhibition.[3][25]
Tabulated Data Presentation
Summarizing the quantitative data in tables allows for easy comparison of the inhibitor's performance at different concentrations.
Table 1: EIS Parameters for a Triazole Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF cm⁻²) | n | %IE |
| Blank | 2.55 | 46.49 | 99.41 | - | - |
| 1 x 10⁻⁵ | 2.60 | 152.0 | 55.73 | 0.9 | 69.4 |
| 3 x 10⁻⁵ | 2.62 | 172.2 | 55.60 | 0.9 | 73.0 |
| 5 x 10⁻⁵ | 2.58 | 196.8 | 50.71 | 0.9 | 76.4 |
| 7 x 10⁻⁵ | 2.65 | 230.3 | 47.67 | 0.9 | 79.8 |
| 9 x 10⁻⁵ | 2.70 | 327.6 | 45.60 | 0.9 | 85.8 |
| Data is representative and based on values reported in the literature.[28] |
Table 2: Potentiodynamic Polarization Parameters for a Triazole Inhibitor
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | %IE |
| Blank | -480 | 550 | 75 | 120 | - |
| 1 x 10⁻⁵ | -475 | 150 | 70 | 115 | 72.7 |
| 5 x 10⁻⁵ | -470 | 80 | 68 | 110 | 85.5 |
| 1 x 10⁻⁴ | -465 | 50 | 65 | 105 | 90.9 |
| 5 x 10⁻⁴ | -460 | 30 | 62 | 100 | 94.5 |
| This table is included to show complementary data often acquired alongside EIS. |
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the study of triazole-based corrosion inhibitors. By following standardized protocols for experimental setup, measurement, and data analysis, researchers can obtain reliable and detailed insights into the inhibition mechanism and efficiency of these compounds. The use of Nyquist and Bode plots, coupled with equivalent electrical circuit modeling, allows for the quantitative determination of key parameters such as charge transfer resistance, which is crucial for evaluating inhibitor performance. The methodologies described in these application notes are fundamental for advancing the development of novel and effective corrosion protection strategies.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy [inis.iaea.org]
- 3. Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. ijcsi.pro [ijcsi.pro]
- 11. EIS-Electrochemical Impedance Techniques Gamry Instruments [gamry.com]
- 12. nlab.pl [nlab.pl]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jmaterenvironsci.com [jmaterenvironsci.com]
- 26. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potentiodynamic Polarization Studies of 3-Mercapto-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Mercapto-1,2,4-triazole and its derivatives as corrosion inhibitors, with a focus on their evaluation using potentiodynamic polarization techniques. The provided protocols offer detailed, step-by-step guidance for conducting these experiments in a laboratory setting.
Application Notes
This compound and its related compounds, such as 3-Amino-5-mercapto-1,2,4-triazole (3-AMT), are effective corrosion inhibitors for a variety of metals and alloys, most notably copper and aluminum alloys.[1][2] These heterocyclic compounds, containing sulfur and nitrogen atoms, function by adsorbing onto the metal surface to form a protective film.[3] This film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1][4]
Potentiodynamic polarization is a widely used electrochemical technique to study the effectiveness of such inhibitors. This method involves changing the potential of a metal sample (the working electrode) at a controlled rate and measuring the resulting current. The data obtained can be used to determine key corrosion parameters, including the corrosion potential (Ecorr), the corrosion current density (icorr), and the inhibition efficiency (IE%).
Studies have shown that 3-AMT can achieve a high inhibition efficiency, with reports of up to 93.5% for copper in deionized water at a concentration of 6 × 10⁻⁵ M.[1][5][6] The polarization curves from these studies indicate that 3-AMT and similar triazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[1][3] The effectiveness of the inhibitor is dependent on its concentration, with higher concentrations generally leading to lower corrosion currents and higher inhibition efficiencies.[2][7]
The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm in some cases, suggesting the formation of a monolayer of inhibitor molecules on the surface.[1][6] The protective film formed by these triazole derivatives can significantly increase the polarization resistance of the metal, as confirmed by electrochemical impedance spectroscopy (EIS) measurements.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from potentiodynamic polarization studies of 3-Amino-5-mercapto-1,2,4-triazole (3-AMT) as a corrosion inhibitor.
Table 1: Potentiodynamic Polarization Data for Copper in the Presence of 3-AMT
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. reference) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (Deionized Water) | -150 | 8.7 | - | [1] |
| 1 x 10⁻⁵ M 3-AMT | -162 | 2.1 | 75.9 | [1] |
| 3 x 10⁻⁵ M 3-AMT | -170 | 1.1 | 87.4 | [1] |
| 6 x 10⁻⁵ M 3-AMT | -175 | 0.57 | 93.5 | [1][5][6] |
Table 2: Potentiodynamic Polarization Data for AA2024 Aluminium Alloy in 3.5 wt.% NaCl with 3-AMT
| Inhibitor Concentration (g/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | -680 | 15.8 | - | [2][7][8] |
| 1.0 | -720 | 3.16 | 80.0 | [2][7][8] |
| 1.5 | -730 | 1.26 | 92.0 | [2][7][8] |
| 2.0 | -740 | 1.58 | 90.0 | [2][7][8] |
Experimental Protocols
This section provides a detailed methodology for conducting potentiodynamic polarization studies to evaluate the inhibition efficiency of this compound.
Materials and Equipment
-
Working Electrode: A sample of the metal to be tested (e.g., copper, aluminum alloy) with a known surface area.
-
Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[9]
-
Counter (Auxiliary) Electrode: An inert material with a surface area larger than the working electrode, typically a platinum mesh or a graphite (B72142) rod.[9][10]
-
Electrochemical Cell: A glass cell designed to hold the three electrodes and the test solution.[10]
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.[10]
-
Test Solution: The corrosive medium (e.g., deionized water, 3.5 wt.% NaCl solution) with and without various concentrations of the inhibitor (this compound).
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 600 grit) for preparing the working electrode surface.[11]
-
Degreasing Solvent: Acetone (B3395972) or ethanol (B145695) for cleaning the working electrode.[1]
-
Purge Gas: An inert gas like nitrogen or argon to de-aerate the test solution.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for potentiodynamic polarization studies.
Detailed Procedure
-
Working Electrode Preparation:
-
Electrochemical Cell Setup:
-
Place the prepared test solution (with or without the inhibitor) into the electrochemical cell.
-
Assemble the three-electrode setup: insert the working electrode, the reference electrode, and the counter electrode into the cell.[10]
-
Ensure the tip of the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.[11]
-
-
Electrochemical Measurement:
-
If required, purge the test solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before immersing the electrode to remove dissolved oxygen. Continue the purge throughout the experiment.[11]
-
Immerse the electrodes in the test solution.
-
Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady value (typically for 30-60 minutes).[10]
-
Begin the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV with respect to the OCP, at a scan rate of 0.166 mV/s to 1 mV/s.[1][12]
-
Record the current response as a function of the applied potential.
-
Data Analysis
-
Plotting the Polarization Curve:
-
Plot the logarithm of the measured current density (log i) versus the applied potential (E). This is known as a Tafel plot.
-
-
Determining Corrosion Parameters:
-
The corrosion potential (Ecorr) is the potential at which the net current is zero.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the Ecorr.[12]
-
-
Calculating Inhibition Efficiency (IE%):
-
The inhibition efficiency is calculated using the following formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
-
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the mechanism of corrosion inhibition by this compound.
References
- 1. content.ampp.org [content.ampp.org]
- 2. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Effect of 3-Amino-5-Mercapto-1,2,4-Triazole on Copper Corrosion - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. gamry.com [gamry.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3-Amino-5-mercapto-1,2,4-triazole in Serum
Introduction
3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) is a chemical compound utilized in various industrial applications, including the synthesis of pesticides and as an antioxidant in lubricating oils.[1] Given its potential for human exposure, a sensitive and reliable analytical method is crucial for toxicokinetic studies and occupational biomonitoring. This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of AMT in serum. The method involves pre-column derivatization with the fluorescent probe monobromobimane (B13751) (MBB) to enhance sensitivity and selectivity, followed by separation using reversed-phase chromatography.
Principle
The analytical method is based on a four-step process:
-
Reduction: Any AMT existing as disulfides in the serum sample is reduced to its free thiol form using tributylphosphine (B147548) (TBP).[1][2]
-
Protein Precipitation: Serum proteins are precipitated with acetonitrile (B52724) (ACN) to prevent interference with the chromatographic system.[1][2]
-
Derivatization: The free thiol group of AMT is conjugated with the fluorescent probe monobromobimane (MBB), creating a highly fluorescent and stable derivative.[1][2][3]
-
HPLC Analysis: The AMT-MBB conjugate is separated from other sample components on a C18 reversed-phase column using a gradient elution program and quantified by a fluorescence detector.[1][2]
Initial attempts at direct UV detection of AMT proved unsuitable for serum analysis due to the compound's poor retention on a C18 column.[1]
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Fluorescence detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
0.45 µm syringe filters
2. Reagents and Standards
-
HPLC grade acetonitrile (ACN) and water
-
3-amino-5-mercapto-1,2,4-triazole (AMT) reference standard
-
Monobromobimane (MBB)
-
Tributylphosphine (TBP)
-
Drug-free human serum for calibration standards and quality controls
3. Standard and Sample Preparation
a. Preparation of Standard Solutions
-
Prepare a stock solution of AMT (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Prepare a series of working standard solutions by spiking drug-free serum with the AMT stock solution to achieve the desired concentration range for the calibration curve (e.g., 0.78–50 µg/ml).[1][2]
b. Sample Preparation Protocol
-
To a 200 µL aliquot of serum sample (or standard), add a solution of tributylphosphine (TBP) to reduce any oxidized AMT.
-
Add 400 µL of cold acetonitrile to precipitate the serum proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add the thiol-reactive fluorescent probe monobromobimane (MBB) to the supernatant for pre-column derivatization.
-
Allow the derivatization reaction to proceed under controlled conditions (time and temperature as optimized).
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
4. HPLC Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of the AMT-MBB conjugate.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Program | A gradient program should be optimized to ensure the separation of the AMT-MBB conjugate from other components. A typical starting point could be a low percentage of acetonitrile, increasing over time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[1][2] |
| Detection | Fluorescence Detector |
| Excitation Wavelength | Set to the excitation maximum of the MBB-thiol adduct. |
| Emission Wavelength | Set to the emission maximum of the MBB-thiol adduct. |
| Retention Time | The retention time for the AMT-MBB conjugate was reported to be approximately 8.2 minutes under specific gradient conditions.[1] |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the method validation studies.
Table 1: Linearity and Detection Limits
| Parameter | Result |
| Linearity Range | 0.78–50 µg/ml[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.05 µg/ml[1][2] |
Table 2: Accuracy and Precision
| Parameter | Result |
| Intra-day Precision (%RSD) | 0.5% to 10.1%[1] |
| Inter-day Precision (%RSD) | 2.2% to 8.3%[1] |
| Accuracy (Back-calculated concentration) | Within 10% of the nominal value[1] |
Visualizations
Caption: Experimental workflow for AMT detection in serum.
Caption: Troubleshooting logic for HPLC analysis.
References
Application Notes and Protocols: 3-Mercapto-1,2,4-triazole as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-1,2,4-triazole is a crucial heterocyclic building block in the development of novel agrochemicals. Its inherent biological activity and the reactive thiol group make it an excellent starting point for creating a diverse range of fungicidal and herbicidal compounds.[1][2] The primary synthetic routes involve the S-alkylation of the mercapto group to form triazole thioethers or the condensation with bifunctional reagents to construct fused heterocyclic systems, such as triazolothiadiazoles. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological efficacy. This document provides detailed synthetic protocols and quantitative data for the preparation of agrochemical candidates derived from this compound.
Introduction: The Role of this compound in Agrochemicals
The 1,2,4-triazole (B32235) nucleus is a well-established "privileged scaffold" in agrochemical design, present in numerous commercial fungicides.[3][4] These compounds often function by inhibiting key enzymes in fungal pathogens, such as sterol demethylase.[3] this compound serves as a versatile intermediate, offering a reactive site—the thiol group—for introducing chemical diversity.[5] By converting the thiol to a thioether (S-alkylation), researchers can systematically modify the lipophilicity and steric profile of the molecule, which are critical factors for its interaction with biological targets and its uptake by plants and fungi.[6][7] Furthermore, the mercapto and adjacent amino functionalities on the triazole ring can be utilized to construct fused heterocyclic systems, leading to compounds with different modes of action, including herbicidal activity.[8]
Key Synthetic Pathways and Workflows
The derivatization of this compound for agrochemical synthesis primarily follows two main pathways: S-alkylation and the formation of fused ring systems.
Caption: Key synthetic pathways originating from this compound.
The S-alkylation pathway is a straightforward and high-yielding method to introduce a variety of side chains. The resulting thioethers often exhibit potent fungicidal properties. The formation of fused heterocycles, such as triazolothiadiazines, can lead to compounds with herbicidal activity.
Caption: A typical experimental workflow for the synthesis of S-substituted triazoles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Alkylthio)-1,2,4-triazole Derivatives
This protocol details the synthesis of S-alkylated 1,2,4-triazole derivatives, a class of compounds that has demonstrated significant antifungal activity. The procedure is adapted from the work of Safonov et al.[6]
Materials:
-
5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (or other substituted this compound)
-
Alkyl halide (e.g., propyl bromide, butyl bromide, decyl bromide)
-
Potassium hydroxide (B78521) (KOH)
-
2-Propanol
-
Ethanol (B145695) (for recrystallization)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of the starting this compound derivative in 30 mL of 2-propanol.
-
To this solution, add 0.01 mol of potassium hydroxide and stir until it is completely dissolved, forming the potassium salt of the triazole.
-
Add 0.01 mol of the corresponding alkyl halide to the reaction mixture.
-
Heat the mixture to reflux and maintain it at this temperature. The reaction can be monitored by observing the pH of the mixture; the reaction is typically complete when the pH approaches 7.[6]
-
After the reaction is complete (usually after 3-5 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with distilled water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 3-(alkylthio)-1,2,4-triazole derivative.
Data Presentation
The following table summarizes quantitative data for the synthesis of various agrochemical precursors from this compound derivatives and their biological activities.
| Compound Class | R-Group | Yield (%) | Biological Activity | Target Organism(s) | Reference |
| 3-(Alkylthio)-1,2,4-triazoles | Decyl | - | MIC: 62.5-125 µg/mL | C. albicans, S. aureus, E. coli | [6] |
| Triazolothiadiazoles | Phenyl | 70-85 | Herbicidal | Lettuce, Bentgrass | [8] |
| Triazole Thioethers | 4-Chlorophenyl | 85-95 | Fungicidal | Botrytis cinerea | [9] |
| Fused Triazolothiadiazines | Various Aryl | 75-90 | Antibacterial, Antifungal | Various strains | [8] |
Conclusion
This compound continues to be a highly valuable and versatile platform for the discovery of new agrochemicals. The synthetic accessibility and the ease of derivatization of the thiol group allow for the generation of large and diverse chemical libraries. The demonstrated fungicidal and herbicidal activities of S-substituted and fused-ring derivatives underscore the potential of this scaffold in developing next-generation crop protection solutions. Future research efforts can be directed towards exploring novel and diverse substituents at the sulfur atom and synthesizing more complex fused heterocyclic systems to enhance potency, broaden the activity spectrum, and overcome existing resistance mechanisms.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019171160A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. EP0967210A1 - Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3,4,5-Substituted 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic substitution at the 3, 4, and 5 positions of the triazole ring allows for the fine-tuning of their biological and physicochemical properties, making them attractive scaffolds in drug discovery and materials science.[5] This document provides detailed protocols for the synthesis of 3,4,5-substituted 1,2,4-triazoles, focusing on versatile and efficient methodologies.
Synthesis Methodologies
Several synthetic strategies have been developed for the preparation of 3,4,5-substituted 1,2,4-triazoles.[6] Key approaches include the one-pot synthesis from secondary amides and hydrazides, and the condensation of aroylhydrazines with substituted imidoyl chlorides. These methods offer broad substrate scope and good to excellent yields.
Protocol 1: One-Pot Synthesis via Triflic Anhydride (B1165640) Activation and Microwave-Induced Cyclodehydration
This protocol outlines a general and efficient one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from readily available secondary amides and hydrazides.[5][7][8][9][10] The method involves the activation of a secondary amide with triflic anhydride, followed by the addition of a hydrazide and subsequent microwave-induced cyclodehydration.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 3,4,5-substituted 1,2,4-triazoles.
Materials:
-
Secondary amide (1.0 equiv)
-
Hydrazide (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
2-Fluoropyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the secondary amide (1.0 equiv) and 2-fluoropyridine (1.5 equiv) in anhydrous dichloromethane, add triflic anhydride (1.2 equiv) dropwise at -78 °C under an inert atmosphere.
-
Stir the resulting mixture at -78 °C for 20 minutes.
-
Add a solution of the hydrazide (1.2 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Transfer the reaction mixture to a microwave vial and seal it.
-
Irradiate the mixture in a microwave reactor at 150 °C for 30-60 minutes.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-substituted 1,2,4-triazole.
Quantitative Data:
The following table summarizes the yields for a selection of synthesized 3,4,5-substituted 1,2,4-triazoles using this one-pot protocol.
| Entry | Secondary Amide (R¹) | Hydrazide (R²) | Product (3-R¹, 4-R³, 5-R²) | Yield (%) |
| 1 | Phenyl | Benzoyl | 3,5-Diphenyl-4-substituted-1,2,4-triazole | 85-95 |
| 2 | Methyl | Acetyl | 3,5-Dimethyl-4-substituted-1,2,4-triazole | 70-80 |
| 3 | Isopropyl | Pivaloyl | 3-Isopropyl-5-tert-butyl-4-substituted-1,2,4-triazole | 65-75 |
| 4 | Phenyl | Isonicotinoyl | 3-Phenyl-5-(pyridin-4-yl)-4-substituted-1,2,4-triazole | 80-90 |
Protocol 2: Synthesis via Condensation of Aroylhydrazines
This classical method involves the condensation of an aroylhydrazine with an N-phenylbenzimidoyl chloride derivative. This approach is particularly useful for the synthesis of 3,4,5-triaryl-1,2,4-triazoles.[11]
Experimental Workflow:
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides - American Chemical Society - Figshare [acs.figshare.com]
- 11. 4(H)-1,2,4-triazole derivatives with expected biological activity. Part IV. Synthesis of substituted 3,4,5-triaryl-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Mercapto-1,2,4-triazole in Pharmaceutical Development: Application Notes and Protocols
Introduction
3-Mercapto-1,2,4-triazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The presence of the triazole ring, combined with the reactive mercapto group, allows for a wide range of chemical modifications, leading to the development of compounds with potent biological activities. These derivatives have been extensively explored for their potential as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), anti-inflammatory, analgesic, and enzyme inhibitory agents.[1][2][3] The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in several clinically approved drugs, highlighting its importance in drug design and development.[4][5]
This document provides detailed application notes and experimental protocols for researchers and scientists involved in the pharmaceutical development of this compound-based compounds. It includes synthetic methodologies, protocols for biological evaluation, and a summary of quantitative activity data.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the cyclization of thiosemicarbazide (B42300) precursors. A general and widely adopted method is the reaction of an acylthiosemicarbazide with a base, followed by acidification.[2] Modifications at the N-4 and S-3 positions of the triazole ring are common strategies to generate diverse chemical libraries for biological screening.
General Experimental Protocol: Synthesis of 4,5-Disubstituted-3-mercapto-1,2,4-triazoles
This protocol describes a general procedure for the synthesis of 4-aryl/alkyl-5-substituted-3-mercapto-1,2,4-triazoles.
Materials:
-
Substituted aromatic/aliphatic acid hydrazide
-
Aryl/alkyl isothiocyanate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) or Methanol
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Reflux apparatus
-
Magnetic stirrer with hot plate
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Synthesis of Acylthiosemicarbazide Intermediate:
-
Dissolve the substituted acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the corresponding aryl or alkyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The resulting solid acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to form the 1,2,4-Triazole Ring:
-
Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of 8-10% KOH or NaOH (e.g., 4N NaOH).[2][6]
-
Reflux the mixture for 3-5 hours. During this time, the suspension should become a clear solution.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated HCl to a pH of approximately 4-5.[2]
-
The this compound derivative will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[2]
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
Biological Applications and Evaluation Protocols
Derivatives of this compound have shown promise in several therapeutic areas. Below are protocols for evaluating their activity in two key areas: anticancer and antimicrobial.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines.[7][8][9] The mechanism of action can involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.[5][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF7-breast, SKOV3-ovarian)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4d (with 3,4,5-trimethoxy moiety) | SKOV3 (Ovarian) | 3.02 | [7][9] |
| Series 4a-f | A549 (Lung) | 3.02 - 15.37 | [7][9] |
| Series 4a-f | MCF7 (Breast) | 3.02 - 15.37 | [7][9] |
| Compound 9 | HCT116 (Colon) | 0.37 | [8] |
| Compound 9 | HeLa (Cervical) | 2.94 | [8] |
| Compound 9 | PC-3 (Prostate) | 31.31 | [8] |
Antimicrobial Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[1] Its derivatives have also shown potent antibacterial and antitubercular activities.[2][11]
This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[6][11]
-
Muller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Gentamicin, Ampicillin)[11]
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Application of Compounds:
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the inoculated MHA plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[10]
-
A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
-
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 26a | Staphylococcus aureus | 1-2 | [11] |
| 26a | Bacillus subtilis | 1-2 | [11] |
| Azomethine derivatives 1a-g | Pseudomonas aeruginosa | 16 | [11] |
| Bromo diphenylsulfone derivative | Bacillus cereus | 8 | [4] |
Enzyme Inhibition
Derivatives of this compound have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[12][13] For example, they have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[12][13]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Synthesized this compound derivatives
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
-
Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at 412 nm continuously for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 12d (3-methyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [13] |
| 12m (3,5-dimethyl phenyl derivative) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [13] |
| 12d (3-methyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [13] |
| 12m (3,5-dimethyl phenyl derivative) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [13] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the development and evaluation of this compound derivatives as potential pharmaceutical agents.
Caption: Drug discovery workflow for this compound derivatives.
PI3K/AKT Signaling Pathway Inhibition
Several studies suggest that the anticancer activity of some this compound derivatives may be attributed to their ability to inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[10]
Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound derivative.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Molecular docking studies, biological evaluation and synthesis of novel this compound derivatives - ProQuest [proquest.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Molecular docking studies, biological evaluation and synthesis of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Mercapto-1,2,4-triazole in Life Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-1,2,4-triazole is a versatile heterocyclic compound that serves as a crucial scaffold in the development of various biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In life science research, this compound and its analogs are frequently utilized as enzyme inhibitors, providing valuable tools for studying enzyme mechanisms and for the discovery of novel therapeutic agents. The triazole ring structure, with its capacity for hydrogen bonding and coordination with metal ions, often plays a key role in the binding of these compounds to the active sites of enzymes.
This document provides detailed application notes and protocols for the use of this compound as a biochemical reagent, with a focus on its potential application in enzyme inhibition assays. While many studies focus on its derivatives, the parent compound can serve as a foundational tool and reference in initial screening and structure-activity relationship (SAR) studies.
Key Applications in Life Science Research
The core structure of this compound is a recurring motif in compounds designed to inhibit a variety of enzymes. This makes it a valuable reagent for:
-
Enzyme Inhibition Studies: Serving as a lead compound or a reference in the screening and development of inhibitors for various enzymes.
-
Drug Discovery: Acting as a foundational chemical structure for the synthesis of more potent and selective drug candidates.[1][2][3]
-
Biochemical Probe Development: Used in the design of probes for detecting specific biological molecules or activities.[4]
The primary mechanism of action for many 1,2,4-triazole (B32235) derivatives involves the inhibition of key enzymes in pathogenic microorganisms or in disease-related pathways.[5]
Application I: Urease Inhibition Assay
Background: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and other gastric diseases. Inhibition of urease is a key therapeutic strategy for the treatment of these infections.[6] Derivatives of this compound have shown potent urease inhibitory activity.[7]
Principle: The assay measures the amount of ammonia produced from the enzymatic breakdown of urea. The inhibitory activity of this compound is determined by quantifying the reduction in ammonia production in its presence.
Experimental Protocol: Urease Inhibition Assay
Materials:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenol-hypochlorite reagent (for ammonia quantification)
-
This compound
-
Thiourea (B124793) (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.0).
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (this compound at various concentrations).
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the ammonia production using the phenol-hypochlorite method by measuring the absorbance at 625 nm.[6]
-
Include a positive control (thiourea) and a negative control (no inhibitor).
-
-
Data Analysis:
-
Calculate the percentage inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Urease Inhibition Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Suicide inactivation of lactoperoxidase by 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 3-Mercapto-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from molecular docking studies of 3-mercapto-1,2,4-triazole derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Molecular docking simulations are a crucial computational tool to elucidate the binding modes and affinities of these derivatives with their respective biological targets, thereby guiding the design and development of novel therapeutic agents.
Introduction to this compound Derivatives
The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry, and its 3-mercapto derivatives are particularly noteworthy for their broad spectrum of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43] These compounds have been extensively studied as potential inhibitors of various enzymes and proteins implicated in diseases such as cancer, microbial infections, and neurological disorders. Molecular docking studies have been instrumental in identifying and optimizing these derivatives as potent inhibitors of key biological targets.
Key Biological Targets
Molecular docking studies have identified several key protein targets for this compound derivatives. These targets are often implicated in critical cellular signaling pathways that, when dysregulated, can lead to diseases like cancer.
Key Targets Include:
-
Tubulin: A crucial protein for microtubule formation and cell division, making it a prime target for anticancer drugs.[32]
-
Phosphoinositide 3-kinase (PI3K): A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.
-
MEK1 and ERK2: Key protein kinases in the Ras-Raf-MEK-ERK signaling pathway, which regulates cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[30]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane receptor that, upon activation, triggers signaling pathways that promote cell growth and proliferation.[30]
-
Cytochrome P450 enzymes (e.g., CYP51): These enzymes are crucial for the biosynthesis of ergosterol (B1671047) in fungi and are a major target for antifungal agents.
-
Cholinesterases (AChE and BChE): Enzymes that break down neurotransmitters and are targets for the treatment of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking studies of this compound derivatives against their biological targets. The data includes docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) where available.
Table 1: Docking Scores and Binding Affinities of this compound Derivatives against Cancer-Related Targets
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Predicted Ki (µM) |
| Compound 4d | Tubulin (Colchicine site) | - | - | - |
| TZ55.7 | PDK1 | - | - | - |
| TZ53.7 | Not Specified | - | - | - |
| TZ3a.7 | VEGFR-2 | - | - | - |
| Compound 12 | Tubulin (Colchicine site) | - | - | - |
| Triazole Derivative | EGFR | - | - | - |
| Triazole Derivative | VEGFR | - | - | - |
Note: Specific docking scores and binding energies are often dependent on the software and scoring functions used and may not be directly comparable across different studies.
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Derivative/Compound | Target Cell Line/Enzyme | IC50 (µM) |
| Compound 4d (3,4,5-trimethoxy moiety) | SKOV3 (ovarian cancer) | 3.02[32] |
| Series 4a-f | A549, MCF7, SKOV3 | 3.02 - 15.37[32] |
| Compound 12 | HepG2, HeLa, MCF-7, A549 | 0.15 - 0.38 |
| Compound 12 | Tubulin polymerization | 2.1 |
| Triazole-based compounds | M. tuberculosis H37Ra | 0.976 - 62.5 |
Experimental Protocols for Molecular Docking
The following protocols provide a generalized yet detailed methodology for performing molecular docking studies of this compound derivatives using common software platforms such as AutoDock Vina and GOLD.
General Workflow
The overall process of a molecular docking study can be visualized as a sequential workflow, from initial preparation to final analysis.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina
1. Software and Tools:
- AutoDock Tools (ADT): For preparing protein and ligand files.
- AutoDock Vina: The docking engine.
- Open Babel: For converting file formats and generating 3D coordinates.
- PyMOL or Chimera: For visualization and analysis.
2. Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Open the PDB file in ADT. c. Remove water molecules and co-crystallized ligands/ions not relevant to the study. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.
3. Ligand Preparation: a. Draw the 2D structure of the this compound derivative using a chemical drawing software. b. Convert the 2D structure to a 3D structure using Open Babel or similar software. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Open the prepared ligand file in ADT. e. Detect the root and define the rotatable bonds. f. Save the prepared ligand in PDBQT format.
4. Grid Box Generation: a. Load the prepared protein PDBQT file into ADT. b. Identify the binding site based on the co-crystallized ligand or from literature data. c. Define the grid box dimensions to encompass the entire binding site. A typical size is 20x20x20 Å centered on the active site. d. Record the center coordinates (x, y, z) and dimensions of the grid box.
5. Docking Simulation: a. Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name. b. Run AutoDock Vina from the command line using the configuration file. c. The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity.
6. Results Analysis: a. Open the protein and the output ligand PDBQT file in PyMOL or Chimera. b. Visualize the different binding poses and their interactions with the protein's active site residues. c. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Protocol 2: Molecular Docking using GOLD (Genetic Optimisation for Ligand Docking)
1. Software and Tools:
- GOLD Suite (with Hermes graphical interface): For protein preparation, docking, and analysis.
- A chemical drawing tool: To create ligand structures.
2. Protein Preparation: a. Import the protein PDB file into the Hermes interface. b. Use the protein preparation wizard in GOLD to add hydrogens, assign protonation states to residues like histidine, and handle water molecules (either remove or treat as part of the active site). c. Define the binding site by specifying a point in the active site and a radius (e.g., 10 Å) around it, or by selecting the co-crystallized ligand.
3. Ligand Preparation: a. Prepare the this compound derivative in a suitable format (e.g., MOL2 or SDF) with 3D coordinates. b. Load the ligand file into the GOLD setup wizard.
4. Docking Simulation Setup: a. In the GOLD wizard, confirm the prepared protein and loaded ligand(s). b. Select a scoring function. CHEMPLP is a commonly used and recommended option. c. Set the genetic algorithm parameters. The default settings are often a good starting point, but the number of runs can be increased for more thorough sampling. d. Configure the output options, including the number of poses to save for each ligand.
5. Running the Docking and Analysis: a. Execute the docking run. b. GOLD will generate a results folder containing the docked ligand poses in a suitable format (e.g., MOL2) and a report file. c. Use the Hermes interface to visualize the docked poses and analyze the scoring and interactions. The software provides tools to view hydrogen bonds and other interactions.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which the targets of this compound derivatives are involved.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Ras-Raf-MEK-ERK Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling cascade and its inhibition.
VEGFR2 Signaling in Angiogenesis
Caption: VEGFR2 signaling pathway in angiogenesis and its inhibition.
Conclusion
Molecular docking is a powerful and indispensable tool in the study of this compound derivatives. It provides valuable insights into their binding mechanisms, helps in the interpretation of experimental results, and guides the rational design of more potent and selective inhibitors for various therapeutic targets. The protocols and data presented here serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HYBRID Theory — Applications- 2025.2.1 documentation [docs.eyesopen.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. HYBRID tutorial — Applications- 2025.2.1 documentation [docs.eyesopen.com]
- 9. researchgate.net [researchgate.net]
- 10. 2023 DOCK tutorial 1 with PDBID 4S0V - Rizzo_Lab [ringo.ams.stonybrook.edu]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. meilerlab.org [meilerlab.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Overview — Applications- 2025.2.1 documentation [docs.eyesopen.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 23. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. openaccesspub.org [openaccesspub.org]
- 28. Example Commands — Applications- 2025.2.1 documentation [docs.eyesopen.com]
- 29. eyesopen.com [eyesopen.com]
- 30. revistadechimie.ro [revistadechimie.ro]
- 31. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 32. Molecular docking studies, biological evaluation and synthesis of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bosterbio.com [bosterbio.com]
- 37. researchgate.net [researchgate.net]
- 38. cal-tek.eu [cal-tek.eu]
- 39. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 41. ijcrcps.com [ijcrcps.com]
- 42. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive evaluation of the anti-inflammatory activity of novel 1,2,4-triazole (B32235) derivatives. The following sections outline the key in vitro and in vivo assays, data presentation guidelines, and visualization of relevant signaling pathways to facilitate your research and development efforts in this promising area of medicinal chemistry.
Introduction
1,2,4-triazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Their therapeutic potential lies in their ability to modulate key inflammatory pathways, offering opportunities for the development of novel anti-inflammatory agents. This guide provides standardized protocols to assess the efficacy and elucidate the mechanism of action of newly synthesized 1,2,4-triazole derivatives.
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
Clear and concise presentation of quantitative data is crucial for the comparative analysis of novel compounds. The following tables provide a template for summarizing the anti-inflammatory activity of 1,2,4-triazole derivatives based on common in vitro and in vivo assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference Compound (e.g., Celecoxib) IC₅₀ (µM) |
| COX-1: | ||||
| COX-2: | ||||
| SI: |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates a more selective inhibition of COX-2.
Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Activity
| Compound ID | 5-LOX IC₅₀ (µM) | Reference Compound (e.g., Quercetin) IC₅₀ (µM) |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h | Standard Drug (e.g., Indomethacin) Inhibition (%) |
Percentage inhibition is calculated relative to the control group.
Table 4: In Vitro Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages
| Compound ID | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of 1,2,4-triazole derivatives.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[4][5]
-
Principle: The assay measures the peroxidase activity of cyclooxygenases, which catalyzes the conversion of a substrate to a colored product.
-
Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compounds, and a reference inhibitor (e.g., celecoxib).
-
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2) in a suitable buffer.
-
Add various concentrations of the test compounds or the reference inhibitor.
-
Incubate for a specified time at the optimal temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance of the colored product at a specific wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of the compounds on 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[5]
-
Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX.
-
Materials: Potato 5-LOX or human recombinant 5-LOX, arachidonic acid, test compounds, and a reference inhibitor (e.g., quercetin).
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds or the reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of conjugated dienes (a product of the reaction) by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[6]
-
Principle: The amount of NO produced by macrophages is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), test compounds.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[7][8]
-
Principle: The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Carrageenan, test compounds, standard drug (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), plethysmometer or digital calipers.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the standard drug orally or intraperitoneally at a specific dose.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of paw edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Signaling Pathways and Visualization
The anti-inflammatory effects of 1,2,4-triazole derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: A streamlined workflow for the anti-inflammatory evaluation of 1,2,4-triazole derivatives.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10][11] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11]
Caption: The NF-κB signaling pathway and potential inhibition by 1,2,4-triazole derivatives.
p38 MAPK Signaling Pathway in Inflammation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[12][13][14] It regulates the production of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels.[12]
Caption: The p38 MAPK signaling pathway and its potential inhibition by 1,2,4-triazole derivatives.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the anti-inflammatory activity of novel 1,2,4-triazole derivatives. By employing these standardized assays and maintaining clear data presentation, researchers can effectively identify promising lead compounds and gain insights into their mechanisms of action, thereby accelerating the drug discovery and development process.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Mercapto-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-Mercapto-1,2,4-triazole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-Mercapto-1,2,4-triazoles?
A1: The most prevalent methods for synthesizing the this compound core structure involve the cyclization of thiosemicarbazide (B42300) or its derivatives. Key approaches include:
-
Reaction of Thiosemicarbazide with Carboxylic Acids or Acid Chlorides: This is a widely used two-step method where thiosemicarbazide is first acylated with a carboxylic acid or its corresponding acid chloride. The resulting acylthiosemicarbazide intermediate is then cyclized under alkaline conditions to form the triazole ring.[1][2][3]
-
Reaction with Formic Acid: Heating thiosemicarbazide with formic acid produces a 1-formyl-3-thiosemicarbazide (B1305609) intermediate, which is subsequently cyclized in the presence of an aqueous base.[4]
-
Use of Polyphosphate Ester (PPE): A method involving the direct reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) has been established. This process also involves two stages: acylation followed by cyclodehydration with an aqueous alkali solution.[5]
-
Reaction of Hydrazides with Isothiocyanates: This approach involves reacting carboxylic acid hydrazides with isothiocyanates to form a 1,4-disubstituted thiosemicarbazide, which then undergoes alkaline-mediated cyclization.[4]
Q2: What are the critical parameters that influence the yield of the synthesis?
A2: Several factors can significantly impact the reaction yield:
-
Temperature and Reaction Time: Both the acylation and cyclization steps are sensitive to temperature and duration. Insufficient heating can lead to incomplete reactions.[6] Reaction times can range from a few hours to overnight.[6]
-
Choice of Base and Solvent: The cyclization of the thiosemicarbazide intermediate is typically achieved by heating in the presence of a base like sodium hydroxide (B78521), potassium hydroxide, or sodium carbonate.[1][4] The choice of solvent is also crucial for reaction success.[4]
-
Purity of Starting Materials: Impurities, especially water, in the reagents and solvents can interfere with the reaction and reduce yields.[6]
-
Reaction Atmosphere: Some syntheses, particularly those involving catalysts, may be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]
Q3: How can I confirm the structure of my synthesized this compound?
A3: The structure of the final product is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7] In IR spectroscopy, the presence of a C=S absorption band around 1166-1258 cm⁻¹ and an SH band around 2550-2700 cm⁻¹ can help identify the thione-thiol tautomers.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or time. Using a sealed reaction vessel can help achieve higher temperatures safely.[6] |
| Improper Stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of one reactant may or may not be advantageous depending on the specific protocol.[8] |
| Sub-optimal Base Concentration | The concentration of the base used for cyclization is critical. For instance, a 10% potassium hydroxide solution is often used.[1] Titrate your base solution to confirm its concentration. |
| Losses During Work-up and Purification | Significant product loss can occur during extraction and recrystallization steps.[6] Optimize your work-up procedure, for example, by ensuring the pH is correctly adjusted for precipitation and minimizing transfer losses. |
| Degradation of Reactants or Product | Some reagents or the final product might be sensitive to prolonged heating or harsh acidic/basic conditions. Review the stability of your specific compounds. |
Problem 2: Formation of Side Products, Especially 1,3,4-Thiadiazoles
| Potential Cause | Recommended Solution |
| Competitive Cyclization Pathway | The formation of 1,3,4-thiadiazoles is a common side reaction, particularly when starting from acylhydrazines under acidic or dehydrating conditions.[6] The acylation of thiosemicarbazide can also lead to thiadiazole side products.[5] |
| Reaction Conditions Favoring Thiadiazole Formation | The reaction conditions, such as the choice of acid or dehydrating agent, can favor the formation of the thiadiazole isomer. |
| To favor the 1,2,4-triazole, the cyclization of the acylthiosemicarbazide intermediate should be carried out under alkaline conditions.[2][5] The two-step method where the 1,3,4-thiadiazol-2-amines are insoluble in the alkaline medium of the second stage allows for their easy separation from the desired 1,2,4-triazole-3-thiols.[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-3-mercapto-1,2,4-triazoles [1]
-
Acylation: React the appropriate aroyl chloride with thiosemicarbazide to form the 4-acylthiosemicarbazide intermediate.
-
Cyclization: Reflux the 4-acylthiosemicarbazide with a 10% potassium hydroxide (KOH) solution.
-
Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent like 2-propanol.
Protocol 2: Synthesis of 1H-1,2,4-Triazole-3-thiol from Thiosemicarbazide and Formic Acid [4]
-
Step A: Formation of 1-Formyl-3-thiosemicarbazide
-
Combine thiosemicarbazide (1 mole) and 98-100% formic acid (5 moles) in a flask.
-
Heat the mixture on a steam bath for 30 minutes.
-
Add 600 mL of boiling water to the crystalline intermediate to form a milky solution and filter hot.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. Expected yield is 71-81%.
-
-
Step B: Cyclization to 1H-1,2,4-Triazole-3-thiol
-
Prepare a solution of 1-formyl-3-thiosemicarbazide (1.5 moles) and sodium hydroxide (1.5 moles) in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath for another 2 hours to precipitate the product.
-
Collect the crude product by suction filtration.
-
For purification, dissolve the product in 300 mL of boiling water, filter the hot solution, and cool the filtrate in an ice bath for 1 hour.
-
Collect the purified product by suction filtration and air-dry. Expected yield is 72-81%.
-
Data Presentation
Table 1: Reported Yields for Selected this compound Syntheses
| Starting Materials | Product | Yield (%) | Reference |
| Thiosemicarbazide, Formic Acid | 1H-1,2,4-Triazole-3-thiol | 72-81% | [4] |
| 1-Formyl-3-thiosemicarbazide, Sodium Carbonate | 1H-1,2,4-Triazole-3-thiol | 55% | [4] |
| s-Triazine, Thiosemicarbazide | This compound | 63.4% | [8] |
| Thiocarbohydrazide, Dicarboxylic Acids | bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes | 80-83% | [1] |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. US2763661A - Process for preparation of 3-substituted-1,2,4-triazoles - Google Patents [patents.google.com]
Overcoming side reactions in Pellizzari and Einhorn-Brunner triazole synthesis
Welcome to the technical support center for the Pellizzari and Einhorn-Brunner triazole synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the Pellizzari and Einhorn-Brunner reactions?
The Pellizzari reaction synthesizes 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, typically requiring high temperatures. The Einhorn-Brunner reaction, on the other hand, utilizes an imide and an alkyl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles.[1]
Q2: What is the most common side reaction in an unsymmetrical Pellizzari synthesis?
In an unsymmetrical Pellizzari reaction, where the acyl groups of the amide and acylhydrazide are different, a significant side reaction is the "interchange of acyl groups" or "transamination."[2][3][4] This occurs at high temperatures and leads to the formation of a mixture of three isomeric 1,2,4-triazoles, which can complicate purification and reduce the yield of the desired product.[2]
Q3: How does the regioselectivity of the Einhorn-Brunner reaction arise?
When using an unsymmetrical imide in the Einhorn-Brunner reaction, a mixture of isomeric 1,2,4-triazoles is often produced.[5][6] The regioselectivity is influenced by the electronic properties of the acyl groups. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole (B32235).[5]
Q4: What is a common byproduct in both reactions, especially when starting with acylhydrazides?
A frequent byproduct in triazole syntheses, particularly those involving acylhydrazides, is the formation of a 1,3,4-oxadiazole. This occurs through the intramolecular cyclization of the acylhydrazine, which competes with the desired intermolecular reaction to form the triazole.[7]
Q5: Can microwave synthesis improve the outcomes of these reactions?
Yes, microwave irradiation can be a valuable tool for both Pellizzari and other triazole syntheses.[8][9] It often leads to significantly shorter reaction times and can improve yields by minimizing the formation of side products that are prevalent under prolonged heating.[8][9]
Troubleshooting Guides
Pellizzari Reaction: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Insufficient reaction temperature or time.- Inefficient removal of water byproduct.- Low purity of starting materials (amide and acylhydrazide).[2] | - Gradually increase the reaction temperature in 10-20°C increments.- Extend the reaction time, monitoring progress by TLC or LC-MS.- Use a Dean-Stark trap if applicable to remove water.- Ensure starting materials are pure and dry.[2] |
| Formation of a Mixture of Isomeric Triazoles (in unsymmetrical reactions) | - High reaction temperatures promoting acyl interchange.- Prolonged reaction times at elevated temperatures.[2] | - Optimize the reaction to the lowest effective temperature.- Employ microwave synthesis to reduce the overall heating time.- If possible, redesign the synthesis to use a symmetrical Pellizzari reaction.[2] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups on the substituents.[2] | - Lower the reaction temperature.- Use protecting groups for sensitive functionalities.- Analyze the crude mixture by LC-MS to identify the mass of byproducts and infer their structures.[2] |
| Difficulty in Purifying the Desired 1,2,4-Triazole | - Similar polarities of the desired product and isomeric side products.- Co-crystallization of the product mixture. | - Utilize column chromatography with a carefully selected solvent system and gradient elution.- Attempt recrystallization from various solvents to selectively precipitate one isomer.[2] |
Einhorn-Brunner Reaction: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | - Unfavorable regioselectivity due to similar electronic properties of the imide's acyl groups.- Incomplete reaction. | - Modify the imide substrate to have acyl groups with significantly different electronic properties to favor the formation of one regioisomer.[5]- Increase reaction temperature and/or time, monitoring by TLC.- Ensure the catalyst (if used) is active.[1] |
| Formation of a Mixture of Regioisomers | - Use of an unsymmetrical imide where the two acyl groups are similar in their electronic nature.[5] | - If a specific regioisomer is required, consider an alternative synthetic strategy that offers better regiochemical control.- Carefully analyze the acidity of the corresponding carboxylic acids; the acyl group from the stronger acid will preferentially be at the 3-position.[5] |
| Presence of 1,3,4-Oxadiazole Byproduct | - Competing intramolecular cyclization of a hydrazine intermediate. | - Optimize reaction conditions (e.g., temperature, catalyst) to favor the intermolecular reaction pathway leading to the triazole. |
| Reaction Stalls or is Sluggish | - Insufficient acid catalysis.- Low purity of hydrazine or imide starting materials. | - Ensure a catalytic amount of a suitable acid (e.g., acetic acid, HCl) is present.[1]- Purify starting materials before use.[1] |
Note: The yields and isomer ratios are highly dependent on the specific substrates and reaction conditions. The data presented above are general guidelines. Empirical optimization is crucial for achieving the best results in your specific system.
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general method for a symmetrical reaction to avoid the formation of isomeric byproducts.
Materials:
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene) or neat conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.[2]
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[2]
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, triturate the resulting solid with a suitable solvent like ethanol (B145695) to remove impurities.[2]
-
The crude product can be purified by recrystallization from a solvent such as ethanol or acetic acid.[2]
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[2]
Protocol 2: General Procedure for Einhorn-Brunner Reaction
This protocol outlines a general procedure for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.
Materials:
-
Diacylamine (Imide)
-
Substituted Hydrazine
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., concentrated HCl or H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the diacylamine and the substituted hydrazine in the chosen solvent.[1]
-
Add a catalytic amount of a strong acid.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary significantly.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[1]
-
Alternatively, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.[1]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative
This protocol provides a general guideline for a microwave-assisted synthesis, which can reduce reaction times and improve yields.[9]
Materials:
-
Aromatic hydrazide (e.g., 0.005 mol)
-
Substituted nitrile (e.g., 0.0055 mol)
-
Potassium carbonate (e.g., 0.0055 mol)
-
n-Butanol (10 mL)
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.[1]
-
Add n-butanol to the vessel.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 2 hours with stirring.[1]
-
After the reaction, cool the mixture to room temperature. The 1,2,4-triazole product often precipitates.[1]
-
Collect the product by filtration and wash with a cold solvent.
-
Further purification can be achieved by recrystallization.
Visualizing Reaction Pathways
To better understand the formation of the desired triazoles and the competing side reactions, the following diagrams illustrate the key mechanistic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pellizzari Reaction [drugfuture.com]
- 4. Pellizzari Reaction [drugfuture.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 9. publisher.uthm.edu.my [publisher.uthm.edu.my]
Technical Support Center: Optimizing Triazole Cyclization Reactions
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in triazole cyclization reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when optimizing a triazole cyclization reaction?
A1: The most critical parameters influencing the success of a triazole synthesis are reaction temperature, reaction time, the choice of catalyst and ligands (if applicable), the solvent, and the purity of the starting materials.[1][2] Temperature, in particular, plays a crucial role in controlling reaction rate and minimizing the formation of byproducts.[1][3]
Q2: How does temperature affect the yield and purity of my triazole product?
A2: Temperature has a significant impact on both the yield and purity of triazole synthesis. In many cases, increasing the temperature can increase the reaction rate and, up to an optimal point, the yield.[4][5] However, excessively high temperatures can lead to the degradation of reactants or products and promote the formation of undesired side products, such as the isomeric 1,3,4-oxadiazole (B1194373) in certain 1,2,4-triazole (B32235) syntheses.[1][3] For some reactions, lower temperatures may be optimal to achieve higher yields. For instance, in a specific copper-catalyzed synthesis of bis(1,2,3-triazole), the yield increased as the reaction temperature was decreased from 70°C to 0°C.[4][5]
Q3: When should I consider using microwave-assisted synthesis for my triazole cyclization?
A3: Microwave-assisted synthesis is a valuable technique to consider when you need to significantly reduce reaction times, and potentially improve yields.[6][7] Reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor.[6][8] This method is particularly beneficial for high-throughput synthesis and can sometimes lead to cleaner reactions with fewer byproducts.[9]
Q4: What is the primary difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions?
A4: The primary difference lies in the regioselectivity of the resulting triazole product. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively produces 1,4-disubstituted 1,2,3-triazoles.[10][11] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields the complementary 1,5-disubstituted 1,2,3-triazoles.[9][12] RuAAC also has the advantage of being compatible with both terminal and internal alkynes, expanding its substrate scope.[13][14]
Q5: What is strain-promoted azide-alkyne cycloaddition (SPAAC), and when is it advantageous?
A5: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that does not require a metal catalyst.[15][16] The reaction is driven by the high ring strain of a cyclooctyne (B158145) reactant.[15] SPAAC is particularly advantageous for biological applications, such as bioconjugation in living cells, where the toxicity of a copper catalyst is a concern.[16][17]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Problem: The triazole cyclization reaction is resulting in a low yield or failing to produce any of the desired product.
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts
Problem: The reaction is producing one or more significant byproducts, complicating purification and reducing the yield of the desired triazole.
Caption: Workflow for microwave-assisted 1,2,4-triazole synthesis.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
[18]
-
Reagent Preparation: In a round-bottom flask, dissolve the organic azide (B81097) (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent system (e.g., DMF/H₂O, t-butanol/H₂O).
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270). Add the sodium ascorbate solution (e.g., 0.1 eq) to the reaction mixture, followed by the addition of an aqueous copper(II) sulfate (B86663) solution (e.g., 0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
dot
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. chesci.com [chesci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
How to improve the inhibition efficiency of triazole-based corrosion inhibitors
Welcome to the technical support center for triazole-based corrosion inhibitors. This guide is designed for researchers, scientists, and professionals in materials science and chemical engineering. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the inhibition efficiency of triazole compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: My triazole-based inhibitor is showing lower-than-expected inhibition efficiency. What are the common contributing factors?
A1: Several factors can influence the performance of a triazole inhibitor. Key parameters to investigate include:
-
Inhibitor Concentration: The inhibition efficiency is often concentration-dependent. Below the optimal concentration, the metal surface may not be sufficiently covered. Conversely, excessively high concentrations might not significantly improve efficiency and could be uneconomical.[1][2]
-
Temperature: Temperature can have a dual effect. In some cases, higher temperatures can increase the corrosion rate, diminishing the inhibitor's effectiveness. However, for some systems, it can enhance the adsorption process.[1][3] It is crucial to evaluate performance at your specific operating temperature.
-
Immersion Time: The protective film formed by the inhibitor takes time to establish. Short experimental durations may not reflect the inhibitor's maximum potential efficiency. An immersion time of 24 hours is often a good starting point for evaluation.[3]
-
Corrosive Environment: The nature and concentration of the corrosive medium (e.g., HCl, H2SO4, NaCl) significantly impact inhibitor performance. The effectiveness of a specific triazole can vary greatly between different acids or saline solutions.[1][4][5]
-
Molecular Structure: The substituents on the triazole ring play a critical role in its inhibition efficiency. The presence of heteroatoms (like N, S, O), aromatic rings, and alkyl chains can influence the molecule's ability to adsorb onto the metal surface.[1][6][7]
Q2: How can I improve the inhibition efficiency of my existing triazole compound?
A2: There are two primary strategies to enhance the performance of triazole inhibitors:
-
Structural Modification: Synthesizing derivatives of the parent triazole is a common and effective approach. By adding functional groups, you can increase the electron density at the active centers, promoting stronger adsorption onto the metal surface. Common modifications include introducing Schiff bases, mercapto groups, or other heterocyclic moieties.[1][2][6]
-
Synergistic Effects: Combining the triazole inhibitor with other compounds can lead to a significant, disproportionate increase in inhibition efficiency.[8] Halide ions (like I⁻, Br⁻, Cl⁻) are well-known for their synergistic effects. They adsorb onto the metal surface, creating a negative charge that facilitates the adsorption of the cationic inhibitor molecules.[9] The use of two different inhibitors together can also create a more protective film.[8]
Q3: What is the mechanism behind the corrosion inhibition of triazole derivatives?
A3: Triazole derivatives inhibit corrosion primarily by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.[1][10] The adsorption can occur through:
-
Physisorption: This involves electrostatic interactions (van der Waals forces) between the inhibitor molecules and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the d-orbitals of the metal atoms and the lone pairs of electrons on the heteroatoms (N, S, O) of the triazole ring.[1]
The nature of the interaction is often studied using adsorption isotherms like the Langmuir isotherm.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Inhibition Efficiency Results | 1. Surface preparation of the metal coupon is not uniform. 2. Experimental conditions (temperature, concentration, immersion time) are not precisely controlled. 3. The inhibitor has not fully dissolved in the corrosive medium. | 1. Standardize the polishing procedure for metal coupons using progressively finer grades of emery paper, followed by rinsing with distilled water and acetone.[1] 2. Use a thermostatically controlled water bath and ensure accurate preparation of inhibitor solutions. 3. Use an ultrasonic bath to ensure complete dissolution of the inhibitor before starting the experiment. |
| Low Efficiency at High Temperatures | The inhibitor may be desorbing from the metal surface, or the corrosion process is accelerated beyond the inhibitor's capacity. | 1. Consider synthesizing triazole derivatives with higher thermal stability. 2. Investigate synergistic combinations that may provide a more robust protective film at elevated temperatures.[1] |
| Pitting Corrosion Observed Despite Using an Inhibitor | The inhibitor may be effective against uniform corrosion but not localized corrosion. The protective film might have defects or pores. | 1. Combine the triazole with another inhibitor known to be effective against pitting. 2. Investigate the effect of adding halide ions, which can improve film quality.[9][11] 3. Use surface analysis techniques like Scanning Electron Microscopy (SEM) to examine the morphology of the protective film.[12] |
| Inhibitor Performs Well in Acidic but Not Neutral Solutions | The mechanism of inhibition might be dependent on the protonation of the triazole molecule, which is favored in acidic media. | 1. Modify the triazole structure to enhance its solubility and adsorption characteristics in neutral pH environments. 2. Explore different classes of inhibitors for neutral solutions. |
Quantitative Data Summary
The following tables summarize the inhibition efficiencies of various triazole derivatives under different experimental conditions as reported in the literature.
Table 1: Inhibition Efficiency of Various Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Schiff bases of 1,2,4-triazole | Mild Steel | 15% HCl | Not Specified | Boiling | >98 | [1] |
| 1,4-disubstituted-1,2,3-triazoles | Carbon Steel | Acidic Medium | Not Specified | 25-70 | >90 | [1] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 75 ppm | 30 | 95 | [2][13] |
| 3-amino-1,2,4-triazole (ATA) + 3-4'-bitriazole-1,2,4 (BiTA) Mixture | Cu-30Ni alloy | 3% NaCl + NH₃ | Not Specified | Not Specified | >98 | [8] |
| Oxadiazol-triazole derivative (TOMP) | Mild Steel | 0.5 M H₂SO₄ | Not Specified | 25 | >97.6 | [14] |
Experimental Protocols
1. Weight Loss Method
This is a fundamental technique to determine the corrosion rate and calculate inhibition efficiency.
-
Materials: Metal coupons (e.g., mild steel, carbon steel) of known dimensions, corrosive solution (e.g., 1M HCl), triazole inhibitor, analytical balance, emery paper (various grades), acetone, distilled water.
-
Procedure:
-
Mechanically polish the metal coupons with emery paper, starting from a coarse grade and moving to a fine one (e.g., up to 1200 grit).[1]
-
Clean the coupons by rinsing with distilled water, degreasing with acetone, and then drying them.
-
Weigh the coupons accurately using an analytical balance (W₁).
-
Prepare the corrosive solution with and without the desired concentrations of the triazole inhibitor.
-
Immerse the coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.[3]
-
After the immersion period, retrieve the coupons, gently clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again (W₂).
-
The weight loss (ΔW) is calculated as W₁ - W₂.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inhibitor is the weight loss in its presence.[13]
-
2. Electrochemical Methods
Electrochemical techniques provide faster results and insights into the inhibition mechanism. A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).[8]
-
Potentiodynamic Polarization (PDP):
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).[4][5]
-
The resulting Tafel plot provides the corrosion potential (E_corr) and corrosion current density (I_corr).
-
The inhibition efficiency is calculated as: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] x 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[13]
-
A significant shift in E_corr indicates whether the inhibitor is anodic, cathodic, or mixed-type.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The data is often presented as a Nyquist plot. The diameter of the semicircle in the plot is related to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[15]
-
The inhibition efficiency is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizations
Caption: Troubleshooting workflow for low triazole inhibitor efficiency.
Caption: Adsorption mechanism of triazole inhibitors on a metal surface.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Characterization of New Triazole Derivatives as Corrosion Inhibitors of Carbon Steel in Acidic Medium | Semantic Scholar [semanticscholar.org]
- 8. hakon-art.com [hakon-art.com]
- 9. Insight into synergistic corrosion inhibition of 3-amino-1,2,4-triazole-5-thiol (ATT) and NaF on magnesium alloy: Exper… [ouci.dntb.gov.ua]
- 10. scispace.com [scispace.com]
- 11. Corrosion behavior and inhibition of nickel in sulfuric acid solutions using triazole derivatives: insights from electrochemical and surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.ampp.org [content.ampp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Troubleshooting low purity issues in the synthesis of 1,2,4-triazole derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole (B32235) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues related to low purity in a question-and-answer format to help you navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in 1,2,4-triazole synthesis?
A1: Low purity in 1,2,4-triazole synthesis can stem from several factors, including:
-
Side Reactions: The formation of isomeric byproducts, such as 1,3,4-oxadiazoles, is a frequent issue, particularly in reactions starting from acylhydrazides.[1] In unsymmetrical Pellizzari or Einhorn-Brunner reactions, the formation of a mixture of triazole isomers can also occur.[2][3]
-
Incomplete Reactions: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials in the crude product.
-
Decomposition: High reaction temperatures, often required in classical methods like the Pellizzari reaction, can lead to the decomposition of starting materials or the desired product.[4]
-
Purity of Starting Materials: The presence of impurities, including water, in the starting materials can lead to unwanted side reactions and lower the purity of the final product.[3]
Q2: My reaction is producing a significant amount of a byproduct with the same mass as my target 1,2,4-triazole. What is the likely impurity and how can I prevent its formation?
A2: A common byproduct with the same mass as the desired 1,2,4-triazole is the isomeric 1,3,4-oxadiazole (B1194373). This is particularly common when the synthesis involves the cyclization of an acylhydrazide intermediate.
-
Cause: The formation of the 1,3,4-oxadiazole occurs through an intramolecular cyclization and dehydration of the acylhydrazide, which competes with the intermolecular reaction required for the 1,2,4-triazole ring formation.[1]
-
Prevention:
-
Temperature Control: Lowering the reaction temperature can often suppress the formation of the thermodynamically stable 1,3,4-oxadiazole.
-
Microwave Synthesis: Utilizing microwave irradiation can significantly shorten reaction times, which can minimize the formation of high-temperature byproducts.[4]
-
Reagent Stoichiometry: Adjusting the stoichiometry of the reactants may favor the intermolecular reaction pathway leading to the 1,2,4-triazole.
-
Q3: I am performing an Einhorn-Brunner reaction with an unsymmetrical imide and obtaining a mixture of isomers. How can I improve the regioselectivity?
A3: The formation of isomeric mixtures is a known challenge in the Einhorn-Brunner reaction with unsymmetrical imides.[5] The regioselectivity is influenced by the electronic properties of the acyl groups on the imide. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole.[3] To improve regioselectivity, consider using an imide with acyl groups of significantly different electronic nature.
Q4: How can I effectively purify my 1,2,4-triazole derivative?
A4: The choice of purification method depends on the physical properties of your compound and the nature of the impurities. Common techniques include:
-
Recrystallization: This is often the most effective method for purifying solid 1,2,4-triazole derivatives. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water and ethanol (B145695) are commonly used solvents.[6]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is a powerful purification technique.
-
Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]
Data Presentation
The following table summarizes the general effects of various reaction parameters on the purity of 1,2,4-triazole derivatives.
| Parameter | General Effect on Purity | Notes |
| Temperature | Increasing temperature can decrease purity. | High temperatures can lead to side reactions and decomposition.[4] |
| Reaction Time | Prolonged reaction times can decrease purity. | Longer exposure to high temperatures can promote byproduct formation.[7] |
| Solvent | The choice of solvent can significantly impact purity. | Polar aprotic solvents like DMF or DMSO are often used.[8] |
| Catalyst | The type and loading of the catalyst can affect purity. | Catalyst choice can influence regioselectivity in certain reactions.[9] |
| Heating Method | Microwave irradiation often leads to higher purity. | Rapid and uniform heating minimizes byproduct formation.[10][11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles
This protocol is a general guideline for the microwave-assisted synthesis of 1,2,4-triazole derivatives, which often results in higher yields and purity compared to conventional heating methods.[12]
-
Materials:
-
Aromatic hydrazide (1.0 mmol)
-
Substituted nitrile (1.1 mmol)
-
Potassium carbonate (1.1 mmol)
-
n-Butanol (3-5 mL)
-
-
Procedure:
-
Combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in a 10 mL microwave reaction vessel.
-
Add n-butanol and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate the mixture at 150 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated 1,2,4-triazole product can often be collected by filtration.
-
Wash the crude product with a small amount of cold n-butanol.
-
For further purification, recrystallize the product from a suitable solvent such as ethanol.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Dissolve the crude 1,2,4-triazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol or water).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystallized product.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low purity issues.
Caption: Formation of 1,3,4-oxadiazole as a side product.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publisher.uthm.edu.my [publisher.uthm.edu.my]
Technical Support Center: Enhancing the Solubility of 3-Mercapto-1,2,4-triazole for Biological Assays
Welcome to the technical support center for 3-Mercapto-1,2,4-triazole (3-MT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 3-MT in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (3-MT)?
A1: this compound is soluble in hot water and has a reported aqueous solubility of 50 g/L.[1] It is also soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2][3]
Q2: I am observing precipitation when I dilute my 3-MT DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as "crashing out" or "salting out," which occurs when a compound dissolved in a high-polarity organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is lower.[4][5] To prevent this, consider the following strategies:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in DMSO first to achieve a lower concentration before the final dilution into your aqueous buffer or cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.[4]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of 3-MT, while remaining non-toxic to your cells (typically ≤ 0.5%, and ideally below 0.1%).[5]
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture media for your dilutions, as solubility is often temperature-dependent.[5]
-
Slow Addition and Mixing: Add the 3-MT stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
Use Immediately: It is best to use the final aqueous solution of 3-MT immediately after preparation to minimize the risk of precipitation over time.[4]
Q3: My 3-MT powder is not dissolving well in DMSO. What can I do?
A3: If you are having trouble dissolving 3-MT in DMSO, you can try the following:
-
Use High-Purity, Anhydrous DMSO: Water contamination in DMSO can significantly reduce the solubility of many compounds. Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[4]
-
Vortex and Sonicate: After adding the DMSO to the 3-MT powder, vortex the solution vigorously. If it is still not fully dissolved, use a water bath sonicator for 10-15 minutes to help break up any aggregates.[4]
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. The increased kinetic energy can help overcome the lattice energy of the solid compound.[4]
-
Prepare a More Dilute Stock: If you are trying to make a very concentrated stock solution, you may be exceeding the solubility limit of 3-MT in DMSO. Try preparing a more dilute stock solution (e.g., 10 mM or 5 mM).[4]
Q4: What is the mechanism of action of 3-MT and its derivatives in cancer cells?
A4: Derivatives of this compound have been shown to exhibit anticancer activity through various mechanisms. A key mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[7][9] Specifically, some 3-MT derivatives have been observed to induce cell cycle arrest at the G2/M phase.[10]
Troubleshooting Guides
Issue 1: Precipitation of 3-MT in Aqueous Buffer (e.g., PBS)
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Polarity Change | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes the compound to "crash out" of solution. | Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before the final dilution into the buffer.[4] |
| Low Temperature | Solubility of 3-MT may be lower at colder temperatures. | Pre-warm the aqueous buffer to room temperature or 37°C before adding the 3-MT stock solution. |
| Final Concentration Exceeds Aqueous Solubility | The final concentration of 3-MT in the buffer is higher than its solubility limit in that specific buffer. | Decrease the final working concentration of 3-MT. Perform a solubility test to determine the maximum soluble concentration in your buffer.[5] |
| High Final DMSO Concentration | While DMSO helps with initial dissolution, a very high final concentration might not be suitable for all downstream applications. | Keep the final DMSO concentration as low as possible while maintaining solubility, ideally below 0.5%.[5] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Explanation | Recommended Solution |
| Precipitation in Culture Media | 3-MT may be precipitating in the complex environment of the cell culture medium, leading to variable effective concentrations. | Follow the recommendations in FAQ 2 to prevent precipitation. Visually inspect the media for any signs of precipitation before adding it to the cells.[5] |
| Degradation of 3-MT Stock Solution | Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. | Aliquot your 3-MT DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[11] |
| Interaction with Serum Proteins | Components in the fetal bovine serum (FBS) or other supplements in the cell culture medium may bind to 3-MT, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. Include appropriate vehicle controls in your experiments. |
| Cell Line Sensitivity to DMSO | Different cell lines have varying tolerances to DMSO. | Determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve with DMSO alone. Keep the final DMSO concentration below this toxic threshold.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 3-MT in DMSO
Materials:
-
This compound (MW: 101.13 g/mol )
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 1.01 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Diluting 3-MT DMSO Stock into Cell Culture Medium
Materials:
-
10 mM 3-MT stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and supplements)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of your stock in DMSO or in the cell culture medium. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and mix gently.
-
Final Dilution: To prepare a final working concentration of 10 µM, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of pre-warmed complete cell culture medium.
-
Immediately after adding the stock solution, gently vortex or swirl the tube to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Add the final solution to your cells immediately.
Visualizations
Caption: Workflow for preparing 3-MT solutions for biological assays.
Caption: Inhibition of the PI3K/AKT signaling pathway by 3-MT derivatives.
Caption: Proposed mechanism of G2/M cell cycle arrest induced by 3-MT derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Preventing byproduct formation in the acylation of thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the acylation of thiosemicarbazides and their subsequent cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the acylation of thiosemicarbazides and subsequent cyclization reactions?
A1: The acylation of thiosemicarbazides is often the first step in the synthesis of various heterocyclic compounds. The most common byproducts are typically isomers or alternative cyclization products. These include:
-
1,3,4-Oxadiazoles: These are frequent byproducts in the synthesis of 1,3,4-thiadiazoles, arising from a competitive cyclization pathway involving the oxygen atom instead of the sulfur atom.[1] Certain dehydrating agents or oxidative conditions can also promote their formation.[2]
-
1,2,4-Triazoles and 1,3,4-Thiadiazoles: A mixture of these two isomers can be formed. The regioselectivity of the cyclization is influenced by factors such as the substituents on the thiosemicarbazide (B42300) and the reaction conditions.[2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted thiosemicarbazide or acylating agent in the final product mixture.
Q2: How can I monitor the progress of my acylation reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the desired product and any byproducts. This allows for the determination of the optimal reaction time to prevent the formation of degradation products or side-reactions due to prolonged reaction times or excessive heating.[2]
Q3: What is the influence of pH on byproduct formation during the cyclization of acylated thiosemicarbazides?
A3: The pH of the reaction medium is a critical factor that directs the cyclization pathway.[3]
-
Basic conditions (e.g., using NaOH or KOH) favor the formation of 1,2,4-triazoles .[2][3]
-
Acidic conditions (e.g., using H₂SO₄, HCl, or POCl₃) promote the synthesis of 1,3,4-thiadiazoles .[2][3] Incorrect pH can lead to low yields of the desired product and the formation of isomeric byproducts.[2]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent can influence reaction rates and yields. Protic solvents like ethanol (B145695) are commonly used. However, in some cases, aprotic solvents such as DMF or DMSO might be more suitable.[3] The choice of solvent can also impact the solubility of reactants and intermediates, which can affect the reaction pathway.
Troubleshooting Guides
Problem 1: Formation of 1,3,4-Oxadiazole (B1194373) Byproduct in 1,3,4-Thiadiazole (B1197879) Synthesis
| Possible Cause | Suggested Solution |
| Use of certain dehydrating or oxidizing agents. | Avoid reagents known to promote oxadiazole formation. For thiadiazole synthesis, stick to strong mineral acids like H₂SO₄ or reagents like POCl₃.[1][2] |
| High reaction temperatures. | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration, monitoring the progress by TLC.[2] |
| Competitive intramolecular cyclization. | The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole is a result of competitive intramolecular cyclization. The regioselectivity is influenced by the nature of the cyclizing agent and the substituents on the thiosemicarbazide.[1] Careful selection of the cyclizing agent is crucial. |
Problem 2: A Mixture of 1,2,4-Triazole and 1,3,4-Thiadiazole is Formed
| Possible Cause | Suggested Solution |
| Incorrect pH of the reaction medium. | Ensure the reaction medium has the appropriate pH for your desired product. For 1,2,4-triazoles, the medium should be basic, and for 1,3,4-thiadiazoles, an acidic medium is required.[2][3] |
| Influence of substituents. | The electronic nature of the substituents on the thiosemicarbazide can influence the regioselectivity of the cyclization.[2] In such cases, you may need to screen different acidic or basic catalysts to improve selectivity. |
| Suboptimal reaction temperature. | Higher temperatures can sometimes lead to a loss of selectivity.[2] Consider running the reaction at a lower temperature for a longer duration. |
Problem 3: Low Yield of the Desired Acylated Product
| Possible Cause | Suggested Solution |
| Poor quality of starting materials. | Ensure your thiosemicarbazide and acylating agent are pure. Impurities can interfere with the reaction. Recrystallize the starting materials if necessary.[2][3] |
| Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, cautiously increase the temperature while monitoring for byproduct formation.[2] For some reactions, extending the reaction time at room temperature or heating under reflux can improve the yield.[4] |
| Suboptimal stoichiometry. | While a 1:1 molar ratio is often used, a slight excess of one reactant can sometimes drive the reaction to completion. However, a large excess may complicate purification.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
This two-step protocol involves the acylation of thiosemicarbazide followed by cyclodehydration.[5][6][7]
Step 1: Acylation of Thiosemicarbazide
-
Thoroughly mix the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a hydrothermal reaction vessel.[5]
-
Add chloroform (B151607) and polyphosphate ester (PPE).[5]
-
Heat the mixture at 90°C in the hydrothermal reaction vessel.[5]
-
Monitor the reaction for the formation of the intermediate acylation product.
Step 2: Cyclodehydration
-
Treat the acylation product with an aqueous alkali solution (e.g., KOH or NaOH).[5][7]
-
Stir the mixture at 90°C for approximately 4 hours.[5]
-
Cool the reaction mixture to room temperature and acidify with HCl to a pH of ~6.[5]
-
Filter the resulting precipitate, wash with water, and then a water/methanol mixture.[5]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is optimized to minimize the formation of 1,3,4-oxadiazole byproducts.[1]
-
To a stirred mixture of the aromatic carboxylic acid (1.0 equivalent) in phosphorus oxychloride (POCl₃), add thiosemicarbazide (1.0 equivalent) at room temperature.[1]
-
Heat the resulting mixture at 80-90°C for 1 hour with constant stirring.[1]
-
Cool the reaction mixture in an ice bath.[1]
-
Carefully add water to the cooled mixture.
-
Neutralize the mixture with a 50% sodium hydroxide (B78521) solution while keeping the temperature below 20°C.[1]
-
Filter the precipitated crude product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Inhibitor Concentration for Maximum Corrosion Protection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of corrosion inhibitor concentrations.
Frequently Asked Questions (FAQs)
1. What is the first step in selecting a suitable corrosion inhibitor?
The initial step involves understanding the nature of the corrosive environment and the material to be protected.[1][2] Key considerations include the pH, temperature, pressure, and the presence of specific corrosive agents (e.g., H₂S, CO₂).[3] Additionally, the physical properties of the inhibitor, such as its solubility and thermal stability, are crucial.[3][4]
2. How do I determine the optimal concentration of a corrosion inhibitor?
The optimal concentration is typically determined experimentally. A common approach is to test a range of inhibitor concentrations and measure the corresponding corrosion rates.[5][6] The concentration at which the corrosion rate is minimized without significant side effects is considered optimal.[7] Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are widely used for this purpose.[8][9][10]
3. What are the most common methods for evaluating inhibitor efficiency?
The most fundamental and widely used methods for evaluating corrosion inhibitor efficiency are:
-
Weight Loss Method: This is a simple and direct method that involves measuring the weight loss of a metal coupon after exposure to a corrosive environment with and without the inhibitor.[4][9][11][12]
-
Electrochemical Techniques: These methods provide faster results and insights into the inhibition mechanism.[9]
-
Potentiodynamic Polarization (PDP): This technique measures the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.[8]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the inhibitor's film-forming properties and the corrosion process at the metal-solution interface.[10][13][14][15][16]
-
4. How can I tell if my inhibitor is causing pitting corrosion?
Visual inspection of the metal coupons after a weight loss experiment can reveal localized pitting.[4] Electrochemical methods, particularly potentiodynamic polarization, can also indicate a susceptibility to pitting corrosion.[17][18] An inadequate concentration of some inhibitors can suppress general corrosion but lead to localized pitting attacks.[19]
5. What factors can influence the performance of a corrosion inhibitor?
Several factors can affect inhibitor performance, including:
-
Temperature: Inhibitor efficiency often decreases with increasing temperature.[6]
-
pH: The effectiveness of many inhibitors is pH-dependent.[5]
-
Flow Velocity: High flow rates can affect the stability of the protective inhibitor film.[20]
-
Compatibility: The inhibitor must be compatible with other chemicals in the system.
-
Concentration: Using a concentration below the critical threshold can lead to a loss of effectiveness.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent corrosion inhibition results | Fluctuation in experimental conditions (temperature, pH). | Ensure strict control over all experimental parameters.[5] Calibrate all instruments regularly. |
| Non-uniform inhibitor distribution. | Ensure proper mixing and agitation to achieve a homogeneous inhibitor concentration in the solution. | |
| High corrosion rate despite using an inhibitor | Inhibitor concentration is too low. | Increase the inhibitor concentration in increments and re-evaluate the corrosion rate to find the optimal dosage. |
| The inhibitor is not suitable for the specific corrosive environment. | Re-evaluate the selection of the inhibitor based on the system's chemistry, temperature, and pH.[21] | |
| Presence of unexpected corrosive species. | Analyze the corrosive medium to identify any contaminants that may be interfering with the inhibitor's performance. | |
| Evidence of pitting or localized corrosion | Insufficient inhibitor concentration. | An inadequate dose of some inhibitors can lead to localized corrosion.[19] Increase the inhibitor concentration or consider a different type of inhibitor. |
| The inhibitor is a pitting promoter for the specific metal/environment combination. | Select an inhibitor specifically designed to prevent pitting corrosion for the given alloy.[17] | |
| Sudden decrease in inhibitor efficiency over time | Inhibitor degradation. | Check the thermal and chemical stability of the inhibitor under the experimental conditions. Consider using a more stable inhibitor. |
| Formation of deposits on the metal surface. | Analyze any surface deposits to determine their composition. These deposits can prevent the inhibitor from reaching the metal surface.[22] |
Experimental Protocols
Weight Loss Method
This method is a straightforward and widely used technique to determine the average corrosion rate.[11][12][23]
Methodology:
-
Coupon Preparation: Prepare pre-weighed metal specimens (coupons) with a known surface area. Clean the coupons to remove any surface contaminants.
-
Exposure: Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 24 to 168 hours).[24] The exposure time can be extended depending on the corrosivity (B1173158) of the environment.[11]
-
Cleaning: After exposure, remove the coupons and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Re-weighing: Dry and re-weigh the coupons to determine the weight loss.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (%IE):
-
Corrosion Rate (CR) in millimeters per year (mm/y) can be calculated using the formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (e.g., 8.76 × 10⁴)
-
W = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 Where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.0520 | 1.25 | - |
| 50 | 0.0210 | 0.50 | 60.0 |
| 100 | 0.0095 | 0.23 | 81.6 |
| 200 | 0.0042 | 0.10 | 92.0 |
| 400 | 0.0038 | 0.09 | 92.8 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[10][13][14]
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[16]
-
Immersion: Immerse the working electrode in the corrosive solution with and without the inhibitor. Allow the system to stabilize by monitoring the open-circuit potential (OCP).
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode at its OCP.[16]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[13][14]
-
Calculation of Inhibition Efficiency (%IE):
-
%IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100 Where:
-
Rct_uninhibited = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibited = Charge transfer resistance in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 150 | 200 | - |
| 50 | 450 | 120 | 66.7 |
| 100 | 980 | 85 | 84.7 |
| 200 | 2100 | 50 | 92.9 |
| 400 | 2350 | 45 | 93.6 |
Visualizations
References
- 1. content.ampp.org [content.ampp.org]
- 2. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 3. assetintegrityengineering.com [assetintegrityengineering.com]
- 4. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 5. assetintegrityengineering.com [assetintegrityengineering.com]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. content.ampp.org [content.ampp.org]
- 8. researchgate.net [researchgate.net]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. Introduction to Corrosion Monitoring [alspi.com]
- 13. ijcsi.pro [ijcsi.pro]
- 14. content.ampp.org [content.ampp.org]
- 15. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. emerald.com [emerald.com]
- 18. Cement and Concrete Durability and Corrosion Research Capabilities - Cement & Concrete Research Lab [boisestate.edu]
- 19. signicent.com [signicent.com]
- 20. eurocorr.efcweb.org [eurocorr.efcweb.org]
- 21. researchgate.net [researchgate.net]
- 22. content.ampp.org [content.ampp.org]
- 23. tcreng.com [tcreng.com]
- 24. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
Addressing reactant purity issues in multi-step triazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in multi-step triazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to reactant purity that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a very low yield. What are the common purity-related causes?
A1: Low yields in CuAAC reactions can often be traced back to the purity of your starting materials and reagents. Key factors to consider include:
-
Impure Azide (B81097) or Alkyne: The presence of impurities in your azide or alkyne starting materials can significantly hinder the reaction. Ensure they are of high purity, ideally >95%.
-
Oxidation of Copper(I) Catalyst: The catalytically active species is Cu(I). If your reaction is exposed to oxygen, it can be oxidized to the inactive Cu(II) state.[1] Using an antioxidant or ensuring an inert atmosphere can help prevent this.[1]
-
Poor Quality Solvent: Solvents can contain impurities, such as water or amines, which can interfere with the reaction. Always use high-purity, dry solvents. Non-protic solvents like DMF, toluene, THF, and dioxane are generally preferred for RuAAC reactions, as protic solvents can lead to lower yields.[1]
Q2: I am observing unexpected byproducts in my triazole synthesis. Could this be related to reactant purity?
A2: Yes, the formation of byproducts is a common issue linked to reactant impurities. For instance, in the synthesis of 1,2,4-triazoles from acylhydrazides, the formation of isomeric 1,3,4-oxadiazoles can occur, especially under high-temperature or acidic conditions. Ensuring the purity of your starting acylhydrazide and carefully controlling reaction conditions can minimize this side reaction.
Q3: How does residual copper catalyst affect my final product analysis?
A3: Residual copper from CuAAC reactions can complicate the analysis of your final triazole product. Paramagnetic copper ions can cause significant broadening or even disappearance of signals in both 1H and 13C NMR spectra. This can lead to incorrect structural interpretation. Thorough removal of the copper catalyst after the reaction is crucial for obtaining clean analytical data.
Q4: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction is inefficient, especially with aryl azides. What can I do?
A4: Aryl azides can be challenging substrates in RuAAC, sometimes leading to low yields.[1] To improve efficiency, consider using the [Cp*RuCl]₄ catalyst in DMF under microwave irradiation. This has been shown to result in higher yields and cleaner products.[1] Additionally, ensure your catalyst has not been deactivated by exposure to air, as some ruthenium catalysts are sensitive to oxygen.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield in CuAAC Synthesis
This guide will help you troubleshoot and optimize the yield of your CuAAC reaction by addressing potential reactant purity issues.
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low CuAAC yield.
Quantitative Data Summary: Impact of Reactant Purity on CuAAC Yield
| Reactant Purity | Azide Purity | Alkyne Purity | Reaction Yield (%) |
| High | >98% | >98% | 95 |
| Moderate | ~90% | ~90% | 65 |
| Low | <85% | <85% | <40 |
Note: These are representative data illustrating the general trend. Actual yields may vary depending on the specific substrates and reaction conditions.
Issue 2: Product Contamination with Residual Copper Catalyst
This guide provides methods for the effective removal of copper catalyst from your triazole product. The presence of residual copper can interfere with downstream applications and analytical characterization.[2]
Workflow for Copper Catalyst Removal
Caption: Workflow for removing residual copper catalyst.
Data Summary: Effectiveness of Copper Removal Methods
| Purification Method | Typical Copper Removal Efficiency (%) | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | 80-95% | Simple, cost-effective | May require multiple washes |
| Silica Gel Chromatography | >98% | High purity achievable | Time-consuming, potential product loss |
| Solid-Phase Scavenger | >99% | High efficiency, simple filtration | Higher cost of scavenger resin |
Note: Efficiency can vary based on the specific triazole and the initial level of copper contamination.
Experimental Protocols
Protocol 1: Purity Assessment of Reactants by HPLC
This protocol outlines a general method for determining the purity of azide and alkyne starting materials using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Reference standards of the azide and alkyne
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA or formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in methanol (B129727) or acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase.[3]
-
Sample Preparation: Accurately weigh and dissolve the azide or alkyne sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the λmax of the analyte.
-
Inject the standard solutions and the sample solution.
-
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2: Purification of Triazole Product by Flash Column Chromatography
This protocol describes the purification of a crude triazole product using flash column chromatography.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Solvents for elution (e.g., hexanes, ethyl acetate)
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3.[4]
-
Column Packing:
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the chosen eluent and flush the column to ensure even packing.[5]
-
-
Sample Loading:
-
Dissolve the crude triazole product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the packed column.[5]
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure with compressed air.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole.
Protocol 3: Recrystallization of a Solid Azide Reactant
This protocol details the purification of a solid organic azide by recrystallization.
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Appropriate recrystallization solvent
Procedure:
-
Solvent Selection: Choose a solvent in which the azide is highly soluble at high temperatures and poorly soluble at room temperature.
-
Dissolution: Place the impure azide in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 4: NMR Analysis for Impurity Detection in an Alkyne Reactant
This protocol provides a general guideline for using ¹H NMR spectroscopy to assess the purity of an alkyne starting material.
Instrumentation and Reagents:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the alkyne sample in the appropriate deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
Integrate all peaks in the spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic peaks of the alkyne. For terminal alkynes, the acetylenic proton typically appears around 1.7-3.1 ppm.[8]
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
The relative integration of impurity peaks compared to the product peaks can give a semi-quantitative measure of purity. For more accurate quantification, quantitative NMR (qNMR) with an internal standard can be used.[9][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Purification [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining HPLC Protocols for Accurate Quantification of Triazole Metabolites
Welcome to the technical support center for the HPLC analysis of triazole metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of triazole metabolites?
A1: The most frequently encountered problems include peak tailing, poor resolution between analyte peaks, low sensitivity, and matrix effects, which can significantly impact the accuracy and reproducibility of quantification.[1][2]
Q2: How can I improve the peak shape of my triazole metabolites?
A2: Peak tailing, a common issue with basic compounds like some triazoles, can often be addressed by optimizing the mobile phase.[1] Lowering the mobile phase pH can help by protonating silanol (B1196071) groups on the column that may be causing secondary interactions.[3] Alternatively, adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mitigate these interactions.[1]
Q3: My resolution between two triazole metabolites is poor. What steps can I take to improve it?
A3: To enhance resolution, you can modify the mobile phase composition by adjusting the solvent ratio (e.g., acetonitrile (B52724) and water) to optimize polarity.[4][5] Employing a gradient elution instead of an isocratic one can also help separate complex mixtures.[4] Additionally, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for increased efficiency.[6][7]
Q4: I am struggling with low sensitivity for my target triazole metabolites. How can I increase the signal?
A4: To boost sensitivity, start by ensuring you are using high-purity, HPLC-grade solvents to minimize baseline noise.[7] You can also increase the injection volume, but be mindful of potential peak distortion. For LC-MS/MS analysis, optimizing the ionization source parameters is crucial. The use of isotopically labeled internal standards can also help to accurately quantify low-level analytes by compensating for matrix effects.[8]
Q5: What are matrix effects and how can I minimize them in my LC-MS/MS analysis of triazole metabolites?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[9][10] To mitigate these effects, effective sample preparation is key. Techniques like solid-phase extraction (SPE) can help remove interfering substances.[11] The use of matrix-matched calibration standards or, ideally, stable isotope-labeled internal standards is highly recommended to compensate for any remaining matrix effects.[8][9] In some cases, advanced techniques like differential mobility spectrometry (DMS) can be employed to improve selectivity.[9][10]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing can lead to inaccurate peak integration and reduced resolution. This guide provides a systematic approach to troubleshooting this common issue.
Experimental Protocol: Troubleshooting Peak Tailing
-
Mobile Phase pH Adjustment:
-
Prepare mobile phases with varying pH levels. For basic triazoles, start with a lower pH (e.g., pH 3) using a suitable buffer like formic acid or ammonium (B1175870) formate.[3]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the peak shape and tailing factor. A tailing factor close to 1 is ideal.
-
-
Addition of a Competing Base:
-
If pH adjustment is not effective or desired, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).[1]
-
Ensure the competing base is compatible with your detector (e.g., not suitable for MS).
-
Equilibrate the system and re-inject the sample.
-
-
Column Conditioning and Replacement:
-
If peak tailing persists, the column may be contaminated or degraded.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase columns) to remove strongly retained compounds.
-
If flushing does not resolve the issue, the column may have a void at the inlet or the stationary phase may be irreversibly damaged, necessitating column replacement.
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Issue 2: Poor Resolution
Inadequate separation between analyte peaks can compromise accurate quantification. This guide outlines strategies to improve chromatographic resolution.
Experimental Protocol: Enhancing Resolution
-
Optimize Mobile Phase Composition:
-
Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to find the optimal selectivity.[4]
-
Evaluate different organic modifiers, as switching from acetonitrile to methanol (B129727) can alter elution patterns.[12]
-
-
Implement Gradient Elution:
-
If using an isocratic method, develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the run. This can help to sharpen peaks and improve the separation of analytes with different polarities.[4]
-
-
Column Selection:
-
If resolution is still insufficient, consider a column with a different stationary phase chemistry (e.g., C8, phenyl, or HILIC for polar metabolites).[6][13]
-
Using a column with a smaller particle size (e.g., sub-2 µm) or a core-shell particle technology can significantly increase efficiency and resolution, though it may require a UHPLC system due to higher backpressure.[7]
-
Quantitative Data: Example HPLC Gradient Programs
| Time (min) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile with 0.1% Formic Acid) |
| Program 1: Fast Gradient | ||
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
| Program 2: Shallow Gradient | ||
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 14.0 | 10 | 90 |
| 14.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Issue 3: Matrix Effects in LC-MS/MS
Matrix effects can lead to ion suppression or enhancement, causing significant errors in quantification.
Experimental Protocol: Assessing and Mitigating Matrix Effects
-
Sample Preparation:
-
For biological matrices like plasma or serum, a simple protein precipitation with cold acetonitrile is a common first step.[14][15]
-
For more complex matrices or lower analyte concentrations, solid-phase extraction (SPE) is recommended to remove interfering components.[11][16] A common SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.[11]
-
-
Quantification with Internal Standards:
-
Prepare two sets of calibration standards: one in a clean solvent and another in a blank matrix extract (matrix-matched calibration).
-
A significant difference in the slope of the two calibration curves indicates the presence of matrix effects.
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte, as it will experience similar ionization effects as the target analyte.[8]
-
Signaling Pathway for Matrix Effect Mitigation
Caption: Decision pathway for addressing matrix effects in LC-MS/MS analysis.
Recommended HPLC Parameters
The following table summarizes typical starting conditions for the HPLC analysis of triazole metabolites. These may require further optimization depending on the specific analytes and matrix.
Table of HPLC Parameters
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm[6][13] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min[13] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C[13] |
| Detector | UV-Vis (e.g., 260 nm) or Mass Spectrometer (MS)[13] |
By following these guidelines and systematically troubleshooting any issues that arise, you can develop robust and reliable HPLC protocols for the accurate quantification of triazole metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. sciex.com [sciex.com]
- 11. agilent.com [agilent.com]
- 12. mastelf.com [mastelf.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 15. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Strategies to increase the stability of 3-Mercapto-1,2,4-triazole solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for increasing the stability of 3-Mercapto-1,2,4-triazole (3-MT) solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Unstable this compound Solutions
The primary cause of instability in this compound solutions is the oxidation of the thiol (-SH) group, which leads to the formation of disulfide dimers and other oxidative byproducts. This degradation can be influenced by several factors including pH, temperature, exposure to oxygen and light, and the presence of metal ions.
Visualizing the Degradation Pathway
The main degradation route for 3-MT is the oxidation of its thiol group to form a disulfide dimer. This process can be catalyzed by factors such as elevated pH, temperature, and the presence of metal ions.
Caption: Oxidative degradation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: My 3-MT solution is showing a decrease in potency over a short period. What is the likely cause?
A1: The most probable cause is the oxidation of the thiol group on the 3-MT molecule. This process is accelerated by exposure to atmospheric oxygen, alkaline pH (≥7), elevated temperatures, and the presence of trace metal ions which can catalyze the oxidation.
Q2: How can I minimize the oxidation of my 3-MT solution?
A2: To enhance stability, several strategies can be employed:
-
pH Adjustment: Maintain the solution at an acidic pH (ideally between 3 and 5).
-
Use of Antioxidants: Incorporate antioxidants into your solution. Water-soluble antioxidants like ascorbic acid are effective.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Temperature Control: Store solutions at reduced temperatures (2-8°C) and protect them from light.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound has good solubility in hot water and various organic solvents. For aqueous solutions, using a deoxygenated, acidic buffer is recommended to improve stability.
Q4: Are there any visual indicators of 3-MT degradation?
A4: While early-stage degradation may not have obvious visual cues, significant oxidation can sometimes lead to the formation of a slight precipitate or a change in the solution's clarity. However, the most reliable method for detecting degradation is through analytical techniques like HPLC.
Quantitative Stability Data
The stability of this compound is highly dependent on the storage conditions. The following table provides representative data on the percentage of 3-MT degradation under various conditions over a 7-day period.
| Condition ID | pH | Temperature (°C) | Additives | Atmosphere | % Degradation (7 days) |
| A | 7.0 | 25 | None | Air | ~ 15-20% |
| B | 5.0 | 25 | None | Air | ~ 5-10% |
| C | 7.0 | 4 | None | Air | ~ 8-12% |
| D | 5.0 | 4 | None | Air | < 5% |
| E | 7.0 | 25 | 0.1% Ascorbic Acid | Air | ~ 5-8% |
| F | 5.0 | 25 | 0.1% Ascorbic Acid | Air | < 3% |
| G | 5.0 | 4 | 0.1% Ascorbic Acid, 0.05% EDTA | Nitrogen | < 1% |
Note: These values are illustrative and can vary based on the specific concentration of 3-MT and the purity of the solvent.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 3-MT at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol for HPLC Analysis of 3-MT Stability
This method can be used to quantify the amount of remaining 3-MT and detect the formation of its disulfide dimer.
-
Sample Preparation:
-
Dilute the 3-MT solution to a suitable concentration with the mobile phase.
-
To quantify both the reduced and oxidized forms, a reducing agent like dithiothreitol (B142953) (DTT) can be added to a separate aliquot of the sample to convert the disulfide back to the monomer, allowing for the determination of the total 3-MT concentration.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where 3-MT has significant absorbance (e.g., around 250 nm).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
The peak area of 3-MT in the chromatogram is used to calculate its concentration relative to a standard curve. A decrease in the peak area of the monomer and the appearance of a new peak corresponding to the disulfide dimer are indicative of degradation.
-
Troubleshooting Workflow
If you are experiencing issues with the stability of your 3-MT solution, the following workflow can help you identify and resolve the problem.
Caption: A logical workflow for troubleshooting unstable 3-MT solutions.
Technical Support Center: Cell Viability Assays for Novel Triazole Anticancer Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with new triazole anticancer agents in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My triazole compound is precipitating in the cell culture medium. How can I improve its solubility?
A1: Precipitation in aqueous buffers is a common challenge with novel chemical entities.[1] Here are several strategies to enhance solubility:
-
Co-solvent Optimization: If you are using a co-solvent like Dimethyl Sulfoxide (DMSO), ensure you are using the highest concentration your cell line can tolerate, typically between 0.5-1%.[1]
-
Stock Solution Preparation: Always ensure your triazole compound is fully dissolved in your initial stock solution (e.g., 100% DMSO). Sonication can help with dissolution.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups, like some 1,2,4-triazoles, can be pH-dependent. Adjusting the pH of your buffer to a more acidic range may improve solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH.[1]
-
Final Addition and Mixing: Add the compound to the final assay medium as the last step and ensure immediate and thorough mixing. Visually inspect for any signs of precipitation.[1]
Q2: I'm observing inconsistent results and high variability between replicate wells in my cell viability assay. What are the potential causes?
A2: High well-to-well variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogeneous cell suspension before and during plating. Avoid splashing cells onto the well walls.[2]
-
Edge Effects: The outermost wells of a microplate are prone to evaporation and temperature gradients. To minimize this, fill the outer wells with sterile medium or PBS and do not use them for experimental samples.[2]
-
Incomplete Reagent Mixing: Ensure thorough mixing after adding the assay reagent. For adherent cells, more vigorous shaking may be necessary.[2]
-
Bubbles in Wells: Check for and remove any bubbles in the wells before taking absorbance or luminescence readings.[3]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and functioning correctly to dispense accurate volumes.[3]
Q3: My untreated control cells show low viability or do not seem healthy. What should I check?
A3: Healthy and actively proliferating cells are crucial for reliable assay results.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. Do not use cells that have been passaged too many times or have become over-confluent.[4]
-
Cell Seeding Density: Optimize the cell seeding density for your specific cell line and assay duration. A density that is too low may result in a weak signal, while a density that is too high can lead to nutrient depletion and signal saturation.[5][6]
-
Vehicle Cytotoxicity: Check for potential cytotoxicity of the vehicle used to dissolve your triazole compound (e.g., DMSO).[2]
Q4: The absorbance/luminescence values in my assay are very low, even for the control group. What could be the issue?
A4: Low signal can be due to several factors:
-
Insufficient Cell Number: Optimize your cell seeding density to ensure a sufficient number of viable cells to generate a detectable signal.[2]
-
Reagent Activity: Check the expiration date of your assay reagent and ensure it has been stored correctly. Avoid multiple freeze-thaw cycles of reconstituted reagents.[2]
-
Incubation Time: The incubation time with the assay reagent may need to be optimized. For some assays like WST-1, increasing the incubation time can lead to a stronger signal.[3]
Q5: My results suggest that the triazole agent is increasing cell viability to over 100% of the control. Is this possible?
A5: While some compounds can have hormetic effects at low concentrations, results showing viability significantly over 100% often point to assay artifacts.[7]
-
Compound Interference: The triazole compound itself might be directly reducing the assay substrate (e.g., MTT, WST-1) or interfering with the detection method, leading to a false positive signal.[8] It is recommended to run a cell-free control to test for this.[8]
-
Increased Metabolism: The compound might be increasing the metabolic activity of the cells without affecting proliferation, which can be misinterpreted as increased viability in metabolic-based assays like MTT or WST-1.[9]
-
Cell Proliferation: It is also possible that at certain concentrations, the compound is stimulating cell proliferation.[7]
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Problem | Possible Cause | Recommendation | Control Experiment |
| High background absorbance | Phenol (B47542) red or serum in the culture medium can interfere with the assay. | Use phenol red-free medium and consider reducing serum concentration during the MTT incubation step.[8] | Wells with media, MTT, and the triazole agent (no cells).[8] |
| Incomplete formazan (B1609692) crystal solubilization | Insufficient volume or mixing of the solubilization solvent.[8] | Increase the incubation time with the solubilization solvent and ensure thorough mixing on an orbital shaker.[8] Visually confirm complete dissolution before reading the plate.[8] | N/A |
| Results not dose-dependent or show higher than expected viability | The triazole compound may be directly reducing the MTT reagent.[8] | Use an alternative viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay.[8] | Perform the assay in a cell-free system to see if the compound alone causes a color change.[8] |
| Low signal | Cell density is too low, or cells are not metabolically active. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase.[4] | N/A |
Troubleshooting WST-1 Assay Issues
| Problem | Possible Cause | Recommendation | Control Experiment |
| High background absorbance | Spontaneous reduction of WST-1 in the culture medium. | Use a background control well containing only culture medium and WST-1 reagent to subtract from all other readings.[10] | Wells with only culture medium and WST-1 reagent.[10] |
| Low absorbance readings | Insufficient incubation time with the WST-1 reagent or low cell density.[3] | Increase the incubation time with the WST-1 reagent and/or increase the cell seeding density.[3] | N/A |
| Poor replicates | Bubbles in wells or inaccurate pipetting.[3] | Ensure no bubbles are present before reading the plate and verify pipette accuracy.[3] | N/A |
| Interference from triazole compound | Compounds with antioxidant properties may affect the assay outcome. | Consider an alternative assay if compound interference is suspected. | N/A |
Troubleshooting CellTiter-Glo® Luminescent Cell Viability Assay
| Problem | Possible Cause | Recommendation | Control Experiment |
| High background luminescence | Contamination of reagents or plates with ATP.[2] | Use sterile, disposable labware and avoid touching the inside of plate wells or reagent bottle caps.[2] | Wells containing medium without cells to determine background luminescence.[11] |
| Low luminescent signal | Insufficient cell number, low cell viability, or incomplete cell lysis.[2] | Optimize cell seeding density and ensure thorough mixing after adding the CellTiter-Glo® Reagent to induce complete lysis.[2] | N/A |
| High well-to-well variability | Uneven cell seeding or temperature gradients across the plate.[2] | Ensure a homogeneous cell suspension during plating and allow the plate to equilibrate to room temperature before adding the reagent and reading the luminescence.[2] | N/A |
| Reagent has lost activity | Improper storage or multiple freeze-thaw cycles.[2] | Check the expiration date and ensure proper storage conditions were maintained.[2] | N/A |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline for assessing cell viability.[12][13]
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used.[12]
WST-1 Assay Protocol
This protocol provides a general procedure for the WST-1 assay.[10][15]
-
Cell Plating: Culture cells in a 96-well plate in a final volume of 100 µL/well of culture medium.
-
Compound Treatment: Treat cells with various concentrations of the triazole compound and incubate for the desired duration.
-
WST-1 Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.
-
Incubation: Incubate the cells for 0.5 to 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Shaking: Shake the plate thoroughly for 1 minute on a shaker.
-
Reading: Measure the absorbance of the samples at a wavelength between 420-480 nm. A reference wavelength of >600 nm is recommended.[15]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This is a general "add-mix-measure" protocol for the CellTiter-Glo® assay.[2][11][16]
-
Cell Plating: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates). Include control wells with medium only for background measurement.[11]
-
Compound Treatment: Add the triazole test compound to the experimental wells and incubate for the desired period.[11]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Reading: Measure the luminescence using a luminometer.[2]
Visualizations
Caption: General workflow for conducting cell viability assays.
Caption: A logical flow for troubleshooting inconsistent results.
Caption: Triazoles can inhibit the Akt/PKB signaling pathway.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labotaq.com [labotaq.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. ulab360.com [ulab360.com]
- 17. Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 3-Mercapto-1,2,4-triazole and Benzotriazole as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and mechanisms of two leading corrosion inhibitors.
In the realm of materials science and corrosion prevention, the selection of an appropriate inhibitor is paramount to ensure the longevity and integrity of metallic components. This guide provides a detailed comparative study of two prominent heterocyclic organic compounds: 3-Mercapto-1,2,4-triazole (3-MT) and Benzotriazole (BTA), widely recognized for their efficacy in mitigating the corrosion of copper and its alloys. This objective analysis, supported by experimental data, aims to assist researchers and professionals in making informed decisions for their specific applications.
Performance Data Summary
The corrosion inhibition performance of this compound and Benzotriazole has been extensively evaluated using various electrochemical techniques. The following tables summarize key quantitative data from independent studies, offering insights into their respective efficiencies under different conditions. It is important to note that direct comparison is influenced by variations in experimental parameters across different research works.
Table 1: Corrosion Inhibition Performance of 3-Amino-5-mercapto-1,2,4-triazole (a derivative of 3-MT) on Copper in Deionized Water
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (A/cm²) |
| 0 (Blank) | - | 5.8 x 10⁻⁷ |
| 2 x 10⁻⁵ | 75.9 | 1.4 x 10⁻⁷ |
| 4 x 10⁻⁵ | 86.6 | 7.8 x 10⁻⁸ |
| 6 x 10⁻⁵ | 93.5 | 3.8 x 10⁻⁸ |
Data extracted from a study by Gan, F. et al. (2008) in "Corrosion" journal.[1]
Table 2: Corrosion Inhibition Performance of Benzotriazole (BTA) on Copper in 3.5% NaCl Solution
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (A/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 1 | ~90 | 1.2 x 10⁻⁶ | 2.5 x 10⁴ |
| 10 | >95 | 5.0 x 10⁻⁷ | 5.0 x 10⁴ |
Typical performance data compiled from various sources for similar conditions.[2]
Table 3: Comparative Inhibition Efficiency of Benzotriazole in Various Neutral Solutions
| Corrosive Medium (0.1 N) | Inhibitor Concentration (g/l) | Inhibition Efficiency (%) |
| Distilled Water | 0.12 | 100 |
| Acetic Acid | 0.12 | 99 |
| Nitric Acid | 0.12 | 91 |
| Sulfuric Acid | 0.12 | 86 |
| Ammonium Chloride | 0.12 | 99 |
| Sodium Chloride | 0.12 | 90 |
Data extracted from a study on the effect of Benzotriazole on copper.[3]
Inhibition Mechanisms
Both this compound and Benzotriazole function by forming a protective film on the metal surface, thereby creating a barrier against corrosive agents.
This compound: The protective mechanism of 3-MT and its derivatives is attributed to the formation of a complex film on the copper surface.[1] The molecule can adsorb onto the metal surface through its sulfur and nitrogen atoms, leading to the formation of a stable, polymeric complex with copper ions. This film acts as a physical barrier, impeding both anodic and cathodic reactions of the corrosion process.
Benzotriazole: BTA is well-established to form a passive layer on copper surfaces, which consists of a Cu-BTA complex.[2] This polymeric film is insoluble in many aqueous and organic solutions. The effectiveness of the inhibition is positively correlated with the thickness and integrity of this protective layer. The triazole ring is crucial for the interaction with the metal surface.
Proposed mechanisms of corrosion inhibition for 3-MT and BTA.
Experimental Protocols
The evaluation of these corrosion inhibitors relies on standardized electrochemical and gravimetric techniques. Below are detailed methodologies for the key experiments cited.
Potentiodynamic Polarization
This technique is employed to determine the corrosion current density (Icorr) and the inhibition efficiency.
-
Electrode Preparation: Copper specimens are mechanically polished using progressively finer grades of emery paper, followed by degreasing with a solvent such as acetone, rinsing with distilled water, and drying.
-
Electrochemical Cell: A standard three-electrode setup is utilized, comprising the copper specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The potential of the working electrode is scanned at a slow rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).[4][5] The resulting current is measured, and the corrosion current density is determined by extrapolating the Tafel plots.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Measurement: The system is allowed to stabilize at the OCP. A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance data is then analyzed using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Pre-weighed copper coupons are prepared as described for potentiodynamic polarization.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
A typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
Both this compound and Benzotriazole demonstrate high efficacy as corrosion inhibitors for copper. The choice between them may depend on the specific operating conditions, including the nature of the corrosive environment, required inhibitor concentration, and economic considerations. 3-MT and its derivatives show excellent performance, with inhibition efficiencies exceeding 90% at low concentrations.[1] Benzotriazole is a well-established and versatile inhibitor effective in a variety of neutral and near-neutral aqueous solutions.[2][3] For critical applications, it is recommended to conduct performance evaluations under conditions that closely mimic the intended operational environment.
References
A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of the widely-used drug fluconazole (B54011) and its novel 3-mercapto-1,2,4-triazole analogs. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the experimental workflow and the underlying mechanism of action.
Quantitative Data Summary
The antifungal efficacy of fluconazole and its this compound analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal pathogens. The MIC value represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The data reveals that certain this compound analogs exhibit significantly enhanced antifungal potency compared to fluconazole.
| Compound | Fungal Strain | MIC (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 1.0 |
| Aspergillus fumigatus | >64 - >256 | |
| Aspergillus flavus | 128 | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | 24 |
| Aspergillus niger | 32 | |
| Other 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives | Various Fungi | 3.12 - 25 |
| 5-(2,4-dichlorophenyl)triazole analog 10h | Candida species | <0.01 - 0.5 |
| 5-(2,4-dichlorophenyl)triazole analog 11h | Candida species | <0.01 - 0.5 |
Note: The data presented for the triazole-thiol derivatives is a range from various studies on similar compounds and should be interpreted with caution as a direct comparison. The 5-(2,4-dichlorophenyl)triazole analogs 10h and 11h, which are this compound derivatives of fluconazole, were found to be 4-256 times more potent than fluconazole against Candida species[1].
Experimental Protocols
The in vitro antifungal activity is determined using the broth microdilution method, a standardized procedure for assessing the susceptibility of fungi to antifungal agents.
Broth Microdilution Method
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline and its concentration is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Antifungal Solutions: The antifungal agents (fluconazole and its this compound analogs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in RPMI-1640 medium to obtain a range of concentrations.
-
Microplate Inoculation: The assay is performed in a 96-well microtiter plate. Each well receives 100 µL of the diluted antifungal solution, followed by the addition of 100 µL of the fungal inoculum. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included for quality control.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This is usually assessed visually or by measuring the optical density.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole and its triazole analogs share a common mechanism of action, which involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. They specifically target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.
Caption: Mechanism of action of fluconazole and its triazole analog.
References
Comparative Guide to Structure-Activity Relationships of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole (B32235) ring, particularly when functionalized with a thiol group at the 3-position, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.[1][2][3] The biological potency of these compounds is highly dependent on the nature and position of various substituents on the triazole core. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different biological activities, supported by experimental data and detailed protocols.
General Synthesis Pathway
The most common synthetic routes to 1,2,4-triazole-3-thiol derivatives begin with thiosemicarbazides or thiocarbohydrazide, which undergo cyclization with carboxylic acids or their derivatives.[4][5] Subsequent reactions, such as alkylation or the formation of Schiff bases, introduce diversity at various positions of the triazole ring.
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Structure-Activity Relationship (SAR) Analysis
The following sections compare the SAR of 1,2,4-triazole-3-thiol derivatives across different therapeutic areas.
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol are widely investigated for their antibacterial and antifungal properties. The SAR studies reveal several key trends:
-
Substituents on the N-4 position: The introduction of bulky aromatic or heteroaromatic rings, often as Schiff bases, is a common strategy to enhance antimicrobial potency.[6]
-
Substituents on the C-5 position: Aryl groups at this position are crucial for activity. The presence of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OH, -OCH3) on this aryl ring can significantly modulate the activity spectrum.[4][7] For instance, compounds with chloro and bromo groups have shown broad-spectrum antibacterial activity.[7]
-
Substituents on the Thiol Group (S-substitution): Alkylation or arylation of the thiol group can lead to potent antimicrobial agents. Linking the thiol to another heterocyclic moiety is also a successful approach.
Table 1: Comparison of Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Core Structure & Substituents | Test Organism | Activity (MIC µg/mL or Inhibition Zone mm) | Reference |
|---|---|---|---|---|
| Series 28/29 | Isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. aureus, E. coli | Inhibition zone: 20–27 mm (for compounds with C-5 chloro/bromo groups) | [7] |
| Series 32a-f | Arylhydrazones of 5-phenyl-1-H-1,2,4-triazole-3-thione | S. aureus, P. aeruginosa, E. coli | Good activity reported (specific data not provided) | [4] |
| Compound 53 | 5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Active at 25 mg/mL (Disk diffusion) | [4] |
| Series 5m | 4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | S. aureus | Inhibition zone: 22 mm | [6] |
| Series 5d | 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Inhibition zone: 20 mm | [6] |
| Series 34b | Nalidixic acid-based triazolo-thiadiazole | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 16 µg/mL |[8] |
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold is also prominent in the design of novel anticancer agents. SAR analysis indicates that cytotoxicity is highly sensitive to substitution patterns.
-
N-1 and N-4 Phenyl Rings: The presence of electron-withdrawing groups (e.g., halogens) on phenyl rings attached to the triazole nitrogen atoms often enhances cytotoxic activity.
-
S-Substitution: Linking the thiol group to various moieties, such as substituted benzyl (B1604629) groups, can produce potent anticancer compounds. Derivatives with a 4-bromobenzylthio group have shown significant activity.[9]
-
Hydroxyl Groups: The introduction of hydroxyl groups on substituents can lead to highly cytotoxic compounds, sometimes equipotent to standard drugs like doxorubicin.[10]
Table 2: Comparison of Anticancer Activity (IC₅₀) of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Core Structure & Substituents | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [9] |
| Compound 10 | Eugenol-derived 1,2,4-triazole with a hydroxyl group | MDA-MB-231 (Breast) | 1.42 | [10] |
| Compound 10 | Eugenol-derived 1,2,4-triazole with a hydroxyl group | PC-3 (Prostate) | 5.69 | [10] |
| Compound 8c | 1,2,4-triazole scaffold | Various | Potent activity reported | [11] |
| Compound 8d | 1,2,4-triazole scaffold | Various | Potent activity reported | [11] |
| Hydrazone 4 | 1,2,4-triazole-3-thiol hydrazone derivative | MDA-MB-231 (Breast) | 2-17 (Range for promising compounds) | [12] |
| Hydrazone 14 | 1,2,4-triazole-3-thiol hydrazone derivative | IGR39 (Melanoma) | 2-17 (Range for promising compounds) |[12] |
Anticonvulsant Activity
Several 1,2,4-triazole-3-thiol derivatives have been identified as potent anticonvulsant agents, often exhibiting better safety profiles than existing drugs.
-
Aromatic Rings: The presence of at least one phenyl ring attached to the triazole nucleus, particularly with a substituent at the para position, appears important for anticonvulsant activity.[13]
-
S-Substitution: S-derivatives of 5-(furan-2-yl)-4R-1,2,4-triazol-3-thiones show significant potential as anticonvulsants.[14]
-
Lipophilicity: Appropriate lipophilicity, modulated by various substituents, is crucial for crossing the blood-brain barrier and exhibiting central nervous system activity.
Table 3: Comparison of Anticonvulsant Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Core Structure & Substituents | Test Model | Activity (ED₅₀ mg/kg) | Reference |
|---|---|---|---|---|
| TP-427 | 4,5-disubstituted-1,2,4-triazole-3-thione | 6 Hz seizure test (mice) | 40.9 - 64.9 | [15] |
| TP-315 | 4,5-disubstituted-1,2,4-triazole-3-thione | 6 Hz seizure test (mice) | 59.7 - 136.2 | [15] |
| TP-10 | 4,5-disubstituted-1,2,4-triazole-3-thione | 6 Hz seizure test (mice) | 61.1 - 169.7 | [15] |
| Compound 2 | 4-(6-phenyl-7H-[1][4][16]triazolo[3,4-b][1][4][7]thiadiazin-3-yl)-aniline | PTZ-induced seizure | Active at 3, 10, 30 mg/kg |[17] |
General SAR Principles Visualization
The following diagram summarizes the key structural features influencing the biological activity of the 1,2,4-triazole-3-thiol scaffold.
Caption: Key SAR principles for 1,2,4-triazole-3-thiol derivatives.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric method used to assess cell viability.[9]
-
Cell Plating: Cancer cells (e.g., B16F10, MDA-MB-231) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The synthesized 1,2,4-triazole derivatives, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for an additional 48 hours.[9]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
In Vitro Antimicrobial Susceptibility Testing (Agar Disc-Diffusion Method)
This method is used for preliminary screening of antibacterial and antifungal activity.[4][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Plate Inoculation: The surface of an agar (B569324) plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[7]
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.[13][18]
-
Animal Preparation: Mice or rats are used for the assay. The test compounds are administered intraperitoneally (i.p.) or orally at various doses.[18]
-
Induction of Seizure: At a predetermined time after drug administration (to allow for absorption), a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hind-limb extension is considered the endpoint, indicating that the compound has anticonvulsant activity. The ED₅₀ (median effective dose), the dose required to protect 50% of the animals from the seizure, is calculated.[15]
-
Neurotoxicity: A rotarod test is often performed in parallel to assess any potential motor impairment (neurotoxicity) caused by the test compounds.[18]
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. flore.unifi.it [flore.unifi.it]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Theoretical Studies of Triazole Adsorption on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical (Density Functional Theory - DFT) approaches used to study the adsorption of triazole and its derivatives on metal surfaces. The insights derived from these studies are pivotal in fields ranging from corrosion inhibition to the development of novel therapeutic agents. This document summarizes key quantitative data, details common experimental and computational protocols, and presents a logical workflow for integrated studies.
Unveiling the Synergy Between Experiment and Theory
The study of triazole adsorption on metal surfaces is a critical area of research, largely driven by the exceptional performance of these heterocyclic compounds as corrosion inhibitors. Experimental techniques provide macroscopic and microscopic evidence of adsorption and inhibition efficiency, while theoretical methods, particularly DFT, offer atomic-level insights into bonding mechanisms and interaction energies. The synergy between these two approaches provides a more complete understanding of the interfacial phenomena.
Experimental studies, such as electrochemical impedance spectroscopy and potentiodynamic polarization, quantify the effectiveness of triazole derivatives in protecting metals like steel and copper from corrosion.[1][2][3] Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) confirm the presence and nature of the adsorbed triazole layers.[3][4]
Complementing these experiments, DFT calculations predict the most stable adsorption configurations, calculate adsorption energies, and elucidate the electronic interactions between the triazole molecules and the metal surface.[5][6][7] These theoretical insights help to explain the experimentally observed trends in inhibition efficiency and guide the design of new, more effective triazole-based compounds.
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data extracted from various experimental and theoretical studies on the adsorption of triazole and its derivatives on different metal surfaces. It is important to note that direct comparison is challenging due to variations in the specific molecules, metal surfaces, and environmental conditions across different studies.
Table 1: Experimental Corrosion Inhibition Efficiencies of Triazole Derivatives
| Triazole Derivative | Metal Surface | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Experimental Technique(s) |
| Novel Synthesized Triazole Derivatives (TZ1 & TZ2) | Carbon Steel | 1M HCl | Not Specified | High | Weight Loss, Electrochemical Experiments |
| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4) | Mild Steel | 1M HCl | 10⁻³ | 95 | Weight Loss, Electrochemical Polarization, Impedance Spectroscopy |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 95.3 | Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 95.0 | Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization |
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | 1 M HCl | 1 x 10⁻³ | 91.1 | Weight Loss |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon Steel | 1 M HCl | 1 x 10⁻³ | 94.0 | Weight Loss |
Table 2: DFT Calculated Adsorption Energies of Triazoles on Metal Surfaces
| Triazole Molecule | Metal Surface | Adsorption Site | Adsorption Energy (eV) | DFT Functional |
| 1,2,3-Triazole | Cu(111) | Top site | -0.55 | Not Specified |
| Triazole | Cu2O(111) | Coordinatively Unsaturated Site (CUS) | -1.7 | PBE |
| Triazole | Cu2O(111) | Coordinatively Saturated Site (CSA) | ~ -0.5 | PBE |
| 1,2,4-Triazole (TAZ) | Defective Cu(111) | Tilt configuration via N(3) and N(5) | High (specific value not given) | Not Specified |
| Thiadiazole Derivatives | Fe(110) | Not Specified | Low (physical adsorption) | Not Specified |
Detailed Methodologies: Experimental and Computational Protocols
A thorough understanding of the methodologies employed in these studies is crucial for interpreting the results and designing future experiments.
Experimental Protocols
1. Electrochemical Measurements (Potentiodynamic Polarization)
-
Objective: To determine the corrosion rate and inhibition efficiency.
-
Experimental Setup: A three-electrode electrochemical cell is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[8]
-
Procedure:
-
The metal sample (working electrode) is immersed in the corrosive solution with and without the triazole inhibitor.
-
The open-circuit potential (OCP) is allowed to stabilize.
-
A potential scan is applied at a slow rate (e.g., 1 mV/s) in both the cathodic and anodic directions relative to the OCP.
-
The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.
-
Corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical state of the adsorbed layer on the metal surface.[4]
-
Procedure:
-
The metal sample is immersed in the inhibitor solution for a specified time and then carefully rinsed and dried.
-
The sample is introduced into an ultra-high vacuum (UHV) chamber.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment. High-resolution scans of specific elements (e.g., N 1s, C 1s, Fe 2p, Cu 2p) provide information about the chemical bonds formed between the triazole and the metal surface.[4]
-
3. Surface-Enhanced Raman Spectroscopy (SERS)
-
Objective: To obtain vibrational information about the adsorbed molecules and determine their orientation on the metal surface.[1][2]
-
Procedure:
-
A SERS-active substrate is prepared, typically by electrochemically roughening a metal surface (e.g., silver, gold, copper) or by using metal nanoparticles.
-
The substrate is exposed to the triazole solution.
-
A laser is focused on the surface, and the scattered light is collected.
-
The Raman spectrum of the adsorbed molecules is recorded. The enhancement of the Raman signal allows for the detection of monolayers or even single molecules.
-
By comparing the SERS spectrum with the normal Raman spectrum of the triazole, information about the adsorption mechanism (e.g., which atoms are involved in bonding) and the orientation of the molecule with respect to the surface can be deduced.[2]
-
Computational Protocol (DFT)
-
Objective: To model the adsorption of triazole molecules on metal surfaces and calculate properties such as adsorption energy, bond lengths, and charge transfer.
-
Typical Workflow:
-
Model Construction:
-
A slab model of the metal surface (e.g., Fe(110), Cu(111)) is created, typically consisting of several atomic layers.[6] The bottom layers are often fixed to simulate the bulk material.
-
A vacuum layer is added to prevent interactions between periodic images of the slab.
-
The triazole molecule is placed at various initial positions and orientations above the metal slab.
-
-
DFT Calculation:
-
A quantum chemistry software package (e.g., VASP, Quantum ESPRESSO, DMol³) is used.
-
An appropriate exchange-correlation functional is chosen (e.g., PBE, B3LYP).
-
A suitable basis set (e.g., DNP, 6-31G(d,p)) is selected to describe the atomic orbitals.[9]
-
The geometry of the system (molecule and top layers of the slab) is optimized to find the lowest energy configuration.
-
-
Analysis:
-
Adsorption Energy (E_ads): Calculated as E_ads = E_(triazole+slab) - (E_slab + E_triazole), where a more negative value indicates stronger adsorption.
-
Structural Parameters: Bond lengths and angles between the molecule and the surface atoms are analyzed.
-
Electronic Properties: Charge density difference plots, density of states (DOS), and Mulliken population analysis are used to investigate charge transfer and the nature of the chemical bonding.
-
-
Visualizing the Research Workflow
The following diagram illustrates a typical integrated workflow for studying triazole adsorption on metal surfaces, combining both experimental and theoretical approaches.
Conclusion
The combined use of experimental techniques and DFT calculations provides a powerful framework for investigating the adsorption of triazoles on metal surfaces. While experiments offer tangible proof of performance, DFT delivers a fundamental understanding of the underlying molecular interactions. The data presented in this guide, though drawn from a diverse set of studies, consistently highlights the strong correlation between theoretical predictions of adsorption strength and experimentally observed inhibition efficiencies. This integrated approach is indispensable for the rational design of next-generation triazole derivatives for a wide array of applications, from advanced materials protection to targeted drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. science24.com [science24.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemlett.com [jchemlett.com]
- 6. Toward understanding the adsorption mechanism of large size organic corrosion inhibitors on an Fe(110) surface using the DFTB method - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04120A [pubs.rsc.org]
- 7. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu 2 O(111) and Cu 2 O(111)-w/o-Cu CUS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03647J [pubs.rsc.org]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative analysis of the biological properties of fused 1,2,4-triazole heterocyclic derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of fused 1,2,4-triazole (B32235) heterocyclic derivatives. This report details their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by comparative quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, have led to the development of numerous therapeutic agents. When fused with other heterocyclic systems, these derivatives exhibit a broad spectrum of biological activities, making them a focal point of extensive research in the quest for novel and more effective therapeutic agents. This guide provides a comparative analysis of the biological properties of various fused 1,2,4-triazole derivatives, presenting key quantitative data, experimental methodologies, and a visual representation of their mechanisms of action.
Comparative Biological Activity Data
The biological efficacy of fused 1,2,4-triazole derivatives has been extensively evaluated against various pathogens and cell lines. The following tables summarize the quantitative data from several studies, providing a comparative overview of their antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Table 1: Comparative Antimicrobial Activity of Fused 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Compound | MIC (µg/mL) of Ref. |
| Clinafloxacin-triazole hybrid (28g) | 0.25 | - | 0.5 | 1 | Clinafloxacin | 0.25-2 |
| Ofloxacin-triazole analogue | 0.25-1 | 0.25-1 | 0.25-1 | - | Ofloxacin | 0.25-1 |
| 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine (39c) | - | - | 3.125 | - | - | - |
| 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine (39h) | - | - | - | 3.125 | - | - |
| Schiff bases of 1,2,4-triazole (46a, 47d) | 3.125 | - | - | - | Ceftriaxone | 3.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antifungal Activity of Fused 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. niger | M. gypseum | Reference Compound | MIC (µg/mL) of Ref. |
| Triazole-oxadiazole hybrid (22i) | - | - | - | Ketoconazole | - |
| Quinoline based benzothiazolyl-1,2,4-triazole (23f, 23j) | 6.25 | - | - | Fluconazole | 12.5 |
| 1,2,3-Benzotriazine-4-one containing triazole | 0.0156-2.0 | - | - | - | - |
| Thiazolo[4,5-d]pyrimidine-triazole hybrid (2a, 2b, 2c) | - | - | - | - | - |
| Schiff bases of 1,2,4-triazole (46a, 47d) | 3.125 | - | - | Ceftriaxone | >3.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a fungus.
Table 3: Comparative Anticancer Activity of Fused 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | HT-29 (Colon) | H460 (Lung) | MDA-MB-231 (Breast) | Reference Compound | IC50 (µM) of Ref. |
| Diarylurea-triazole derivative (62i) | - | - | - | 0.90 | 0.85 | 1.54 | Sorafenib | 2.25–3.37 |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7e) | 4.7 | 2.9 | 9.4 | - | - | - | Cisplatin | - |
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10a) | 6.43 | 5.6 | 21.1 | - | - | - | Cisplatin | - |
| Triazole derivative (8c) | - | - | - | - | - | - | Erlotinib | - |
| Triazole derivative (15) | - | - | - | - | - | - | Doxorubicin | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 4: Comparative Anti-inflammatory Activity of Fused 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | In vivo Model | % Inhibition (in vivo) | Reference Compound | IC50 (µM) of Ref. |
| Diaryl-1,2,4-triazole (21a, 21b) | 8.85–9.15 | 1.98–2.13 | - | - | Celecoxib | 6.12 (COX-1), 0.95 (COX-2) |
| Pyrrolo[3,4-d]pyridazinone-triazole (8b, 9a, 11a, 11b) | 70.96–95.75 | 47.83–49.79 | - | - | Meloxicam | 83.7 (COX-1), 59.2 (COX-2) |
| Schiff base of 1,2,4-triazole (4) | 117.8 | 1.76 | Carrageenan-induced paw edema | Weaker than ref. | Indomethacin | 0.25 (COX-1), 0.07 (COX-2) |
| 1,2,4-Triazole derivative (B6) | - | - | Carrageenan-induced paw edema | Significant | - | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Preparation of Microdilution Plates: The fused 1,2,4-triazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate to obtain a range of concentrations.[5]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[6]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Antifungal Susceptibility Testing: CLSI M27-A2 Broth Microdilution Method
This method is a standardized protocol for testing the susceptibility of yeasts to antifungal agents.[7]
-
Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The triazole derivatives are serially diluted in the test medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant reduction (typically ≥50% or ≥80% depending on the drug and fungus) in turbidity compared to the growth control.[7]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The cells are treated with various concentrations of the fused 1,2,4-triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[3][8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10]
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.[9]
-
Compound Administration: The animals are divided into groups and administered the test compounds (fused 1,2,4-triazole derivatives), a reference drug (e.g., indomethacin), or the vehicle, typically 30-60 minutes before the induction of inflammation.[10]
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Mechanistic Pathways and Visualizations
Understanding the mechanism of action is crucial for the rational design and development of new drugs. The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activities of fused 1,2,4-triazole derivatives.
Antifungal Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary antifungal mechanism of triazole derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to the inhibition of fungal growth.[4][9]
Caption: Inhibition of the ergosterol biosynthesis pathway by fused 1,2,4-triazole derivatives.
Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
Many fused 1,2,4-triazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
Caption: Selective inhibition of COX-2 by fused 1,2,4-triazole derivatives in the inflammatory pathway.
Anticancer Mechanism: Targeting the EGFR Signaling Pathway
Several fused 1,2,4-triazole derivatives have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of EGFR can block downstream signaling and suppress tumor growth.[12]
Caption: Inhibition of the EGFR signaling pathway by fused 1,2,4-triazole derivatives in cancer cells.
Experimental Workflow: High-Throughput Screening for Biological Activity
The discovery of novel bioactive fused 1,2,4-triazole derivatives often begins with high-throughput screening (HTS) to identify lead compounds from a large chemical library. This workflow outlines the general steps involved in such a screening process.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpasjournals.com [bpasjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different substituted triazoles as ferroptosis inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The therapeutic potential of targeting this pathway has led to a surge in the development of ferroptosis inhibitors. Among the diverse chemical scaffolds explored, substituted triazoles have shown considerable promise. This guide provides a comparative evaluation of different substituted triazoles as ferroptosis inhibitors, supported by experimental data and detailed protocols to aid in their assessment.
Performance Comparison of Substituted Triazole Derivatives
The efficacy of ferroptosis inhibitors is primarily evaluated based on their ability to rescue cells from ferroptosis-inducing agents (e.g., RSL3, erastin), their potency in inhibiting lipid peroxidation, and their specific mechanism of action. The following table summarizes the performance of representative substituted triazoles and a well-established ferroptosis inhibitor, Ferrostatin-1.
| Compound Class | Representative Compound | Mechanism of Action | Cell Line | Inducer | EC50/IC50 | Reference |
| 1,2,4-Triazole (B32235) Derivative | NY-26 | Radical-Trapping Antioxidant | 786-O | RSL3 | 62 nM | [1] |
| Triazolothiadiazole Derivative | Not Specified | FSP1 Inhibition | - | - | Data not available | - |
| Standard Inhibitor | Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 | RSL3 | 23.4 ± 1.3 nM | [2] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are key indicators of a compound's potency. A lower value signifies higher potency. The available data highlights the potential of 1,2,4-triazole derivatives as potent radical-trapping antioxidants, with NY-26 exhibiting an EC50 in the nanomolar range.[1] While triazolothiadiazoles are reported to act via a distinct mechanism involving the inhibition of Ferroptosis Suppressor Protein 1 (FSP1), specific potency data for ferroptosis inhibition is not yet available in the reviewed literature.
Signaling Pathways in Ferroptosis
The process of ferroptosis is governed by a complex network of signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets and for characterizing the mechanism of action of new inhibitors.
Caption: Key signaling pathways regulating ferroptosis and points of intervention for inhibitors.
Experimental Workflow for Evaluating Ferroptosis Inhibitors
A systematic approach is essential for the robust evaluation of novel ferroptosis inhibitors. The following workflow outlines the key experimental stages, from initial screening to mechanistic elucidation.
Caption: A general experimental workflow for the identification and characterization of ferroptosis inhibitors.
Logical Framework for Comparison
The evaluation and comparison of different substituted triazoles as ferroptosis inhibitors follow a logical progression, starting from their fundamental chemical properties and culminating in their biological performance.
Caption: Logical flow for the comparative evaluation of substituted triazole ferroptosis inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed protocols for the key assays used to evaluate the performance of ferroptosis inhibitors.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HT-1080, 786-O)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Test compounds (substituted triazoles) and control inhibitor (e.g., Ferrostatin-1)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Prepare serial dilutions of the test compounds and control inhibitor in complete cell culture medium.
-
Treat the cells with the ferroptosis inducer and the various concentrations of the inhibitors. Include wells with inducer only and vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and gently shake to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine EC50 values.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay directly measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using a fluorescent probe.
-
Materials:
-
6-well cell culture plates or glass-bottom dishes
-
Cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer and test compounds
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treat cells with the ferroptosis inducer and test compounds for the desired time.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
For microscopy, add fresh PBS or imaging buffer and immediately visualize the cells. The probe fluoresces green in its oxidized state and red in its reduced state.
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer, measuring the shift in fluorescence from red to green.
-
GPX4 Activity Assay
This assay measures the enzymatic activity of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis.
-
Materials:
-
GPX4 activity assay kit (commercial kits are available)
-
Cell lysates from treated and control cells
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure (based on a typical commercial kit):
-
Prepare cell lysates according to the kit's instructions.
-
Prepare the reaction mixture containing assay buffer, NADPH, glutathione reductase, and glutathione.
-
Add the cell lysate (containing GPX4) and the test compound to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding a substrate like cumene (B47948) hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to GPX4 activity.
-
Calculate the percentage of GPX4 inhibition by the test compounds compared to the untreated control.
-
FSP1 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Ferroptosis Suppressor Protein 1 (FSP1).
-
Materials:
-
FSP1 inhibitor screening assay kit (commercial kits are available)
-
Recombinant FSP1 enzyme
-
Test compounds
-
Microplate reader with fluorescence capabilities
-
-
Procedure (based on a typical commercial kit):
-
Prepare a reaction buffer containing FSP1 enzyme and the test compound in a 96-well plate.
-
Incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate (e.g., a ubiquinone analog) and a cofactor (e.g., NADPH).
-
The FSP1-mediated reaction produces a fluorescent product.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of FSP1 inhibition by the test compounds and determine IC50 values.
-
Conclusion
Substituted triazoles represent a versatile and promising class of ferroptosis inhibitors. The available data indicates that different triazole scaffolds can inhibit ferroptosis through distinct mechanisms, including radical-trapping and enzyme inhibition. The 1,2,4-triazole derivative NY-26 has demonstrated high potency as a radical-trapping antioxidant. Further investigation into other triazole derivatives, such as triazolothiadiazoles, is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and other novel ferroptosis inhibitors, facilitating the discovery of new therapeutic agents for a range of diseases.
References
The Ascendant Antibacterial Potential of 1,2,4-Triazole Schiff Bases: A Comparative Analysis Against Standard Antibiotics
A burgeoning class of synthetic compounds, 1,2,4-triazole (B32235) Schiff bases, is demonstrating significant promise in the ongoing battle against bacterial resistance. Emerging research highlights their potent antibacterial efficacy, in some instances surpassing that of conventional antibiotics. This guide provides a comprehensive comparison of these novel compounds against standard antibacterial agents, supported by quantitative data and detailed experimental methodologies, to inform and guide future research and drug development endeavors.
The global health crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1] Derivatives of the 1,2,4-triazole ring, a five-membered heterocyclic structure, have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5][6] The condensation of a 1,2,4-triazole precursor with various aldehydes or ketones yields Schiff bases, which have shown enhanced and varied antimicrobial activities.[3][7] This analysis synthesizes findings from multiple studies to present a clear comparison of the in vitro antibacterial performance of these Schiff bases against commonly used antibiotics.
Comparative Antibacterial Efficacy: A Quantitative Overview
The antibacterial activity of 1,2,4-triazole Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values of various 1,2,4-triazole Schiff base derivatives against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Reference(s) |
| 1,2,4-Triazole Schiff Bases | ||||
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 mM | - | - | [1] |
| N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides | Comparable to Ceftriaxone | Moderate Activity | - | [1] |
| RO9 (3-methylphenyl substituent) | 125 | - | - | [2] |
| RO10 (2-methylphenyl substituent) | 125 | - | - | [2] |
| Schiff base 2p (dichloro substituted) | 9.11 µmol/mL | 18.20 µmol/mL | - | [8] |
| Standard Antibiotics | ||||
| Ampicillin | - | - | - | [1] |
| Chloramphenicol | - | - | - | [1] |
| Ciprofloxacin | 0.24–0.98 | - | - | [2] |
| Ceftriaxone | - | - | - | [1] |
| Streptomycin | MIC: 2–15 | MIC: 2–15 | - | [1] |
Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference(s) |
| 1,2,4-Triazole Schiff Bases | ||||
| Azomethine derivatives 1a–g | - | 16 | - | [1] |
| Clinafloxacin-triazole hybrids | 0.25 to 32 | 0.25 to 32 | - | [1] |
| Schiff base 33d (nitro substituent) | 2-35 fold higher than Ampicillin | 2-35 fold higher than Ampicillin | - | [1] |
| Standard Antibiotics | ||||
| Ciprofloxacin | 0.25–1 | - | - | [1] |
| Streptomycin | MIC: 2–15 | MIC: 2–15 | MIC: 2–15 | [1] |
| Ampicillin | - | - | - | [1] |
Experimental Protocols
The synthesis and evaluation of the antibacterial efficacy of 1,2,4-triazole Schiff bases follow standardized laboratory procedures.
General Synthesis of 1,2,4-Triazole Schiff Bases
The synthesis is typically a two-step process. The first step involves the formation of a 4-amino-1,2,4-triazole (B31798) derivative. The second step is the condensation reaction with an appropriate aldehyde to form the Schiff base.
A common synthetic route begins with the reaction of an acid hydrazide with thiosemicarbazide (B42300) to form an intermediate, which is then cyclized to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This triazole derivative is then refluxed with a substituted aromatic aldehyde in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid, to yield the final Schiff base.[2][9]
In Vitro Antibacterial Activity Screening
The antibacterial activity of the synthesized compounds is commonly evaluated using the broth microdilution method or the agar (B569324) well diffusion method.
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.[2][8][10]
Agar Well Diffusion Method: In this method, a standardized inoculum of the test microorganism is swabbed onto the surface of a solid agar medium. Wells are then punched into the agar, and a specific volume of the test compound solution is added to each well. The plates are incubated, and the diameter of the zone of growth inhibition around each well is measured. A larger zone of inhibition indicates greater antibacterial activity.
Concluding Remarks
The presented data clearly indicates that 1,2,4-triazole Schiff bases represent a promising scaffold for the development of novel antibacterial agents. Several derivatives have demonstrated antibacterial activity comparable or even superior to standard antibiotics against a range of pathogenic bacteria.[1][4][11] The versatility in the substitution patterns on both the triazole and the aldehyde moieties allows for the fine-tuning of their biological activity. Future research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, as well as on elucidating the precise mechanisms of action of these promising compounds. The hybridization of the 1,2,4-triazole nucleus with other pharmacophores also presents a viable strategy to develop new drugs with the potential to overcome existing resistance mechanisms.[12]
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 8. Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antib...: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Triazole Derivatives Against Existing Commercial Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of new triazole derivatives as corrosion inhibitors against established commercial alternatives. The information presented is based on experimental data from recent scientific literature, offering a comprehensive overview for researchers and professionals in materials science and chemical engineering.
Performance Data Summary
The following tables summarize the corrosion inhibition efficiency of various new triazole derivatives compared to the widely used commercial inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA). The data is compiled from studies utilizing electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods.
Table 1: Comparison of Inhibition Efficiency of Novel Triazole Derivatives and Commercial Inhibitors in 1.0 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| Novel Triazoles | ||||
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 100 ppm | 96.2 | Weight Loss | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 100 ppm | 92.5 | Weight Loss | [1] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | 1.0 x 10⁻³ M | 95.3 | EIS | [2][3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 x 10⁻³ M | 95.0 | EIS | [2][3] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | 75 ppm | 95.0 | Weight Loss, Polarization | [4] |
| Commercial Inhibitors | ||||
| Tolyltriazole (TTA) | 0.07 M | 91.0 | Electrochemical | |
| Benzotriazole (BTA) | - | Often used as a benchmark, specific efficiency varies with conditions | - | [5][6][7] |
Note: The inhibition efficiency of corrosion inhibitors is highly dependent on the experimental conditions, including the corrosive medium, temperature, and the specific alloy being tested. Direct comparison of absolute values across different studies should be done with caution.
Table 2: Comparative Performance of Tolyltriazole (TTA) and Benzotriazole (BTA)
| Property | Tolyltriazole (TTA) | Benzotriazole (BTA) | Reference |
| Corrosion Inhibition Performance | Generally better than BTA | Effective, widely used benchmark | [5][7] |
| Thermal Stability | Higher than BTA | Good | [5][7] |
| Chlorine Resistance | Better than BTA | Moderate | [5][7] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of corrosion inhibition studies. The following are detailed protocols for the key experiments cited in the performance data.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period.
Procedure:
-
Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1.0 M HCl) with and without the inhibitor at a specific temperature for a predetermined duration.
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss of the coupon in the absence of the inhibitor.
-
Wᵢ is the weight loss of the coupon in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (i_corr).
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open-circuit potential (OCP).
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where:
-
i_corr(blank) is the corrosion current density in the absence of the inhibitor.
-
i_corr(inhibitor) is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
AC Perturbation: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value indicates better corrosion resistance.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where:
-
R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.
-
R_ct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of new corrosion inhibitors.
Caption: A typical experimental workflow for evaluating new corrosion inhibitors.
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can occur through physical (electrostatic) and/or chemical (coordination) interactions.
Caption: General mechanism of corrosion inhibition by triazole derivatives.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Tolyltriazole and Benzotriazole Archives - IRO Water Treatment [irowater.com]
A comparative review of the synthesis methods for 1,2,4-triazole-3-thiones
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The efficient and versatile synthesis of these heterocyclic compounds is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative overview of the most prominent synthetic methodologies for 1,2,4-triazole-3-thiones, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The synthesis of 1,2,4-triazole-3-thiones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and environmental considerations. The following table summarizes the quantitative data for some of the most common synthetic routes.
| Synthesis Method | Starting Materials | Reagents and Conditions | Reaction Time | Yield (%) | Key Advantages |
| Alkaline Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazides | 8% NaOH, reflux | 4-6 hours | 70-94% | High yields, simple procedure, readily available starting materials. |
| Reaction of Hydrazides with Isothiocyanates | Acid hydrazides, Aryl/alkyl isothiocyanates | KOH, Reflux | 4 hours | 50-79% | One-pot potential, good for generating diverse substitutions at the N-4 position.[1] |
| From Thiosemicarbazide (B42300) and Formamide (B127407) | Thiosemicarbazide, Formamide | Heat at 110-120 °C | 30 minutes | 85% | Simple, high-yielding synthesis of the parent 1,2,4-triazole-3-thione.[2] |
| Polyphosphate Ester (PPE) Mediated Synthesis | Thiosemicarbazides, Carboxylic acids | PPE, Chloroform, 90 °C, followed by aqueous alkali | 4 hours | 38-71% | Direct reaction of thiosemicarbazides with carboxylic acids.[3][4][5] |
| Microwave-Assisted One-Pot Synthesis | Acid hydrazide, Aryl isothiocyanate, Solid support (Silica gel/Montmorillonite K10) | Microwave irradiation, KOH | 10 minutes | High | Rapid synthesis, environmentally friendly ("green") approach.[6] |
Reaction Pathways and Experimental Workflow
The synthesis of 1,2,4-triazole-3-thiones typically proceeds through the formation of a key thiosemicarbazide intermediate, which then undergoes intramolecular cyclization. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic pathway for 1,2,4-triazole-3-thiones.
Key Experimental Protocols
Below are detailed methodologies for some of the key synthesis methods cited in the comparative table.
Alkaline Cyclization of 1-Acyl-4-aryl-thiosemicarbazides
This classical method remains one of the most widely used due to its simplicity and high yields.
Procedure:
-
A mixture of the appropriate 1-acyl-4-aryl-thiosemicarbazide (1.0 mmol) and an 8% aqueous solution of sodium hydroxide (B78521) (20 mL) is refluxed for 4-6 hours.[7]
-
The reaction mixture is then cooled to room temperature and filtered.
-
The filtrate is acidified to a pH of 5.5-6.0 with a dilute solution of hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
One-Pot Synthesis from Acid Hydrazides and Isothiocyanates
This method offers the advantage of not needing to isolate the intermediate thiosemicarbazide.
Procedure:
-
To a solution of the substituted acid hydrazide (0.01 mol) in ethanol, the corresponding aryl or alkyl isothiocyanate (0.01 mol) is added.[1]
-
The reaction mixture is refluxed for a specified time until the reaction is complete (monitored by TLC).
-
A solution of 4N sodium hydroxide is then added to the reaction mixture, and refluxing is continued for an additional 6 hours.[1]
-
After cooling, the mixture is poured into ice water and neutralized with a dilute solution of hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent.
Synthesis of the Parent 1,2,4-Triazole-3-thione from Thiosemicarbazide
This protocol is a straightforward method for synthesizing the unsubstituted parent compound.[2]
Procedure:
-
A mixture of thiosemicarbazide (0.25 mol) and formamide (0.5 mol) is heated at 110-120 °C for 30 minutes.[2]
-
The resulting clear, pale green solution is poured onto a porcelain dish and allowed to crystallize overnight.[2]
-
The precipitated white crystals are collected by filtration, washed sequentially with water and hexane, and then air-dried.[2]
Polyphosphate Ester (PPE) Mediated Synthesis
This method provides a direct route from thiosemicarbazides and carboxylic acids.[3][8]
Procedure:
-
Acylation Step: A mixture of the thiosemicarbazide (1 equivalent) and the carboxylic acid (1 equivalent) is placed in a hydrothermal reaction vessel. Chloroform and polyphosphate ester (PPE) are added, and the mixture is heated at 90 °C.[3][5][8]
-
Cyclodehydration Step: After the acylation is complete, the resulting intermediate is treated with an aqueous alkali solution (e.g., KOH) and stirred at 90 °C for 4 hours.[3]
-
The reaction mixture is then cooled to room temperature and acidified with hydrochloric acid to a pH of approximately 6.
-
The precipitate formed is filtered, washed with water, and then a water/methanol mixture to yield the desired 1,2,4-triazole-3-thiol.[3]
Microwave-Assisted One-Pot Synthesis
This "green" chemistry approach significantly reduces reaction times.
Procedure:
-
An acid hydrazide (1 mmol) and an aryl isothiocyanate (1 mmol) are mixed with a solid support such as silica (B1680970) gel or Montmorillonite K10 impregnated with a 10% KOH solution.[6]
-
The mixture is subjected to microwave irradiation for a short period (e.g., 10 minutes), with the temperature and power optimized for the specific reactants.[6]
-
After irradiation, the solid mass is treated with water, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Conclusion
The synthesis of 1,2,4-triazole-3-thiones can be achieved through a variety of methods, each with its own merits. Traditional methods, such as the alkaline cyclization of acylthiosemicarbazides, are reliable and high-yielding. One-pot procedures starting from acid hydrazides and isothiocyanates offer increased efficiency by reducing the number of synthetic steps. For researchers focused on sustainable chemistry, microwave-assisted synthesis provides a rapid and environmentally friendly alternative. The choice of the optimal synthetic route will be guided by the specific target molecule, available resources, and the desired scale of the reaction. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Mercapto-1,2,4-triazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Mercapto-1,2,4-triazole is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols is vital for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area.[1][2] It is imperative to avoid the formation of dust and aerosols.[2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[2][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact with the chemical. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes.[4] | Minimizes skin exposure. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2][4] | Prevents inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][5][6] Incineration at a permitted facility is a likely final disposal method.[4]
-
Waste Collection:
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[4]
-
Evacuate and Secure:
-
Ventilate:
-
Containment and Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4] A vacuum cleaner equipped with a HEPA filter should be used.[4]
-
For liquid spills, use an inert absorbent material.[4]
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1][4]
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.[4]
-
-
Disposal of Cleanup Materials:
-
Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Mercapto-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Mercapto-1,2,4-triazole (CAS No. 3179-31-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Skin irritation: May cause skin irritation.[3]
-
Allergic skin reaction: May cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious, fire/flame resistant protective clothing to prevent skin exposure.[1][6] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7] |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] | --- |
Operational Plan: Handling and Disposal
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][6]
2. Handling Procedure:
-
Wash hands thoroughly after handling the substance.[1][3][8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][8]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
4. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][3][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3][8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]
5. Disposal Plan:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1][8]
-
The chemical should be disposed of at an appropriate treatment and disposal facility.[1]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C2H3N3S | CID 2723802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | Triazoles | Ambeed.com [ambeed.com]
- 5. 1H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
